4-Bromo-2-methyl-benzamidine hydrochloride
Description
Properties
IUPAC Name |
4-bromo-2-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOOWUHTXIQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655083 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171517-69-3 | |
| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-methyl-benzamidine hydrochloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-benzamidine Hydrochloride
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery and chemical biology, benzamidine derivatives stand as a critical class of compounds, frequently serving as foundational scaffolds for the development of enzyme inhibitors, particularly for proteases like thrombin and trypsin. Their ability to mimic the guanidinium group of arginine allows them to effectively interact with the active sites of these enzymes. The specific compound, this compound, offers a nuanced profile for researchers. The bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, while the methyl group at the 2-position introduces steric and electronic modifications that can fine-tune binding affinity and selectivity.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical control parameters, and safety considerations essential for a successful and reproducible synthesis. The chosen synthetic route is the venerable Pinner reaction, a classic and reliable method for converting nitriles into amidines.[1][2] This two-step process involves the initial formation of an intermediate imino ester salt (a "Pinner salt"), followed by ammonolysis to yield the desired amidine hydrochloride.[3][4]
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, starting from 4-bromo-2-methylbenzonitrile. The first stage is the acid-catalyzed reaction with anhydrous ethanol to form the Pinner salt, ethyl 4-bromo-2-methylbenzimidate hydrochloride. The second stage involves the reaction of this intermediate with ammonia to yield the final product.
Caption: Overall two-step synthesis of the target compound via the Pinner reaction.
Mechanistic Insights: The Pinner Reaction Pathway
The Pinner reaction is a cornerstone of amidine synthesis for good reason: it is robust and high-yielding when executed correctly.[5] Understanding its mechanism is paramount to troubleshooting and appreciating the critical parameters of the protocol.
-
Protonation of the Nitrile : The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst, hydrogen chloride. This step dramatically increases the electrophilicity of the nitrile carbon atom.[5]
-
Nucleophilic Attack by Alcohol : The lone pair of electrons on the oxygen of the alcohol (in this case, ethanol) attacks the now highly electrophilic nitrile carbon.[5]
-
Formation of the Pinner Salt : A series of proton transfers results in the formation of the stable imino ester hydrochloride salt, known as the Pinner salt.[6]
-
Ammonolysis : In the second stage, ammonia, a potent nucleophile, attacks the imino ester carbon. This is followed by the elimination of ethanol to afford the final protonated amidine, which crystallizes as the hydrochloride salt.[2][6]
Caption: Simplified mechanism of the Pinner reaction and subsequent ammonolysis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding anhydrous techniques and temperature control, is critical for success.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity/Grade | Notes |
| 4-Bromo-2-methylbenzonitrile | 79630-96-1 | 196.04 g/mol | >98% | Starting material.[7] |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | >99.5%, Anhydrous | Critical for preventing side reactions.[8] |
| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Anhydrous | Catalyst for Pinner salt formation. |
| Ammonia (gas or solution) | 7664-41-7 | 17.03 g/mol | Anhydrous | For ammonolysis step. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | For washing the product. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with CaCl₂ or similar desiccant)
-
Low-temperature bath (ice-salt or cryocooler)
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Synthesis of Ethyl 4-bromo-2-methylbenzimidate hydrochloride (Pinner Salt)
-
Setup : Assemble a dry three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent, and a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use.
-
Reagent Charging : To the flask, add 4-bromo-2-methylbenzonitrile (1.0 eq). Dissolve it in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).
-
Cooling : Cool the stirred solution to 0 °C using an ice bath. This is a critical step, as the Pinner salt is thermodynamically unstable at higher temperatures and can rearrange into undesired amides.[1][5]
-
HCl Gas Introduction : Begin bubbling dry hydrogen chloride gas through the solution at a slow but steady rate. The reaction is exothermic; maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring : Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form. After saturation, seal the flask and allow it to stir at 0-5 °C for 12-24 hours. The reaction progress can be monitored by the complete consumption of the starting nitrile (e.g., by TLC or GC-MS if desired).
-
Isolation of Intermediate (Optional but Recommended) : The Pinner salt can be isolated by filtering the cold reaction mixture, washing with cold, anhydrous diethyl ether, and drying under vacuum. However, it is common to proceed directly to the next step without isolating the hygroscopic intermediate.[3]
Part B: Synthesis of this compound (Ammonolysis)
-
Preparation : The crude reaction mixture containing the Pinner salt is cooled again to 0 °C.
-
Ammonolysis : Slowly bubble anhydrous ammonia gas through the cold, stirred suspension. Alternatively, a saturated solution of ammonia in anhydrous ethanol can be prepared separately at low temperature and added slowly to the reaction mixture.
-
Reaction : A thick white precipitate of ammonium chloride will form alongside the product. After the addition of ammonia is complete, the reaction vessel should be sealed and stirred at room temperature for an additional 6-12 hours to ensure complete conversion.[6]
-
Work-up : The solid mixture contains the desired product and ammonium chloride. The reaction solvent is removed under reduced pressure.
Part C: Purification
-
Initial Filtration : The resulting solid residue from Part B is suspended in a minimal amount of cold ethanol and filtered to remove the bulk of the highly soluble ammonium chloride.
-
Washing : The filter cake is washed thoroughly with cold anhydrous diethyl ether to remove any remaining organic impurities.
-
Drying : The resulting white to off-white solid is dried under vacuum to yield the final product, this compound.
-
High Purity Purification (Optional) : For exceptionally high purity, recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed. A patented method for purifying amidine hydrochlorides involves treatment with an alkoxide to precipitate inorganic salts, followed by adsorption and filtration.[9]
Process Optimization and Critical Parameters
-
Anhydrous Conditions : The paramount factor for success in a Pinner reaction is the rigorous exclusion of water. Water will readily hydrolyze the Pinner salt intermediate to form the corresponding ethyl 4-bromo-2-methylbenzoate, a significant and difficult-to-remove impurity.[5] Ensure that the ethanol used is of anhydrous grade (>99.5%) and that all glassware is thoroughly dried.[8][10]
-
Temperature Control : Low temperatures (0-5 °C) are crucial during the formation of the Pinner salt to prevent its thermal decomposition or rearrangement to the N-ethyl-amide.[1]
-
Stoichiometry : An excess of hydrogen chloride is used to ensure complete protonation of the nitrile and to drive the reaction forward. Similarly, an excess of ammonia is used in the second step to ensure the complete conversion of the Pinner salt.
Safety Precautions and Hazard Management
All operations should be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
| Substance | Hazard Summary | Handling Precautions |
| 4-Bromo-2-methylbenzonitrile | Harmful if swallowed. Causes serious eye irritation.[7] | Avoid inhalation of dust and contact with skin and eyes. |
| Hydrogen Chloride (gas) | Toxic and corrosive. Causes severe skin burns and eye damage. | Use only in a well-ventilated fume hood. Have a neutralization solution (e.g., sodium bicarbonate) ready. |
| Ammonia (gas/solution) | Corrosive and toxic. Can cause severe respiratory irritation. | Use only in a well-ventilated fume hood. |
| 4-Bromo-2-methyl-benzamidine HCl | Acutely toxic (oral, dermal, inhalation). Causes skin and eye irritation. May cause respiratory irritation.[11] | Wear appropriate PPE. Avoid generating dust. |
| Sodium Ethoxide (for reference) | Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.[12][13] | Must be handled under an inert atmosphere, away from moisture and ignition sources.[14] |
Conclusion
The Pinner reaction provides a reliable and scalable pathway for the synthesis of this compound from its corresponding nitrile. By exercising meticulous control over reaction parameters, particularly the exclusion of moisture and maintenance of low temperatures, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol described herein, grounded in established chemical principles, offers a robust framework for scientists in drug development and chemical research to produce this key molecular building block.
References
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
Xiamen AmoyChem Co., Ltd. Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (A similar mechanism is discussed in the context of the original Pinner work). [Link]
-
Grokipedia. Pinner reaction. [Link]
-
Chemikalien. 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE (CAS No. 812667-45-1) SDS. [Link]
- Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
SynArchive. Pinner Reaction. [Link]
-
Gelest, Inc. SODIUM ETHOXIDE, 95% Safety Data Sheet. [Link]
-
Sciencemadness Wiki. Sodium ethoxide. [Link]
-
INCHEM. ICSC 0674 - SODIUM ETHANOLATE. [Link]
-
Xylem Robotics. Drying Ethanol for Industrial Purposes. [Link]
-
Simple Solvents. What Is Ethanol Used for in the Chemical Industry?. [Link]
-
Quora. What is the best way and easiest way to make anhydrous ethanol?. [Link]
-
Wikipedia. Ethanol. [Link]
-
A-Level Chemistry. Production Of Ethanol. [Link]
-
PubChem. 4-Bromo-2-methylbenzonitrile. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What Is Ethanol Used for in the Chemical Industry: Top Applications [elchemy.com]
- 9. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 10. xylemtech.com [xylemtech.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. gelest.com [gelest.com]
- 13. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2-methyl-benzamidine hydrochloride (CAS No. 1171517-69-3). As a substituted benzamidine, this compound holds potential interest for researchers in medicinal chemistry and drug development, particularly in the area of serine protease inhibition. This document collates available data on its chemical identity, and structural features, and discusses its likely physicochemical characteristics based on the properties of related compounds. Furthermore, this guide outlines established methodologies for the synthesis and characterization of benzamidine derivatives, providing a framework for researchers working with this and similar molecules.
Introduction
Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of trypsin and other serine proteases. Their utility extends from biochemical research as protease inhibitors in protein purification to serving as structural motifs in the design of therapeutic agents. The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 2-position of the benzene ring in this compound suggests a compound with tailored electronic and steric properties that could influence its binding affinity and selectivity for target enzymes. This guide aims to provide a detailed account of its physicochemical properties to support further research and development.
Chemical Identity and Structure
The fundamental identification of this compound is established by its molecular formula, weight, and unique CAS registry number.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1171517-69-3 | [1] |
| Molecular Formula | C₈H₁₀BrClN₂ | [1] |
| Molecular Weight | 249.54 g/mol | [1] |
The chemical structure of the protonated form, as the hydrochloride salt, is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, predicted values for the free base and data from related compounds can provide valuable insights.
| Property | Predicted/Reported Value | Remarks |
| Melting Point | Not available | Data for the closely related 4-Bromobenzamidine is reported as 218 °C[2]. The hydrochloride salt is expected to have a higher melting point. |
| Boiling Point | 281.7 ± 50.0 °C (Predicted) | This is a predicted value for the free base, 4-Bromo-2-methyl-benzamidine (CAS 856166-20-6). |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) | This is a predicted value for the free base, 4-Bromo-2-methyl-benzamidine (CAS 856166-20-6). |
| pKa | 11.51 ± 0.50 (Predicted) | This is a predicted value for the amidinium ion of the free base, 4-Bromo-2-methyl-benzamidine (CAS 856166-20-6). The high pKa is characteristic of benzamidines, indicating they are protonated at physiological pH. |
| Solubility | Not available | Benzamidine hydrochloride is soluble in water (50 mg/mL, with heating) and alcohol[3]. It is anticipated that this compound will also exhibit good solubility in polar protic solvents. |
Synthesis of this compound
A common and effective method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitriles is the Pinner reaction [4][5][6][7][8]. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester (a Pinner salt), which is then converted to the amidine by treatment with ammonia.
Caption: Proposed synthesis of this compound via the Pinner reaction.
Experimental Protocol: Pinner Synthesis of Benzamidine Hydrochlorides
This generalized protocol is based on established procedures for the Pinner reaction and can be adapted for the synthesis of this compound.
Materials:
-
4-Bromo-2-methylbenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia gas
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve 4-Bromo-2-methylbenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be monitored.
-
Continue the addition of HCl until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (typically 12-24 hours) to allow for the precipitation of the imino ester hydrochloride (Pinner salt).
-
Collect the precipitate by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry in vacuo.
-
-
Ammonolysis to the Benzamidine Hydrochloride:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring.
-
After saturation with ammonia, seal the flask and stir at room temperature for several hours.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the resulting ammonium chloride byproduct can be removed by filtration.
-
The filtrate, containing the desired this compound, can be concentrated under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
-
Spectral and Analytical Characterization
While specific spectra for this compound are not publicly available, the following are the expected characteristic signals based on its structure and data from analogous compounds.
5.1. ¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Methyl Protons: A singlet corresponding to the methyl group, likely in the range of δ 2.0-2.5 ppm.
-
Amidine Protons (NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shift can be variable.
5.2. ¹³C NMR Spectroscopy:
-
Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around δ 160-170 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be influenced by its electronegativity.
-
Methyl Carbon: A signal in the aliphatic region, likely around δ 15-25 ppm.
5.3. Infrared (IR) Spectroscopy:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups.
-
C=N Stretching: A strong absorption band around 1650 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in their characteristic regions.
-
C-Br Stretching: A signal in the fingerprint region.
5.4. Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the free base (C₈H₉BrN₂). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.
Stability Considerations
The stability of benzamidine derivatives is a critical factor in their handling, storage, and application.
6.1. Hydrolytic Stability:
Benzamidines are known to undergo hydrolysis, particularly under basic conditions, to yield the corresponding benzamide and ammonia[9]. The protonated form (the amidinium ion), which is prevalent at neutral and acidic pH, is significantly more resistant to hydrolysis. Therefore, aqueous solutions of this compound should be maintained at a neutral or slightly acidic pH to ensure stability. It is recommended to prepare aqueous solutions fresh and store them at low temperatures (2-8 °C) for short periods.
6.2. Photostability:
Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation. It is advisable to store both the solid compound and its solutions protected from light.
6.3. Thermal Stability:
As a crystalline solid, this compound is expected to be thermally stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided.
Potential Applications
Given its structural similarity to other known serine protease inhibitors, this compound is a candidate for investigation in the following areas:
-
Biochemical Research: As a reversible inhibitor of trypsin and other serine proteases in protein purification and enzymatic assays.
-
Medicinal Chemistry: As a starting point or fragment for the design of more complex and selective enzyme inhibitors with therapeutic potential. The bromo and methyl substituents offer vectors for further chemical modification.
Conclusion
This compound is a substituted benzamidine with potential applications in biochemical and medicinal research. While detailed experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive overview based on available information and the established chemistry of related compounds. The outlined synthetic and analytical methodologies offer a practical framework for researchers interested in working with this molecule. Further experimental characterization of its properties is warranted to fully elucidate its potential.
References
-
NROChemistry. Pinner Reaction. Available at: [Link]
-
ANU Open Research. Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]
-
PMC. A Lewis acid-promoted Pinner reaction. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available at: [Link]
-
PubChem. 4-Bromo-N-methylbenzamide. Available at: [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Bio-Rad Antibodies. ELISA Synblock. Available at: [Link]
-
ResearchGate. 13 C-NMR spectrum of compound (4i). Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]
-
ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]
-
PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. Available at: [Link]
-
NIST WebBook. Benzamide, 2-bromo-N-(4-bromophenyl)-. Available at: [Link]
-
PubChemLite. 4-bromo-n-[(e)-heptylideneamino]-2-hydroxy-benzamide. Available at: [Link]
-
北京欣恒研科技有限公司. This compound - CAS:1171517-69-3. Available at: [Link]
-
Wikipedia. Benzamidine. Available at: [Link]
-
ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
An In-depth Technical Guide to 4-Bromo-2-methyl-benzamidine hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methyl-benzamidine hydrochloride is a substituted benzamidine derivative with the Chemical Abstracts Service (CAS) number 1171517-69-3 .[1] While specific research on this particular molecule is not extensively published, its structural features—a benzamidine core—place it within a class of compounds of significant interest to the fields of medicinal chemistry and drug discovery. Benzamidines are recognized as potent inhibitors of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes.[2]
This technical guide provides a comprehensive overview of this compound, leveraging established knowledge of benzamidine chemistry and its role as a pharmacophore. We will explore its chemical properties, a plausible synthetic route, its inferred mechanism of action, potential therapeutic applications, and the analytical techniques for its characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1171517-69-3 | [1] |
| Molecular Formula | C₈H₁₀BrClN₂ | [1] |
| Molecular Weight | 249.54 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in water and methanol (predicted) | General knowledge of hydrochloride salts |
Synthesis of this compound
The most common and effective method for the synthesis of benzamidines from their corresponding nitriles is the Pinner reaction .[3][4][5] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate Pinner salt (an imino ester hydrochloride), which is then reacted with ammonia to yield the desired amidine.[6]
A plausible synthetic route for this compound would, therefore, begin with the precursor 4-bromo-2-methylbenzonitrile .[7][8]
Proposed Synthetic Workflow
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4-bromo-2-methylbenzimidate hydrochloride (Pinner Salt)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether.
-
Addition of Alcohol: Add anhydrous ethanol (1.1 eq) to the solution.
-
HCl Gas Purge: Cool the mixture to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is typically continued until the precipitation of the Pinner salt is complete.
-
Isolation: Collect the precipitated solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-bromo-2-methylbenzimidate hydrochloride intermediate.
Step 2: Synthesis of this compound
-
Ammonolysis: Suspend the dried Pinner salt intermediate in anhydrous ethanol.
-
Ammonia Addition: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it, or add a saturated solution of ammonia in ethanol.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The resulting ammonium chloride byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.
Inferred Mechanism of Action and Applications in Drug Discovery
The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases.[9] These enzymes, which include trypsin, thrombin, and plasmin, share a common catalytic triad in their active site and are involved in processes ranging from digestion and blood coagulation to inflammation and cancer metastasis.[2][10] The positively charged amidinium group of benzamidine derivatives at physiological pH allows them to form strong ionic interactions with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site, mimicking the natural substrate.
Inferred Mechanism: Competitive Inhibition of Serine Proteases
Potential Therapeutic Applications
Based on its inferred activity as a serine protease inhibitor, this compound could be investigated for a range of therapeutic applications:
-
Anticoagulants: Inhibition of thrombin and Factor Xa, key enzymes in the coagulation cascade, is a validated strategy for the prevention and treatment of thrombosis.
-
Anticancer Agents: Certain serine proteases are involved in tumor growth, invasion, and metastasis. Inhibitors of these enzymes could have therapeutic potential in oncology.[11]
-
Anti-inflammatory Agents: Serine proteases play a role in the activation of inflammatory pathways.
-
Antimicrobial Agents: Some studies have shown that benzamidine derivatives possess antibacterial and antifungal properties.[12]
Furthermore, this compound could serve as a valuable tool in basic research as a component of protease inhibitor cocktails to prevent the degradation of proteins during extraction and purification.
Analytical Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ortho-substitution on the benzamide can lead to restricted rotation around the C-N bond, potentially resulting in broadened peaks or the appearance of rotamers at room temperature in the NMR spectrum.[13]
Predicted ¹H NMR (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | Broad singlet | 4H | -NH₂ and HCl |
| ~7.8 - 7.5 | Multiplet | 3H | Aromatic protons |
| ~2.4 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (amidine) |
| ~140 - 120 | Aromatic carbons |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
-
N-H stretch: Broad absorption in the range of 3300-3100 cm⁻¹
-
C=N stretch: Strong absorption around 1650-1600 cm⁻¹
-
C-Br stretch: Absorption in the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the free base (C₈H₉BrN₂). The isotopic pattern characteristic of bromine (approximately equal intensity for M and M+2) would be a key diagnostic feature.
Safety and Handling
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, yet under-explored, molecule for chemical and biological research. Its structural similarity to known serine protease inhibitors suggests a high probability of similar activity. This guide provides a framework for its synthesis, characterization, and potential applications, offering a starting point for researchers to unlock the full potential of this and other novel benzamidine derivatives in the pursuit of new therapeutic agents and research tools.
References
- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis. BenchChem.
- ChemicalBook. (n.d.). 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis. ChemicalBook.
- Wikipedia. (2023). Pinner reaction. Wikipedia.
- NROChemistry. (n.d.). Pinner Reaction. NROChemistry.
- J&K Scientific. (2025). Pinner Reaction. J&K Scientific.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.
- Mishra, A., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal.
- SynArchive. (2024). Pinner Reaction. SynArchive.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240, 1579-1585.
- Appavu, K., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(14), 1436-1443.
- Kumar, S., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1541-1548.
- Ajayaghosh, A., et al. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Chemical Science, 6(5), 2812-2821.
- Koshikawa, N., et al. (1994). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 85(9), 947-954.
- Wotschadlo, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5174.
- Synblock. (n.d.). CAS 1171517-69-3 | this compound. Synblock.
- Lu, Z., et al. (2017).
- Manivel, P., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166.
- PrepChem.com. (n.d.). Preparation of 4-bromobenzonitrile. PrepChem.com.
- Beijing Innochem. (n.d.). This compound - CAS:1171517-69-3. Beijing Innochem.
- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. ChemicalBook.
- CymitQuimica. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride. CymitQuimica.
- S. G. K., et al. (2008). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry Letters, 18(22), 6175-6184.
- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. TCI Chemicals.
- Stuart, C. D., et al. (2023).
Sources
- 1. CAS 1171517-69-3 | this compound - Synblock [synblock.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Signature of 4-Bromo-2-methyl-benzamidine Hydrochloride: A Predictive and Interpretive Guide
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 4-Bromo-2-methyl-benzamidine hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. This predictive approach serves as a valuable tool for researchers in synthesis, quality control, and drug development, offering a robust framework for the identification and structural elucidation of this and related molecules. Each section outlines a hypothetical experimental protocol, presents predicted data in a structured format, and offers in-depth interpretation grounded in established spectroscopic theory.
Introduction: The Importance of Spectroscopic Characterization
This compound is a substituted aromatic amidine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The precise structural confirmation of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this.
This guide will walk through the predicted spectral data for this compound, offering insights into how its unique structural features translate into specific signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectra.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as labile protons on the amidinium group may exchange with deuterium.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region of the proton NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The protons of the amidinium group are expected to be broad due to quadrupole broadening and exchange.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 9.0 | Broad Singlet | 4H | -C(NH₂)₂⁺ | Protons on the positively charged amidinium group are highly deshielded and often exchange, leading to a broad signal. |
| ~7.7 | Doublet | 1H | Ar-H | This proton is ortho to the bromine atom and will be deshielded. It is split by the adjacent meta proton. |
| ~7.6 | Doublet of Doublets | 1H | Ar-H | This proton is situated between the bromine and the amidinium group and will be split by two neighboring protons. |
| ~7.5 | Doublet | 1H | Ar-H | This proton is ortho to the electron-donating methyl group and will be the most shielded of the aromatic protons. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an aromatic ring and appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=N (Amidinium) | The carbon of the amidinium group is double-bonded to nitrogen and is significantly deshielded. |
| ~140 | Ar-C (C-CH₃) | The carbon bearing the methyl group. |
| ~135 | Ar-C (C-C(NH₂)₂⁺) | The carbon attached to the amidinium group. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-C (C-Br) | The carbon attached to the bromine atom; its shift is influenced by the heavy atom effect. |
| ~20 | -CH₃ | The methyl carbon is in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3100 (broad) | N-H stretch | Amidinium (-NH₂) | The N-H stretching vibrations in the hydrochloride salt are expected to be strong and broad due to hydrogen bonding. |
| ~1670 | C=N stretch | Amidinium (C=N) | The carbon-nitrogen double bond stretch is a characteristic and strong absorption. |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of aromatic ring systems. |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Stretching vibrations for hydrogens attached to the aromatic ring. |
| 2950 - 2850 | C-H stretch | Methyl (-CH₃) | Aliphatic C-H stretching vibrations. |
| ~1100 - 1000 | C-Br stretch | Aryl Halide | The carbon-bromine stretch is typically found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.
Experimental Protocol: MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode, which is ideal for pre-charged molecules like hydrochloride salts.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
Predicted Mass Spectrum (ESI+)
The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
| Predicted m/z | Ion | Rationale |
| 214/216 | [M+H]⁺ | The protonated molecular ion of the free base (4-Bromo-2-methyl-benzamidine). The two peaks of roughly equal intensity are separated by 2 Da, which is the characteristic isotopic signature of a single bromine atom. |
| 197/199 | [M-NH₂]⁺ | Loss of an amino group from the molecular ion. |
| 118 | [M-Br-NH₂]⁺ | Subsequent loss of the bromine atom from the [M-NH₂]⁺ fragment. |
Fragmentation Pathway
The fragmentation of 4-Bromo-2-methyl-benzamidine would likely proceed through initial neutral losses from the amidine group.
solubility of 4-Bromo-2-methyl-benzamidine hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-methyl-benzamidine hydrochloride
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted aromatic amidine of interest in pharmaceutical research. Recognizing the scarcity of specific published solubility data for this compound, this document focuses on empowering researchers with the foundational knowledge and robust experimental methodologies required to generate high-quality, reliable solubility data. We delve into the critical role of solubility in drug development, discuss the physicochemical properties of the target compound, and provide an illustrative solubility profile of the parent compound, benzamidine hydrochloride, as a practical reference. The centerpiece of this guide is a detailed, step-by-step protocol for the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, complete with explanations of the underlying scientific principles and workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the solubility of this compound and similar research compounds.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like this compound, solubility is a critical determinant of its entire development lifecycle. It directly influences bioavailability, manufacturability, and the design of effective dosage forms.[1] Poor aqueous solubility, in particular, is a primary contributor to low and variable oral bioavailability, often leading to the failure of otherwise promising drug candidates.
Benzamidine and its derivatives are well-known for their activity as reversible, competitive inhibitors of serine proteases such as trypsin and thrombin.[2][3] This makes them valuable tools in biochemical research and as structural scaffolds in drug discovery. This compound, a specific analog, requires thorough physicochemical characterization, starting with its solubility profile, to unlock its therapeutic potential. Understanding its solubility in a range of aqueous and organic solvents is essential for:
-
Preformulation Studies: Selecting appropriate solvent systems for initial biological screening and formulation development.
-
Process Chemistry: Designing efficient purification, crystallization, and isolation procedures.
-
Analytical Method Development: Preparing stock solutions and calibration standards for quantification assays.[4]
-
Biopharmaceutical Modeling: Predicting in vivo absorption and performance.
This guide provides the necessary theoretical background and practical, field-proven protocols to enable researchers to meticulously determine the solubility of this compound.
Physicochemical Profile and Expected Behavior
A compound's solubility is intrinsically linked to its molecular structure. While experimental data is paramount, an analysis of the structure of this compound allows us to form a hypothesis about its likely solubility behavior.
Compound Details:
-
Chemical Name: this compound
-
CAS Number: 1171517-69-3[5]
-
Molecular Formula: C₈H₁₀BrClN₂[6]
-
Molecular Weight: 249.54 g/mol [6]
The structure features a benzamidine core, which is hydrophilic due to the charged amidinium group, substituted with a methyl group and a bromine atom.
-
Influence of Substituents:
-
Amidinium Group (-C(=NH₂)⁺NH₂): This group is basic and, in the hydrochloride salt form, will be protonated and highly polar, promoting solubility in polar solvents, especially water.
-
Bromine Atom (-Br): The bromo-substituent is lipophilic and will increase the overall hydrophobicity of the molecule compared to the parent benzamidine. This is expected to decrease aqueous solubility.
-
Methyl Group (-CH₃): The methyl group is also a lipophilic substituent that will further contribute to a decrease in aqueous solubility relative to unsubstituted benzamidine.
-
Therefore, it is reasonable to predict that this compound will be less soluble in water than benzamidine hydrochloride but will likely retain good solubility in polar organic solvents like ethanol, DMSO, and DMF.
Illustrative Solubility Data: Benzamidine Hydrochloride
| Solvent | Type | Solubility (Approx.) | Reference |
| Water | Aqueous | ~50 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | ~3 mg/mL | [8] |
| Ethanol | Polar Protic Organic | ~10 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | ~25 mg/mL | [8] |
| Dimethylformamide (DMF) | Polar Aprotic Organic | ~25 mg/mL | [8] |
| Disclaimer: This table presents data for the parent compound, benzamidine hydrochloride, and is for illustrative purposes only. The solubility of this compound will differ due to its unique substituents and must be determined experimentally. |
Gold-Standard Protocol for Thermodynamic Solubility Determination
To ensure data accuracy and reproducibility, a standardized protocol is essential. The saturation shake-flask (SSF) method is universally recognized as the "gold standard" for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[1][9]
Principle of the Method
The SSF method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
4.3.1 Materials and Reagents
-
This compound (solid, purity ≥98%)
-
Selected solvents (e.g., deionized water, PBS pH 7.4, ethanol, DMSO, acetonitrile) of analytical grade or higher
-
Calibrated analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., HPLC-UV system)
4.3.2 Protocol
-
Preparation of Slurry:
-
Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is typically 5-10 mg of solid in 1 mL of solvent.
-
Record the exact mass of the compound added.
-
Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are standard.[10]
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but for poorly soluble compounds, 72 hours may be necessary.[11]
-
Causality Check: The goal is to ensure the rate of dissolution equals the rate of precipitation. Running a time-point study (e.g., sampling at 24, 48, and 72 hours) is the best way to validate that equilibrium has been reached; the concentration should plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly to let heavier solids settle.
-
Separate the undissolved solid from the saturated solution. The preferred method is centrifugation (e.g., 10,000 rpm for 15 minutes) at the same temperature as equilibration to prevent precipitation or further dissolution.[1]
-
Alternatively, filtration using a chemically compatible syringe filter can be used. The first few drops of filtrate should be discarded to saturate the filter membrane and avoid adsorption losses.
-
-
Sample Analysis:
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Prepare a set of calibration standards of known concentrations.
-
Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[12][13]
-
-
Calculation:
-
Calculate the concentration of the original (undiluted) supernatant using the dilution factor.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Report the value in units such as mg/mL or mM.
-
Key Factors Influencing Solubility Measurement
Several factors can significantly impact the outcome of a solubility experiment, and controlling them is key to obtaining trustworthy data.
-
pH: For ionizable compounds like this compound, solubility is highly pH-dependent. The amidinium group is basic, meaning the compound will be more soluble at lower (acidic) pH where it is fully protonated and charged. As the pH increases towards and beyond its pKa, the free base form will precipitate, drastically reducing solubility.[10] Therefore, when measuring aqueous solubility, using a buffered system (e.g., PBS or Britton-Robinson buffers) is critical.[1]
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. All measurements must be performed and reported at a constant, controlled temperature.[9][11]
-
Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used for the experiment and to check if the solid remaining after the experiment has undergone a phase transformation.
Conclusion
While a definitive, published solubility profile for this compound is currently elusive, this guide provides the essential scientific framework and practical, validated methodologies for its determination. By employing the gold-standard shake-flask protocol, researchers can generate the high-quality, reproducible data necessary to advance their research and development activities. Careful control over experimental variables such as temperature, pH, and equilibration time is paramount for ensuring the integrity of the results. The illustrative data for benzamidine hydrochloride provides a useful, albeit preliminary, point of reference, underscoring the expected influence of the bromo- and methyl-substituents on the final solubility profile.
References
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Note: While the direct link is unavailable, the citation points to a key paper on the SSF method, principles of which are widely available).
-
Glomme, A., & Abrahamsson, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
- Liu, R. (Ed.). (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. (Note: This reference highlights the importance of equilibration time and other factors, principles which are widely cited).
-
Slideshare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Beijing Innochem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Bromo-Benzamidine hydrochloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - CAS:1171517-69-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. CAS 1171517-69-3 | this compound - Synblock [synblock.com]
- 7. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
molecular structure and conformation of 4-Bromo-2-methyl-benzamidine hydrochloride
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2-methyl-benzamidine Hydrochloride
This guide provides a detailed analysis of the molecular structure and conformational landscape of this compound (C₈H₉BrN₂·HCl). In the absence of a publicly available crystal structure for this specific molecule, this document leverages a comparative approach, drawing upon crystallographic data of analogous compounds, spectroscopic principles, and modern computational chemistry techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound.
Introduction: The Significance of Substituted Benzamidines
Benzamidines are a class of compounds of significant interest in medicinal chemistry, primarily due to their ability to act as bioisosteres of guanidines and their capacity to engage in specific hydrogen bonding interactions with biological targets. The substitution pattern on the phenyl ring plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for enzymes such as serine proteases. The title compound, this compound, incorporates a bromine atom at the 4-position, which is expected to influence its electronic properties and potential for halogen bonding, and a methyl group at the 2-position, which will introduce significant steric effects that dictate the molecule's conformational preferences.
Predicted Molecular Structure and Stereoelectronic Properties
While an experimental crystal structure is not available, we can predict the key structural features of this compound based on known structures of related benzamidines and fundamental chemical principles.
The Benzamidinium Cation
The core of the molecule is the benzamidinium cation. The amidinium group, -C(NH₂)₂, is protonated in the hydrochloride salt, leading to a delocalized positive charge across the two nitrogen atoms and the central carbon. This delocalization results in C-N bond lengths that are intermediate between a single and a double bond.
Influence of Ring Substituents
-
4-Bromo Group: The bromine atom at the para-position is an electron-withdrawing group via induction but a weak deactivator due to hyperconjugation. Its presence can influence the pKa of the amidinium group and introduce the possibility of halogen bonding interactions in a crystal lattice or a protein binding pocket.
-
2-Methyl Group: The methyl group at the ortho-position introduces a significant steric clash with the amidinium group. This steric hindrance is the primary determinant of the molecule's conformation, specifically the torsion angle between the plane of the phenyl ring and the plane of the amidinium group.
A study on the conformational variability of benzamidinium-based inhibitors in the Protein Data Bank (PDB) reveals that while many benzamidinium moieties are found in a near-planar conformation with their phenyl ring, a significant number adopt a twisted conformation.[1] For 4-Bromo-2-methyl-benzamidine, a non-planar conformation is highly probable due to the steric pressure exerted by the 2-methyl group.
Conformational Analysis: A Comparative and Computational Approach
The key conformational feature of 4-Bromo-2-methyl-benzamidine is the torsion angle (τ) defined by the atoms N-C-C-C of the phenyl ring.
Insights from Related Structures
Studies on substituted benzamides offer valuable insights. For instance, the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide shows a dihedral angle of 25.42 (19)° between the bromo-substituted benzene ring and the amide plane.[2] While an amide is different from an amidine, this demonstrates that substituents can induce non-planarity. Research on 2-substituted benzamides using Lanthanide-Induced-Shift (LIS) NMR and computational methods has shown that steric hindrance from ortho-substituents forces the amide group out of the plane of the phenyl ring.[3][4]
Proposed Conformational Landscape
It is hypothesized that this compound exists predominantly in a non-planar conformation where the amidinium group is twisted out of the plane of the phenyl ring to minimize steric repulsion with the 2-methyl group. The exact torsion angle represents a balance between two opposing forces:
-
Steric Hindrance: Pushing the amidinium group out of the plane.
-
Electronic Conjugation: Favoring a planar arrangement to maximize π-orbital overlap between the phenyl ring and the amidinium group.
The energy barrier to rotation around the C(phenyl)-C(amidinium) bond is likely to be significant, leading to a well-defined, twisted, low-energy conformation.
Predicted Spectroscopic Signature
The structural features of this compound can be correlated with expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The aromatic region would display a complex splitting pattern due to the three non-equivalent protons. We would expect to see signals corresponding to the protons at the 3, 5, and 6 positions.
-
Amidinium Protons (-NH₂): A broad singlet in the downfield region (typically δ 8-10 ppm), which may exchange with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region (around δ 2.5 ppm).
¹³C NMR:
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the bromine (C4) shifted downfield and the carbon attached to the amidinium group (C1) also being significantly downfield.
-
Amidinium Carbon: A signal in the range of δ 160-170 ppm.
-
Methyl Carbon: A signal in the upfield region (around δ 20-25 ppm).
For comparison, the ¹³C NMR spectrum of 4-bromo-N-methylbenzamide shows signals for the aromatic carbons and the amide carbon.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH₂ group.
-
C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium group.
-
Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
C-Br Stretching: A band in the lower frequency region (typically 500-600 cm⁻¹).
IR spectra of related compounds like 4-bromobenzamide are available for comparison.[7]
Proposed Experimental Workflow for Synthesis and Characterization
For researchers aiming to work with this compound, a definitive synthesis and characterization are paramount. The following workflow outlines a robust experimental plan.
Synthesis Protocol
A plausible synthesis route starts from 4-bromo-2-methylbenzonitrile.
-
Pinner Reaction: React 4-bromo-2-methylbenzonitrile with anhydrous ethanol in the presence of HCl gas to form the corresponding ethyl imidate hydrochloride.
-
Ammonolysis: Treat the ethyl imidate hydrochloride with anhydrous ammonia in ethanol to yield this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
A general procedure for the synthesis of related amides can be found in the literature.[8]
Characterization Protocol
-
Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to confirm the molecular structure.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Record an FT-IR spectrum to identify the key functional groups.
-
-
Crystallography:
-
Single Crystal X-ray Diffraction: The gold standard for unambiguous structure determination. Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling from a saturated solution. This will provide precise bond lengths, bond angles, torsion angles, and information on hydrogen bonding and crystal packing.
-
Powder X-ray Diffraction (PXRD): To characterize the bulk material and assess its crystallinity and polymorphic form.
-
The following diagram illustrates the proposed experimental workflow:
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Proposed Computational Investigation
In the absence of experimental crystallographic data, computational modeling provides a powerful tool to investigate the conformational preferences of this compound.
Methodology: Density Functional Theory (DFT)
-
Geometry Optimization: Perform a full geometry optimization of the 4-bromo-2-methyl-benzamidinium cation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Conformational Search: Conduct a relaxed potential energy surface scan by systematically rotating the torsion angle between the phenyl ring and the amidinium group. This will identify the global energy minimum conformation and any rotational barriers.
-
Frequency Analysis: Perform a frequency calculation at the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
NMR Chemical Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.
Expected Outcomes
-
A quantitative prediction of the lowest energy conformation, including the key C-C-N-C torsion angle.
-
The energy barrier to rotation around the C-C bond.
-
A theoretical IR spectrum that can be compared with experimental data.
-
Predicted NMR chemical shifts to aid in the assignment of experimental spectra.
The logical flow for such a computational study is as follows:
Caption: Logical workflow for the computational investigation of this compound.
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, analysis of the . The presence of the 2-methyl group is the dominant factor influencing its conformation, likely forcing the amidinium moiety into a non-planar arrangement with the phenyl ring. While spectroscopic features can be predicted with reasonable accuracy through comparison with analogs, the definitive elucidation of its solid-state structure awaits experimental determination via single-crystal X-ray diffraction. The proposed experimental and computational workflows provide a clear roadmap for future research on this and related substituted benzamidines, which will be invaluable for the rational design of new drug candidates.
References
-
Abraham, R. J., et al. "Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides." Magnetic Resonance in Chemistry, vol. 53, no. 5, 2015, pp. 397-406, doi:10.1002/mrc.4206.[3]
-
ResearchGate. "Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides." researchgate.net, Accessed 19 Jan. 2026.[4]
-
The Royal Society of Chemistry. "Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications." rsc.org, Accessed 19 Jan. 2026.[5]
-
Kini, R. M., and S. D. Doley. "Conformational Variability of Benzamidinium Based Inhibitors." PLoS ONE, vol. 5, no. 11, 2010, p. e13868, doi:10.1371/journal.pone.0013868.[1]
-
PubChem. "4-Bromo-N-methylbenzamide." pubchem.ncbi.nlm.nih.gov, Accessed 19 Jan. 2026.[6]
-
ChemicalBook. "4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum." chemicalbook.com, Accessed 19 Jan. 2026.[9]
-
ChemicalBook. "4-BROMOBENZAMIDE(698-67-9) IR Spectrum." chemicalbook.com, Accessed 19 Jan. 2026.[7]
-
ChemicalBook. "4-bromo-N-(4-methylbenzyl)benzamide synthesis." chemicalbook.com, Accessed 19 Jan. 2026.[8]
-
Fun, H.-K., et al. "Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, 2012, pp. o2161-o2161, doi:10.1107/s160053681202573x.[2]
-
Krajete, A., et al. "4-Bromo-N-phenylbenzamidoxime." Acta Crystallographica Section E: Structure Reports Online, vol. 60, no. 10, 2004, pp. o1834-o1836, doi:10.1107/s1600536804022415.[10]
Sources
- 1. Conformational Variability of Benzamidinium Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]
- 8. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 9. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Bromo-N-phenylbenzamidoxime - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-2-methyl-benzamidine Hydrochloride
This guide provides a comprehensive overview of the methodologies for assessing the purity and characterizing the structure of 4-Bromo-2-methyl-benzamidine hydrochloride, a key building block in pharmaceutical and medicinal chemistry research. The protocols and analytical strategies detailed herein are designed to ensure the highest standards of quality and batch-to-batch consistency, which are critical for reproducible research and drug development.
Introduction: The Importance of Rigorous Characterization
This compound is a substituted benzamidine derivative. The benzamidine moiety is a well-known pharmacophore, recognized for its ability to inhibit serine proteases such as thrombin and trypsin.[1][2][3] The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 2-position of the benzene ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its structure and a precise determination of its purity are paramount for any research or development application.
This guide will walk through a logical workflow, from a plausible synthetic route and purification strategy to a multi-pronged analytical approach for comprehensive characterization. The emphasis is not just on the "how" but also the "why" behind each experimental choice, reflecting a deep understanding of the chemistry involved.
Synthesis and Purification: Establishing a High-Quality Starting Material
A robust and well-controlled synthetic and purification process is the foundation for obtaining high-purity this compound.
Plausible Synthetic Route: The Pinner Reaction
A common and effective method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the corresponding nitrile. The proposed synthesis of this compound starts from 4-bromo-2-methylbenzonitrile.
Workflow for Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Formation of the Imidate Ester Hydrochloride
-
Dry, anhydrous ethanol (100 mL) is cooled to 0°C in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Dry hydrogen chloride gas is bubbled through the cold ethanol until saturation.
-
4-Bromo-2-methylbenzonitrile (19.6 g, 0.1 mol) is added portion-wise to the cold ethanolic HCl solution, ensuring the temperature remains below 10°C.
-
The reaction mixture is stirred at 0-5°C for 24 hours, during which time a precipitate of the imidate ester hydrochloride is expected to form.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude imidate ester hydrochloride.
Step 2: Ammonolysis to this compound
-
The crude imidate ester hydrochloride is suspended in a solution of 15% ammonia in ethanol (150 mL).
-
The suspension is stirred at room temperature for 48 hours. The progress of the ammonolysis is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered to remove any insoluble by-products.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
Purification Strategy: Recrystallization
For small-scale laboratory preparations, recrystallization is an effective method for purifying the hydrochloride salt.
Purification Workflow
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Protocol for Recrystallization:
-
The crude this compound is dissolved in a minimal amount of a hot solvent system, such as an ethanol/water mixture.
-
If insoluble impurities are present, the hot solution is filtered.
-
The clear filtrate is allowed to cool slowly to room temperature.
-
Crystallization can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
The mixture is then cooled further in an ice bath to maximize crystal formation.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Comprehensive Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity determination of this compound.
Analytical Characterization Cascade
Caption: A multi-technique approach for the comprehensive characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[4] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable purity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure.[5]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.4-9.0 (broad s, 4H, -C(=NH₂)⁺NH₂): The four protons of the amidinium group are expected to be broad and may exchange with residual water in the solvent.
-
δ 7.8-7.6 (m, 2H, Ar-H): Aromatic protons ortho and meta to the amidinium group.
-
δ 7.5-7.3 (m, 1H, Ar-H): Aromatic proton para to the methyl group.
-
δ 2.4 (s, 3H, -CH₃): The methyl group protons will appear as a singlet.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165 (C): Quaternary carbon of the amidinium group.
-
δ ~140-120 (Ar-C): Aromatic carbons.
-
δ ~20 (CH₃): Methyl carbon.
Mass Spectrometry (MS) for Molecular Weight Verification
Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the salt's cation.
-
Expected [M+H]⁺: The molecular formula of the free base is C₈H₉BrN₂. The expected monoisotopic mass for the protonated molecule [C₈H₁₀BrN₂]⁺ would be approximately 213.00/215.00 Da, showing the characteristic isotopic pattern for a compound containing one bromine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[6][7]
Expected Characteristic IR Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 (broad) | N-H stretching | Amidinium group (-NH₂) |
| ~1670 | C=N stretching | Amidinium group |
| ~1600, 1480 | C=C stretching | Aromatic ring |
| ~820 | C-H bending | para-disubstituted benzene |
Potential Impurities and Their Control
A thorough understanding of the synthetic route allows for the prediction and control of potential process-related impurities.[8]
Potential Process-Related Impurities:
-
4-bromo-2-methylbenzonitrile: Unreacted starting material.
-
4-bromo-2-methylbenzamide: Formed by hydrolysis of the intermediate imidate ester or the final product.
-
By-products from side reactions: Depending on the reaction conditions, other related substances could be formed.
These impurities should be monitored and controlled using the validated HPLC method. The synthesis and purification processes should be optimized to minimize their formation.
Conclusion
The purity and structural integrity of this compound are critical for its successful application in research and drug development. This guide has outlined a comprehensive approach, combining a well-defined synthetic and purification strategy with a suite of orthogonal analytical techniques. By following these rigorous methodologies, researchers can ensure the quality of their material, leading to reliable and reproducible results.
References
- National Center for Biotechnology Information (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.
- Royal Society of Chemistry (n.d.). Supporting Information.
- Cytiva (n.d.). HiTrap™ Benzamidine FF (high sub).
- Royal Society of Chemistry (n.d.). Supporting Information.
- National Center for Biotechnology Information (n.d.). Benzamidine. PubChem Compound Summary for CID 2332.
- Cytiva (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
- BOC Sciences (n.d.). 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE (CAS No. 812667-45-1) SDS.
- Cytiva Life Sciences (n.d.). HiTrap™ Benzamidine FF (High Sub) columns.
- International Journal of Pharmacy and Technology (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
- Sigma-Aldrich (n.d.). HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal.
- GE Healthcare (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- Echemi (n.d.). 4-BROMO-BENZAMIDINE Formula.
- ResearchGate (n.d.). FT–IR benzamide (1).
- ChemicalBook (n.d.). 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis.
- ChemicalBook (n.d.). 4-BROMO-2-METHYL-BENZAMIDINE.
- National Center for Biotechnology Information (n.d.). 4-Bromobenzamide. PubChem Compound Summary for CID 69683.
- National Center for Biotechnology Information (n.d.). 4-Bromo-N-phenylbenzamidoxime.
- Patsnap (n.d.). Synthesis method of benzamidine hydrochloride.
- Fisher Scientific (n.d.). 4-Bromobenzamidine Hydrochloride 98.0+%. TCI America™.
- ResearchGate (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC.
- National Academic Digital Library of Ethiopia (n.d.). HPLC methods for recently approved pharmaceuticals.
- BenchChem (2025). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
- National Center for Biotechnology Information (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
Sources
- 1. gels.yilimart.com [gels.yilimart.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 4-Bromo-2-methyl-benzamidine hydrochloride: A Research and Development Blueprint
Abstract
The benzamidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. This technical guide presents a comprehensive research framework for the characterization of a novel derivative, 4-Bromo-2-methyl-benzamidine hydrochloride. While direct biological data for this specific molecule is not yet established in the public domain, its structural features—a halogenated aromatic ring and a methyl-substituted amidine group—suggest a high potential for significant and selective biological activity. This document outlines a logical, multi-pronged investigational strategy, designed for researchers, scientists, and drug development professionals. We will delve into the scientific rationale for exploring its potential as a serine protease inhibitor, an antimicrobial agent, and a modulator of key central nervous system receptors. Detailed, field-proven experimental protocols are provided to guide the comprehensive evaluation of this promising compound, from initial screening to preliminary mechanistic insights.
Introduction: The Rationale for Investigating this compound
Benzamidine and its derivatives are recognized as "privileged structures" in drug discovery, capable of forming key interactions with the active sites of various enzymes, particularly serine proteases. The core amidine group, being a strong base, can mimic the guanidinium side chain of arginine, enabling it to bind to the S1 pocket of trypsin-like serine proteases. The substitutions on the phenyl ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
The subject of this guide, this compound, presents a unique combination of substituents. The bromine atom at the 4-position is an electron-withdrawing group that can influence the pKa of the amidine group and potentially engage in halogen bonding with the target protein. The methyl group at the 2-position introduces steric bulk, which could confer selectivity for or against certain proteases. Given these features, a systematic investigation into its biological activities is warranted.
This guide is structured to provide a logical workflow for the initial characterization of this compound. We will first explore its potential as a serine protease inhibitor, followed by an assessment of its antimicrobial properties, and finally, its potential interactions with CNS receptors, a known target space for substituted benzamides.
Investigational Branch 1: Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer metastasis. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Benzamidines are well-established competitive inhibitors of serine proteases.[1][2][3]
Scientific Rationale
The positively charged amidinium group of 4-Bromo-2-methyl-benzamidine is hypothesized to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The bromophenyl ring will likely occupy the entrance of the active site, with the bromo and methyl substituents influencing selectivity for different proteases.
Experimental Workflow: Serine Protease Inhibition Screening
The following workflow is designed to screen this compound against a panel of clinically relevant serine proteases and to determine its mode of inhibition.
Caption: Workflow for serine protease inhibition studies.
Detailed Experimental Protocol: Determination of IC50
-
Materials:
-
This compound
-
Target serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 20 µL of each inhibitor concentration. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of the serine protease solution (e.g., 50 µg/mL Trypsin) to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution (e.g., 1 mM).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (V0) for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Investigational Branch 2: Antimicrobial Activity
The emergence of multidrug-resistant bacteria is a global health crisis. Benzamidine and benzamide derivatives have been reported to possess antimicrobial properties, suggesting they may represent a novel class of antibiotics.
Scientific Rationale
The cationic nature of the amidine group could facilitate interaction with and disruption of the negatively charged bacterial cell membrane. Furthermore, substituted benzamides have shown activity against various bacterial strains.[4] The lipophilicity imparted by the bromophenyl group may enhance cell wall penetration.
Experimental Workflow: Antimicrobial Susceptibility Testing
This workflow outlines the standard procedures for assessing the antimicrobial potential of the compound.
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 2X concentrated stock solution of the compound in MHB.
-
Perform serial two-fold dilutions of the stock solution in a 96-well plate, resulting in 100 µL of varying concentrations per well.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the bacterial suspension to each well containing the compound.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[5]
-
Investigational Branch 3: Central Nervous System (CNS) Receptor Modulation
Substituted benzamides are a well-established class of drugs that interact with dopamine and serotonin receptors in the CNS.[5][6][7] For instance, amisulpride is a selective dopamine D2/D3 receptor antagonist. Given the structural similarities, it is plausible that this compound could exhibit affinity for these receptors.
Scientific Rationale
The benzamidine moiety can be considered a bioisostere of the amide group in some contexts. The overall shape and electronic properties of this compound may allow it to fit into the ligand-binding pockets of dopamine and serotonin receptors.
Experimental Workflow: CNS Receptor Binding Assays
This workflow describes the initial screening for binding to key CNS receptors implicated in neuropsychiatric disorders.
Caption: Workflow for CNS receptor binding assays.
Detailed Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Materials:
-
This compound
-
Cell membranes expressing human Dopamine D2 receptors
-
Radioligand (e.g., [3H]-Spiperone)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand (e.g., Haloperidol).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Preliminary Safety Assessment: In Vitro Cytotoxicity
Before proceeding to more complex biological systems, a preliminary assessment of the compound's general toxicity to mammalian cells is essential. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[8][9][10][11]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Materials:
-
This compound
-
A representative mammalian cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Data Presentation and Interpretation
All quantitative data generated from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Potential Biological Activities of this compound
| Assay Type | Target(s) | Key Parameter(s) |
| Enzyme Inhibition | Serine Proteases (Trypsin, Thrombin, etc.) | IC50, Ki, Mode of Inhibition |
| Antimicrobial | Gram-positive & Gram-negative bacteria | Zone of Inhibition, MIC, MBC |
| CNS Receptor Binding | Dopamine D2, Serotonin 5-HT2A | % Displacement, Ki |
| Cytotoxicity | Mammalian Cell Line (e.g., HEK293) | CC50 |
Conclusion and Future Directions
This technical guide provides a foundational research plan for the initial biological characterization of this compound. The proposed experiments are designed to efficiently screen for and quantify its potential activities as a serine protease inhibitor, an antimicrobial agent, and a CNS receptor modulator. Positive results in any of these areas would provide a strong rationale for further investigation, including lead optimization, in vivo efficacy studies, and detailed mechanistic studies. The unique structural attributes of this compound hold significant promise for the development of novel therapeutics, and the systematic approach outlined herein will be instrumental in unlocking its full potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12207714, 4-Bromobenzamidine hydrochloride. Retrieved from [Link].
-
CLYTE Technologies (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link].
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link].
-
PubMed (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link].
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link].
-
PubMed (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link].
-
National Institutes of Health (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link].
-
National Institutes of Health (2018). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link].
-
ResearchGate (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link].
Sources
- 1. revvity.com [revvity.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. woah.org [woah.org]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-methyl-benzamidine Hydrochloride: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-Bromo-2-methyl-benzamidine hydrochloride, a substituted benzamidine of interest in chemical and pharmaceutical research. In the absence of a singular, documented discovery, this paper synthesizes the historical context of its likely synthesis, provides detailed experimental protocols, and explores its potential applications based on the established bioactivity of related compounds.
Historical Context: The Legacy of Amidine Synthesis
The discovery of this compound is not marked by a specific date or individual. Instead, its existence is a logical extension of over a century of developments in the synthesis of aromatic amidines. The foundational method for preparing such compounds is the Pinner reaction , first described by Adolf Pinner in 1877.[1][2][3] This acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a "Pinner salt") became a cornerstone of organic synthesis.[1][2] These Pinner salts are themselves reactive intermediates that can subsequently react with ammonia or amines to furnish the corresponding amidines.[1][2][4]
The enduring utility of the Pinner reaction lies in its reliability for a wide range of nitriles, including both aliphatic and aromatic substrates.[5] It is therefore highly probable that the first synthesis of this compound was achieved through this classic and robust methodology.
Synthesis of this compound
The synthesis of the title compound is a two-step process commencing with the commercially available starting material, 4-Bromo-2-methylbenzonitrile. This nitrile is a versatile intermediate in its own right, notably used in the synthesis of modern agrochemicals.[6][7] The synthesis proceeds via the Pinner reaction, followed by ammonolysis.
Starting Material: 4-Bromo-2-methylbenzonitrile
4-Bromo-2-methylbenzonitrile is a key building block possessing three reactive sites: the aryl bromide, the nitrile group, and the methyl substituent, allowing for diverse chemical transformations.[7] The aryl bromide, for instance, is amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be converted into various functionalities, including amines and carboxylic acids.[7]
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| CAS Number | 79630-25-0 |
| Appearance | Off-white to light yellow crystalline powder |
Experimental Protocol
The following protocol details the synthesis of this compound from 4-Bromo-2-methylbenzonitrile.
Step 1: Formation of the Pinner Salt (Ethyl 4-bromo-2-methylbenzimidate hydrochloride)
This step involves the acid-catalyzed reaction of the starting nitrile with ethanol to form the corresponding imidate hydrochloride.
-
Materials:
-
4-Bromo-2-methylbenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
-
Procedure:
-
A solution of 4-Bromo-2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (3-5 equivalents) and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 10°C.
-
After saturation with HCl, the flask is sealed and stored at 0-4°C for 24-48 hours, during which time a crystalline precipitate of the Pinner salt will form.
-
The precipitate is collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.
-
Step 2: Ammonolysis to this compound
The isolated Pinner salt is then converted to the target amidine hydrochloride by reaction with ammonia.
-
Materials:
-
Ethyl 4-bromo-2-methylbenzimidate hydrochloride
-
Anhydrous ethanol saturated with ammonia
-
-
Procedure:
-
The dried Pinner salt is suspended in anhydrous ethanol previously saturated with ammonia gas at 0°C.
-
The mixture is stirred at room temperature in a sealed vessel for 12-24 hours.
-
The resulting precipitate of ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product.
-
Reaction Mechanism and Rationale
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.[3][8] The alcohol then acts as a nucleophile, attacking this activated carbon. A subsequent proton transfer yields the imidate hydrochloride, or Pinner salt.[3][8] Anhydrous conditions are critical, as the presence of water would lead to the hydrolysis of the imidate to an ester.[1]
The subsequent ammonolysis step involves the nucleophilic attack of ammonia on the imidate carbon, leading to the displacement of the ethoxy group and the formation of the amidine.[9]
Figure 1: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
The structural elucidation and confirmation of purity of this compound are achieved through a combination of spectroscopic techniques and physical measurements.
| Property | Value |
| Molecular Formula | C₈H₁₀BrClN₂ |
| Molecular Weight | 249.54 g/mol |
| CAS Number | 1171517-69-3 |
| Appearance | White to off-white solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the amidinium group. The aromatic protons will likely appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The methyl protons should present as a singlet around 2.3-2.5 ppm. The NH₂ protons of the amidinium group are expected to be broad and may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The amidinium carbon will also have a characteristic chemical shift in the range of 160-170 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Broad absorptions in the region of 3100-3400 cm⁻¹ corresponding to the primary amine of the amidinium group.
-
C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the carbon-nitrogen double bond in the amidinium moiety.
-
Aromatic C-H and C=C stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
C-Br stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Potential Applications in Drug Discovery and Research
While specific applications for this compound are not extensively documented, the broader class of substituted benzamidines has significant therapeutic potential, primarily as enzyme inhibitors.[10]
Serine Protease Inhibition
Benzamidine itself is a well-known competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[11] The amidinium group mimics the protonated side chain of arginine and lysine residues, allowing it to bind to the S1 pocket of these enzymes. It is plausible that this compound could exhibit similar inhibitory activity, with the bromo and methyl substituents potentially influencing its potency and selectivity for different serine proteases.[11]
Figure 2: Proposed binding of the benzamidine moiety to a serine protease active site.
Other Potential Biological Activities
Substituted benzamides and related structures have been investigated for a wide range of pharmacological activities, including:
-
Antimicrobial activity: Novel benzamidine derivatives have shown significant antimicrobial potential.[12]
-
Anticancer and Antiviral properties: The benzimidazole scaffold, structurally related to benzamidines, is present in various bioactive compounds with these activities.
-
Anticonvulsant activity: Certain benzamide analogues have demonstrated anticonvulsant properties in animal models.[10]
The specific substitution pattern of this compound makes it an interesting candidate for screening in these and other therapeutic areas.
Conclusion
This compound represents a synthetically accessible molecule with potential for further investigation in medicinal chemistry and drug discovery. While its specific history is not documented, its synthesis is firmly rooted in the classical Pinner reaction. The presence of the benzamidine core suggests a likely role as a protease inhibitor, and its unique substitution pattern may confer novel biological activities. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and explore the potential of this intriguing compound.
References
- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis. Benchchem.
-
SpectraBase. (n.d.). Benzamidine HCl - Optional[FTIR] - Spectrum. Retrieved from [Link]
- (n.d.).
-
National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamidine HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
- Sampaio, C. A., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(11), 1637-1641.
-
J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]
- Schliemann, M., & Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1571-1577.
- (n.d.).
- (n.d.).
- Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615.
- (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry.
-
ResearchGate. (n.d.). FT-IR spectrum of benzidine. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Benzamides. Benchchem.
- (n.d.).
-
Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]
- (n.d.).
- Al-Ghamdi, A. A., et al. (2022).
-
Wikipedia. (n.d.). Carboximidate. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Li, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2949.
-
National Center for Biotechnology Information. (n.d.). Benzamide, 4-bromo-N-ethyl-N-methyl-. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-bromo-N-(1-naphthyl)-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, 4-bromo-N-benzyl-N-methyl-. Retrieved from [Link]
-
Frontiers Media. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-N-phenylbenzamidoxime. PubMed Central. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.22265-36-7,4-Bromo-benzamidine Suppliers. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. d-nb.info [d-nb.info]
- 4. Carboximidate - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. rroij.com [rroij.com]
- 9. Ammonolysis - Wikipedia [en.wikipedia.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling precautions for 4-Bromo-2-methyl-benzamidine hydrochloride
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methyl-benzamidine hydrochloride
Section 1: Core Hazard Assessment and Compound Profile
This compound is a substituted aromatic compound belonging to the benzamidine class. While its primary application is in research and drug development, its structural motifs suggest a toxicological profile that necessitates careful handling.[2][4] Benzamidine derivatives, as a class, are known to be biologically active and can present significant health hazards upon exposure. The hydrochloride salt form typically enhances water solubility but does not mitigate the intrinsic hazards of the parent molecule.
The primary risks associated with compounds of this nature involve acute toxicity if swallowed, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory tract.[1][3][5][6]
Section 2: GHS Hazard Identification and Classification
Based on analogous compounds, this compound should be handled as a substance with the following GHS classifications.
| Hazard Category | GHS Classification | Associated Statements |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1][3][6] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3][5][6] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][3][5][6][7] |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation.[1][3][6][7] |
GHS Label Elements:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Key Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][2][5][6]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1][5][6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][5]
Section 3: Engineering Controls and Proactive Risk Mitigation
The foundation of safety lies in controlling the laboratory environment to minimize exposure potential. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.[8]
Primary Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[2] This is critical to prevent the inhalation of fine powders and to contain any potential spills.[9]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1][10]
-
Designated Work Area: A specific area within the lab, preferably within a fume hood, should be designated for handling this compound. This area should be clearly marked. Protect the work surface with disposable, plastic-backed absorbent paper to contain contamination and simplify cleanup.[9]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[8][11]
Section 4: Standard Operating Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The causality behind each step is to prevent the generation and dispersal of dust and to avoid direct contact.
Protocol for Weighing and Solution Preparation:
-
Pre-Handling Check: Before starting, ensure the fume hood is operational, the work area is de-cluttered, all necessary PPE is available, and the location of emergency equipment is known.
-
Don PPE: Put on all required PPE as detailed in Section 5.
-
Prepare the Work Surface: Lay down disposable bench paper inside the fume hood.[9]
-
Material Transfer:
-
Place the analytical balance and all necessary glassware (e.g., weigh boat, spatula, beaker with solvent) inside the fume hood.
-
Open the stock container slowly to avoid creating airborne dust.
-
Use a clean spatula to carefully transfer the required amount of solid to the weigh boat. Avoid tapping or dropping the material, which can generate dust.
-
-
Dissolution:
-
Carefully add the weighed solid to the solvent in the beaker.
-
Use a small amount of the solvent to rinse the weigh boat and spatula, ensuring a quantitative transfer and decontaminating the tools.
-
-
Post-Handling:
-
Securely close the stock container of this compound.
-
Wipe the exterior of the stock container and any equipment with a damp cloth before removing them from the fume hood.
-
Carefully fold the disposable bench paper inward, place it in a sealed bag, and dispose of it as hazardous waste.[12]
-
Decontaminate the work surface with an appropriate solvent.
-
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
Section 5: Personal Protective Equipment (PPE)
PPE creates a necessary barrier between the researcher and the chemical.[13] The selection of appropriate PPE is critical and must be based on the potential routes of exposure.[8][14]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use. | Prevents dermal absorption and skin irritation.[10][14] Double-gloving is recommended for handling highly toxic compounds. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne powder, preventing serious irritation.[6][14] |
| Body Protection | A fully buttoned laboratory coat with long sleeves. | Protects skin and personal clothing from contamination.[8][13] |
| Respiratory Protection | Not typically required if all work is performed in a certified fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[11][14][15] | Prevents inhalation of harmful dust. |
Diagram: PPE Donning and Doffing Sequence
Caption: Workflow for correct PPE donning and doffing.
Section 6: Emergency Response Protocols
A clear, rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.[12]
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][10][11] |
| Skin Contact | Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[5][10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][18] Seek immediate medical attention. |
Chemical Spill Response
The response to a spill depends on its size and location.[19][20]
Minor Spill (Solid, contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.[19][20]
-
Ensure PPE: Wear appropriate PPE, including double gloves, lab coat, and safety goggles.
-
Containment: Use dry cleanup procedures; do NOT use water initially if it can cause splashing or an adverse reaction.
-
Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[19][20][21] Carefully sweep the mixture into a designated, labeled hazardous waste container.[7][19][21]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[12][21]
Major Spill (Outside a fume hood, or a large quantity):
-
Evacuate: Immediately evacuate the area, alerting all personnel.[16][19]
-
Isolate: Close the doors to the affected area to contain vapors. Restrict access.[19]
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and, if necessary, call 911.[19] Provide details on the chemical spilled, quantity, and location.[19]
-
First Aid: Attend to any injured or contaminated persons.[16]
-
Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Diagram: Chemical Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
Section 7: Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7]
-
Store in a locked cabinet or area with restricted access to authorized personnel only.[6][7]
Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of waste in a properly labeled, sealed container.[1][21]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety department for specific guidance.[1]
Section 8: References
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
LabsControlling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Seton. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. [Link]
-
Hazardous Waste Experts. (2014, January 22). 10 Quick Chemical Spill Tips. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. biosynth.com [biosynth.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. falseguridad.com [falseguridad.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Page loading... [wap.guidechem.com]
- 19. offices.austincc.edu [offices.austincc.edu]
- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Methodological & Application
Application Notes and Protocols: Characterizing 4-Bromo-2-methyl-benzamidine hydrochloride as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 4-Bromo-2-methyl-benzamidine hydrochloride as a potential serine protease inhibitor. Serine proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] While the parent compound, benzamidine, is a well-established reversible, competitive inhibitor of trypsin-like serine proteases, the specific inhibitory profile of the 4-bromo-2-methyl derivative is not extensively documented.[2][3] These application notes, therefore, serve as a foundational resource for researchers, offering detailed protocols to characterize its inhibitory mechanism, determine its potency and selectivity, and establish its potential as a research tool or a starting point for drug discovery.
Introduction: The Significance of Serine Protease Inhibition
Serine proteases are a ubiquitous family of proteolytic enzymes defined by a highly reactive serine residue within their catalytic triad.[4] They play indispensable roles in processes ranging from digestion and blood coagulation to immunity and apoptosis.[4] Dysregulation of serine protease activity is a hallmark of numerous diseases, including pancreatitis, thrombosis, inflammatory disorders, and cancer.[1][5] Consequently, the discovery and characterization of potent and selective serine protease inhibitors are of paramount importance in modern pharmacology.
Benzamidine and its derivatives represent a class of small molecule inhibitors that mimic the guanidino group of arginine, a common substrate residue for trypsin-like serine proteases.[2][3] They act as competitive inhibitors by binding to the S1 pocket of the enzyme's active site, thereby preventing substrate binding and catalysis.[3] The addition of bromo and methyl groups to the benzamidine scaffold, as in this compound, can significantly alter its physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This guide provides the experimental framework to elucidate these properties.
Physicochemical Properties and Handling
While specific data for this compound is limited, its properties can be inferred from the parent compound and general chemical principles.
| Property | Description & Handling Recommendations |
| Chemical Structure | C₈H₁₀BrClN₂ |
| Molecular Weight | 253.54 g/mol |
| Appearance | Likely a white to off-white crystalline solid.[3] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and ethanol.[6] Prepare fresh solutions or store as frozen aliquots to minimize degradation. For cell-based assays, ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Storage & Stability | Store desiccated at -20°C, protected from light and moisture.[2][7][8] Benzamidine derivatives can be hygroscopic and air-sensitive.[7][9] For optimal stability, handle under an inert atmosphere where possible. |
| Safety Precautions | Causes skin, eye, and respiratory tract irritation.[8][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][10] |
Mechanism of Action: A Postulated Model
The inhibitory action of benzamidine-based compounds is rooted in their structural mimicry of the arginine side chain. The positively charged amidinium group is drawn to the negatively charged aspartate residue at the base of the S1 specificity pocket of trypsin-like proteases.
Figure 1. Postulated binding of 4-Bromo-2-methyl-benzamidine into the S1 pocket of a trypsin-like serine protease.
Experimental Protocols
The following protocols provide a systematic approach to characterizing the inhibitory properties of this compound.
Protocol 4.1: General Serine Protease Inhibition Assay (Chromogenic Substrate)
This protocol is designed to determine the IC₅₀ value of the inhibitor against a target serine protease.
Principle: The assay measures the ability of the inhibitor to reduce the rate of cleavage of a protease-specific chromogenic substrate. The release of the chromophore (e.g., p-nitroaniline, pNA) results in an increase in absorbance, which can be monitored spectrophotometrically.
Materials:
-
Target Serine Protease (e.g., Trypsin, Thrombin, Plasmin)
-
This compound
-
Chromogenic Substrate (e.g., BAPNA for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 1 µM to 1 mM). Include a buffer-only control (no inhibitor).
-
Enzyme Preparation: Dilute the target serine protease in assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of inhibitor dilution (or buffer for control)
-
25 µL of diluted enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of pre-warmed chromogenic substrate to each well to start the reaction. The final substrate concentration should be at or below its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) every 30 seconds for 15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the uninhibited control (V₀ at 0 inhibitor = 100%).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.
-
Figure 2. Workflow for determining the IC₅₀ of this compound.
Protocol 4.2: Determination of Inhibition Kinetics and Kᵢ
This protocol determines the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Kᵢ).
Principle: By measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. The pattern of changes in Kₘ and Vₘₐₓ in the presence of the inhibitor reveals the mechanism of inhibition.[11]
Procedure:
-
Follow the general assay setup as described in Protocol 4.1.
-
Use a matrix of conditions with varying concentrations of both the substrate and the inhibitor.
-
Inhibitor Concentrations: Select 3-4 concentrations around the determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Substrate Concentrations: For each inhibitor concentration, use a range of 5-7 substrate concentrations (e.g., 0.2 x Kₘ to 5 x Kₘ).
-
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Alternatively, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Kₘ and Vₘₐₓ:
-
Competitive Inhibition: Vₘₐₓ remains constant; Kₘ increases.
-
Non-competitive Inhibition: Kₘ remains constant; Vₘₐₓ decreases.
-
Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease proportionally.
-
Mixed Inhibition: Both Kₘ and Vₘₐₓ change.
-
-
Calculate the Kᵢ using the appropriate formula based on the determined inhibition type. For competitive inhibition: Kₘ(app) = Kₘ (1 + [I]/Kᵢ)
-
Protocol 4.3: Specificity Profiling
To be a useful tool or therapeutic lead, an inhibitor should ideally exhibit selectivity for its target protease.
Procedure:
-
Perform the IC₅₀ determination assay (Protocol 4.1) for this compound against a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, plasmin).
-
Ensure that an appropriate substrate is used for each enzyme.[5]
-
Compare the IC₅₀ values obtained for each protease. A significantly lower IC₅₀ for one protease over others indicates selectivity.
Expected Data Summary:
| Protease | Substrate | Kₘ (µM) | IC₅₀ of Inhibitor (µM) | Kᵢ (µM) | Mode of Inhibition |
| Trypsin | BAPNA | TBD | TBD | TBD | TBD |
| Thrombin | Boc-VPR-AMC | TBD | TBD | TBD | TBD |
| Plasmin | Boc-VLK-AMC | TBD | TBD | TBD | TBD |
| Chymotrypsin | Suc-AAPF-pNA | TBD | TBD | TBD | TBD |
| Elastase | Suc-AAA-pNA | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Concluding Remarks
This compound is a promising candidate for investigation as a serine protease inhibitor. The protocols outlined in this document provide a robust framework for its initial characterization. By systematically determining its potency (IC₅₀), mechanism of action (Kᵢ), and selectivity profile, researchers can effectively evaluate its potential for applications in basic research and as a scaffold for the development of novel therapeutics targeting serine protease-mediated pathologies.
References
- Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems - Diffusion through an inhibitor barrier.Analytical Biochemistry.
- A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dram
- Application Notes and Protocols for the Kinetic Analysis of Serine Proteases using Z-Gly-Tyr-NH2.Benchchem.
- Application Notes and Protocols: Development of a Protease Inhibition Assay for Oscillamide B.Benchchem.
- Benzamidine Hydrochloride Monohydr
- Novel inhibitors and activity-based probes targeting serine proteases.Frontiers.
- Trypsin Inhibitors.Sigma-Aldrich.
- BENZAMIDINE - Safety D
- Plant Serine Protease Inhibitors: Biotechnology Application in Agriculture and Molecular Farming.MDPI.
- Benzamidine hydrochloride anhydrous.Apollo Scientific.
- Benzamidine hydrochloride(1670-14-0).ChemicalBook.
- SAFETY DATA SHEET - Benzamidine hydrochloride.Fisher Scientific.
- Benzamidine.Wikipedia.
- Benzamidine 206752-36-5.Sigma-Aldrich.
Sources
- 1. A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Benzamidine hydrochloride(1670-14-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Kinetic studies of serine protease inhibitors in simple and rapid 'active barrier' model systems - Diffusion through an inhibitor barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Analysis of Enzyme Inhibition by 4-Bromo-2-methyl-benzamidine hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the inhibitory potential of 4-Bromo-2-methyl-benzamidine hydrochloride against serine proteases, using trypsin as a model enzyme. Benzamidine and its substituted analogs are well-established competitive inhibitors of trypsin-like serine proteases, making them valuable tools in biochemical research and drug discovery. This document outlines the theoretical basis of this inhibition, provides detailed experimental protocols for determining the inhibition constant (Kᵢ), and explains the principles of data analysis. The methodologies described herein are designed to ensure robust and reproducible results for researchers investigating the kinetics of enzyme-inhibitor interactions.
Introduction: The Role of Benzamidine Analogs in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in various physiological processes, including digestion, blood coagulation, and cellular signaling.[1] Their catalytic activity relies on a highly conserved triad of amino acids in the active site, featuring a key serine residue. Due to their involvement in numerous pathologies, serine proteases are significant targets for therapeutic intervention.
This compound belongs to the benzamidine class of compounds, which are known to act as potent, reversible inhibitors of many serine proteases.[2][3] The positively charged amidinium group of benzamidine mimics the side chains of natural substrates like arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like proteases. This interaction physically occludes the active site, preventing substrate binding and subsequent catalysis. The study of such inhibitors is crucial for understanding enzyme mechanisms and for the rational design of novel therapeutics.
This guide will walk researchers through the necessary steps to quantify the inhibitory potency of this compound by determining its inhibition constant (Kᵢ), a critical parameter for comparing the efficacy of different inhibitors.
Mechanism of Competitive Inhibition
This compound is expected to act as a competitive inhibitor. In this model, the inhibitor (I) binds reversibly to the free enzyme (E) at the same site as the substrate (S), but it cannot bind to the enzyme-substrate complex (ES).
-
Key Characteristics of Competitive Inhibition:
-
The inhibitor increases the apparent Michaelis constant (Kₘ), as higher substrate concentrations are needed to achieve half-maximal velocity.
-
The maximum velocity (Vₘₐₓ) of the reaction remains unchanged, as the inhibition can be overcome by sufficiently high concentrations of the substrate.
-
The equilibrium for these interactions can be visualized as follows:
Caption: Competitive inhibition mechanism.
Experimental Design and Protocols
To determine the Kᵢ of this compound for a target serine protease like bovine trypsin, a series of kinetic assays must be performed. The following protocol uses the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), which upon cleavage by trypsin, releases p-nitroaniline, a yellow product that can be monitored spectrophotometrically at 410 nm.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound | N/A | Inhibitor |
| Bovine Trypsin (TPCK-treated) | Sigma-Aldrich | Enzyme |
| Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) | Sigma-Aldrich | Substrate |
| Tris-HCl Buffer (pH 8.0) | N/A | Assay Buffer |
| Calcium Chloride (CaCl₂) | N/A | Stabilizer for Trypsin |
| Dimethyl Sulfoxide (DMSO) | N/A | Solvent for inhibitor and substrate |
| 96-well UV-transparent microplates | N/A | Assay plates |
| Spectrophotometer (plate reader) | N/A | Data acquisition |
Stock Solution Preparation
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin Stock: Prepare a 1 mg/mL stock solution in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration (e.g., 10 µg/mL) in cold Assay Buffer.
-
L-BAPNA Stock: Prepare a 100 mM stock solution in DMSO. Store at -20°C.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
Protocol 1: Determination of Kₘ for L-BAPNA
Before assessing inhibition, it is essential to determine the Michaelis constant (Kₘ) of trypsin for the substrate under the specific assay conditions.
-
Substrate Dilutions: Prepare a series of L-BAPNA dilutions in Assay Buffer ranging from 0.1 to 10 mM.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
X µL Assay Buffer
-
10 µL of each L-BAPNA dilution
-
Total volume per well should be brought to 190 µL with Assay Buffer.
-
-
Reaction Initiation: Add 10 µL of the diluted trypsin solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the absorbance at 410 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
Equation 1: Michaelis-Menten Equation V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Protocol 2: Determination of Inhibition Type and Kᵢ
This protocol determines the mechanism of inhibition and the inhibition constant (Kᵢ).
-
Experimental Setup: Set up multiple series of experiments. Each series will have a fixed concentration of the inhibitor and a range of substrate concentrations (as in Protocol 1). Use at least four inhibitor concentrations, including a zero-inhibitor control. The inhibitor concentrations should bracket the expected Kᵢ (e.g., 0.5x, 1x, 2x, 5x the expected Kᵢ). If the Kᵢ is unknown, a wide range of concentrations should be tested initially.
-
Assay Procedure:
-
To each well in a 96-well plate, add:
-
X µL Assay Buffer
-
10 µL of the appropriate inhibitor dilution (or DMSO for the control).
-
10 µL of the appropriate substrate dilution.
-
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the diluted trypsin solution.
-
-
Data Acquisition and Analysis:
-
Measure the initial velocities (V₀) as described in Protocol 1.
-
Generate a Michaelis-Menten plot for each inhibitor concentration.
-
Perform a global non-linear fit to the competitive inhibition model (Equation 2) to obtain a single best-fit value for Kᵢ.
Equation 2: Competitive Inhibition Model V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for visualization. For competitive inhibition, this plot will show a series of lines with different slopes that intersect on the y-axis.
-
Caption: Experimental workflow for Kᵢ determination.
Representative Data and Interpretation
The following tables present illustrative data for a hypothetical competitive inhibitor.
Table 1: Michaelis-Menten Parameters for Trypsin with L-BAPNA
| Parameter | Value |
| Kₘ | 0.25 mM |
| Vₘₐₓ | 50 mOD/min |
Table 2: Kinetic Parameters in the Presence of a Competitive Inhibitor
| Inhibitor [µM] | Apparent Kₘ [mM] | Vₘₐₓ [mOD/min] |
| 0 (Control) | 0.25 | 50 |
| 10 | 0.50 | 50 |
| 20 | 0.75 | 50 |
| 40 | 1.25 | 50 |
From the data in Table 2, a global fit using Equation 2 would yield a Kᵢ value. For instance, at an inhibitor concentration of 10 µM, the apparent Kₘ is doubled, suggesting a Kᵢ in the micromolar range. A precise Kᵢ is best determined through non-linear regression of all data points simultaneously.
Conclusion
The protocols detailed in this application note provide a robust methodology for characterizing the inhibitory activity of this compound against serine proteases. By systematically determining the Kₘ of the substrate and subsequently performing kinetic assays in the presence of the inhibitor, researchers can reliably determine the inhibition type and calculate the Kᵢ. This quantitative measure of potency is essential for structure-activity relationship studies and for the advancement of enzyme-targeted drug development programs.
References
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Buchold, C., et al. (2011).
- Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(49), 17337-17344.
- Kumar, V., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- Klemenc, L., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.
- Copeland, R. A. (2000).
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
- Marcos, E., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(48), 19244-19249.
- Sun, Z., et al. (2004). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis.
- Akao, Y., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues.
- Brocklehurst, K., & Asboth, B. (2020).
- Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631-633.
-
GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
Sources
Application Notes and Protocols for 4-Bromo-2-methyl-benzamidine hydrochloride in Drug Discovery
Introduction: The Strategic Role of 4-Bromo-2-methyl-benzamidine hydrochloride in Targeting Serine Proteases
This compound belongs to the benzamidine class of molecules, which are recognized as potent, reversible, and competitive inhibitors of serine proteases.[1][2] Serine proteases are a ubiquitous family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, immune response, and cell signaling.[3][4] The dysregulation of serine protease activity is implicated in a multitude of pathological conditions, ranging from cardiovascular and inflammatory disorders to cancer and neurological diseases.[5] This makes serine proteases attractive targets for therapeutic intervention.[1][5]
The core benzamidine scaffold acts as a mimic of the natural arginine or lysine substrates of many serine proteases, allowing it to bind to the enzyme's active site and competitively inhibit its function.[6] The specific substitutions on the phenyl ring of this compound, namely the bromo and methyl groups, are anticipated to modulate its binding affinity, selectivity, and pharmacokinetic properties. The bromine atom can serve as a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]
These application notes provide a comprehensive guide to utilizing this compound as a tool in drug discovery, with a primary focus on its application as a serine protease inhibitor. We present a detailed, field-proven protocol for a serine protease inhibition assay, along with guidelines for data analysis and interpretation.
Mechanism of Action: Competitive Inhibition of Serine Proteases
Benzamidine and its derivatives are classic examples of competitive inhibitors.[2] They bind to the active site of the serine protease, the same site where the natural substrate binds. This binding is typically reversible. The inhibitor and substrate are therefore in direct competition for the enzyme. The presence of the inhibitor reduces the number of available enzyme molecules that can bind to the substrate, thereby decreasing the rate of the enzymatic reaction.[8]
Diagram of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol provides a detailed methodology for determining the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate. This assay can be adapted for other serine proteases and different substrate types (e.g., fluorogenic).
Materials
-
This compound (Test Compound)
-
Serine Protease (e.g., Trypsin from bovine pancreas)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add CaCl₂ to a final concentration of 20 mM.
-
Enzyme Stock Solution: Prepare a stock solution of the serine protease (e.g., 1 mg/mL Trypsin) in the assay buffer. Aliquot and store at -20°C or as recommended by the supplier.
-
Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BAPNA) in DMSO.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
Assay Procedure
-
Serial Dilution of Test Compound:
-
Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
In a 96-well plate, add 2 µL of each diluted compound solution to the respective wells. Include a positive control (a known inhibitor, if available) and a negative control (DMSO only).
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the enzyme stock solution in the assay buffer to the desired working concentration (this should be determined empirically to give a linear reaction rate over the desired time course).
-
Add 98 µL of the diluted enzyme solution to each well containing the test compound or DMSO.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically at or below the Km value for the enzyme).
-
Initiate the enzymatic reaction by adding 100 µL of the diluted substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.[9]
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance versus time plot.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 where V₀_inhibitor is the initial velocity in the presence of the inhibitor and V₀_control is the initial velocity in the absence of the inhibitor (DMSO control).
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Kinetic Analysis (Optional): To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using graphical methods such as the Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[Substrate]).[8][10][11]
Workflow for Serine Protease Inhibition Assay
Caption: Workflow for determining the inhibitory potential of this compound.
Data Presentation: Hypothetical Inhibition Data
The following table summarizes hypothetical data for the inhibition of trypsin by this compound.
| Inhibitor Concentration (µM) | Log [Inhibitor] | Average V₀ (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0 |
| 0.1 | -1.0 | 45.2 | 9.6 |
| 1 | 0 | 30.5 | 39.0 |
| 10 | 1.0 | 12.1 | 75.8 |
| 100 | 2.0 | 2.5 | 95.0 |
| 1000 | 3.0 | 0.5 | 99.0 |
From a dose-response curve of this data, a hypothetical IC₅₀ value can be calculated.
Conclusion and Future Directions
This compound represents a valuable chemical tool for the exploration of serine protease biology and the discovery of novel therapeutics. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity. The presence of the bromo substituent offers a strategic advantage for medicinal chemists, enabling the synthesis of focused libraries to optimize potency, selectivity, and drug-like properties. Future studies could involve screening this compound against a panel of serine proteases to determine its selectivity profile and utilizing its structure as a starting point for the development of drug candidates for diseases driven by aberrant protease activity.
References
-
A graphical method for analyzing enzyme data to obtain kinetic parameters, and to identify the types of inhibition and the enzyme mechanisms, is described. The method consists of plotting experimental data as nu/(V0 - nu) vs 1/(I) at different substrate concentrations. I is the inhibitor concentration; V0 and nu are the rates of enzyme reaction attained by the system in the presence of a fixed amount of substrate, and in the absence and presence of inhibitor, respectively. [Link]
-
Serine proteases are multifunctional and versatile venom components found in viper snakes, including the Bothrops species, a widely distributed genus notorious for causing the highest number of snakebites across Latin America. These enzymes, representing a significant fraction of Bothrops venom proteomes, exhibit a wide range of biological activities that influence blood coagulation, fibrinolysis, and inflammation. [Link]
-
Enzyme kinetics and inhibition studies are crucial for understanding how enzymes work and how to control them. This topic dives into the math behind enzyme reactions, exploring key concepts like the Michaelis-Menten equation and different types of inhibition. [Link]
-
Heterobivalent molecules synthesized with both benzamidine (active site serine protease inhibitor) and tranexamic acid (TXA, kringle/lysine-site inhibitor) of increasing dPEG linker lengths (dPEG₄–dPEG₃₆) were synthesized and analyzed for plasmin, thrombin, and tissue plasminogen activator (tPA) inhibition using soluble enzymatic substrates. [Link]
-
Serine protease modulators are a fascinating class of compounds, essential in the regulation of various biological processes through their interaction with serine proteases. Serine proteases are enzymes that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme's active site. [Link]
-
A set of data on a given peroxidase inhibition by quecertin, showing an unusually high experimental error, was used to demonstrate how data, seemingly unsuitable for graphical analysis, may still provide useful information on the inhibition mechanism. [Link]
-
Global analysis of enzyme inhibition kinetics. [Link]
-
A series of substituted benzamidines has been examined for their inhibitory activity against the human serine proteases--trypsin, thrombin, plasmin, and C1s, a subunit of the first component of complement. [Link]
-
Serine proteases are validated drug targets in several pathologies and physiological processes. Using molecules that inhibit these protases is a valuable strategy to regulate the serine protease activity. [Link]
-
Derivatives of benzamidine inhibit competitively the activity of the serine proteinases trypsin, plasmin, thrombin, and of the clotting factor Xa. [Link]
-
Serine proteases are important signaling molecules and their dysregulation has been widely associated with pathologies ranging from cardiovascular and inflammatory disorders to cancer and neurological diseases. [Link]
-
Different types of enzyme inhibitors exert their effects in unique ways, each altering the enzyme's kinetics in distinct patterns. [Link]
-
The primary function of Benzamidine Hydrochloride Hydrate revolves around its inhibitory action on a range of serine proteases. [Link]
-
Serine proteases, a significant class of enzymes comprising approximately one-third of known human proteases, are ubiquitously present across various organisms. [Link]
-
Benzamidine and its derivatives are common reversible, competitive inhibitors of trypsin family proteases that bind to the active site of plasmin via an amidine group. [Link]
-
All inhibition assays were performed in microtiter plates maintained at 37°C in a final volume of 100 μL. The reaction was initiated by the addition of each protease (approx. 0.01 μ g/well ) and the rate of substrate hydrolysis was recorded continuously at 37°C, over a 60 min period, by measuring the rate of increase in fluorescence (at λex 360 nm, λem 480 nm) using a FLUOstar Optima microplate reader (BMG Labtech). [Link]
-
To quantify the inhibitory activity, the enzyme assay was performed in presence and absence of extracts using casein as a substrate in 0.1M phosphate buffer as described by Kunitz et al with slight modifications. [Link]
-
Pefabloc SC can be used in all applications where the general inhibition of serine proteases is desired. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Serine protease modulators and how do they work? [synapse.patsnap.com]
- 4. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 5. Frontiers | Editorial: Serine protease inhibitors and their therapeutic applications [frontiersin.org]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-methyl-benzamidine Hydrochloride in Complex Molecule Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 4-Bromo-2-methyl-benzamidine hydrochloride as a pivotal intermediate in modern organic synthesis. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale and strategic considerations that empower researchers, particularly those in medicinal chemistry and drug development, to leverage this building block effectively. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. Key applications, including the synthesis of nitrogen-containing heterocyclic scaffolds, are explored with step-by-step methodologies.
Introduction: The Amidine Moiety as a Linchpin in Synthesis
Amidines are a class of organic compounds featuring the R-C(=NH)NH₂ functional group. They are recognized as crucial structural motifs and versatile synthetic precursors in a vast array of pharmacologically active molecules.[1] Their ability to act as strong bases and excellent nucleophiles, coupled with their capacity to participate in cyclization reactions, makes them indispensable tools for constructing complex azaheterocycles like imidazoles, quinazolines, and pyrimidines.[1]
This compound (C₈H₁₀BrClN₂) is a particularly valuable intermediate. Its structure incorporates several key features for strategic synthesis:
-
The Amidine Group: A pre-functionalized, reactive handle for building heterocyclic rings.
-
The Bromine Atom: A versatile functional group for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity.
-
The Methyl Group: Provides steric and electronic influence, which can be used to tune the reactivity of the aromatic ring and the final properties of the target molecule.
This guide will focus on the practical synthesis of this intermediate and its subsequent application in constructing higher-order molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1171517-69-3 |
| Molecular Formula | C₈H₁₀BrClN₂ |
| Molecular Weight | 249.54 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a dry, sealed place |
[Source: Synblock, PubChem][2][3]
Foundational Synthesis: The Pinner Reaction
The most direct and classical route to synthesizing benzamidines from their corresponding benzonitriles is the Pinner reaction.[4][5] This acid-catalyzed process involves the reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine via ammonolysis.[4][6][7]
The causality is critical: the reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the highly reactive Pinner salt intermediate, yielding an ester instead of the desired amidine.[6][8] The use of gaseous hydrogen chloride is essential for protonating the nitrile nitrogen, thereby activating the carbon atom for nucleophilic attack by the alcohol.[6]
Caption: Workflow for the Pinner synthesis of 4-Bromo-2-methyl-benzamidine HCl.
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis from 4-bromo-2-methylbenzonitrile.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Moles (equiv) | Quantity |
| 4-Bromo-2-methylbenzonitrile | 196.05 | 1.0 | 10.0 g |
| Anhydrous Ethanol (EtOH) | 46.07 | ~20 | 100 mL |
| Hydrogen Chloride (gas) | 36.46 | Excess | Bubbled to saturation |
| Anhydrous Ammonia (in EtOH) | 17.03 | Excess | Saturated solution |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | For precipitation |
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a calcium chloride drying tube outlet. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Pinner Salt Formation:
-
Charge the flask with 4-bromo-2-methylbenzonitrile (10.0 g) and anhydrous ethanol (100 mL).
-
Cool the stirred solution in an ice bath to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction is exothermic; maintain the temperature between 0-5 °C.
-
After saturation, seal the flask and allow it to stand at 4 °C for 24-48 hours. The formation of a white precipitate (the Pinner salt) should be observed.
-
-
Isolation of Pinner Salt (Optional but recommended):
-
Filter the precipitate under a blanket of dry nitrogen.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove unreacted starting material.
-
Dry the solid under vacuum. Causality Note: Isolating the salt ensures the subsequent ammonolysis step is clean, though one-pot procedures are also possible.
-
-
Ammonolysis:
-
Suspend the isolated Pinner salt in 100 mL of cold (0 °C) anhydrous ethanol.
-
Bubble anhydrous ammonia gas through the stirred suspension until it is saturated, or add a saturated solution of ammonia in ethanol.
-
Seal the flask and stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Isolation:
-
The byproduct, ammonium chloride, will precipitate. Remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound as a white crystalline solid.
-
Application in Heterocyclic Synthesis: Building Quinazoline Scaffolds
A primary application of benzamidines is in the construction of quinazoline derivatives, a core structure found in numerous pharmaceuticals, including kinase inhibitors used in oncology. The benzamidine acts as a "dinucleophile," providing both nitrogen atoms to form the pyrimidine portion of the fused heterocyclic system.
The general strategy involves the condensation of the benzamidine with a 1,3-dielectrophile. A common and effective method is the reaction with an ortho-amino benzaldehyde or a related derivative, which cyclizes upon heating.
Caption: General workflow for quinazoline synthesis from a benzamidine intermediate.
Protocol 3.1: Synthesis of a 2-(4-Bromo-2-methylphenyl)quinazoline Derivative
This protocol provides a representative example of a cyclocondensation reaction.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Moles (equiv) | Quantity |
| 4-Bromo-2-methyl-benzamidine HCl | 249.54 | 1.0 | 1.25 g |
| 2-Aminobenzaldehyde | 121.14 | 1.05 | 0.64 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.73 g |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.25 g) and 2-aminobenzaldehyde (0.64 g).
-
Solvent and Base Addition: Add N,N-Dimethylformamide (20 mL) followed by potassium carbonate (1.73 g). Causality Note: The base is required to neutralize the hydrochloride salt, liberating the free benzamidine which is the active nucleophile.
-
Reaction: Heat the mixture to 120 °C and stir for 6-12 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure quinazoline derivative.
-
Conclusion and Future Outlook
This compound is a high-value, strategic intermediate for organic synthesis. Its facile preparation via the Pinner reaction and its utility in constructing complex heterocyclic systems underscore its importance. The presence of the bromo-substituent provides a synthetic handle for late-stage functionalization, enabling the rapid generation of compound libraries for drug discovery programs. Researchers are encouraged to explore this building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other pharmacologically relevant scaffolds.
References
-
Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI URL: [Link]
-
Title: A Versatile Synthesis of Amidines from Nitriles Via Amidoximes Source: Organic Preparations and Procedures International URL: [Link]
-
Title: Synthesis of Amidines and its application to pyrimidouracil synthesis Source: Sciforum URL: [Link]
-
Title: Amidine synthesis by imidoylation Source: Organic Chemistry Portal URL: [Link]
- Title: Process for preparing amidines Source: Google Patents URL
-
Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pinner reaction Source: Wikipedia URL: [Link]
-
Title: Pinner Reaction Source: NROChemistry URL: [Link]
-
Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Pinner Reaction Source: Chempedia - LookChem URL: [Link]
-
Title: Benzamidine Source: PubChem - NIH URL: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. CAS 1171517-69-3 | this compound - Synblock [synblock.com]
- 3. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Pinner Reaction - Chempedia - LookChem [lookchem.com]
- 8. jk-sci.com [jk-sci.com]
Application Note & Protocol: Strategies for the Dissolution of 4-Bromo-2-methyl-benzamidine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-Bromo-2-methyl-benzamidine hydrochloride. Proper solubilization is a critical first step for ensuring experimental reproducibility, efficacy, and safety in downstream applications. This guide moves beyond simple instructions to explain the rationale behind solvent selection and protocol design, addressing common challenges such as poor solubility, precipitation, and compound instability. We present validated, step-by-step protocols for preparing both high-concentration organic stock solutions and aqueous working solutions, supplemented with a troubleshooting guide and critical safety information.
Compound Profile & Physicochemical Properties
This compound is a substituted benzamidine derivative. Like its parent compound, benzamidine, it is often investigated for its potential as a reversible competitive inhibitor of trypsin and other serine proteases.[1] The hydrochloride salt form is intentionally designed to improve aqueous solubility and stability compared to the free base. However, its aromatic and substituted nature presents unique dissolution challenges. Understanding its fundamental properties is key to developing a successful solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale & Impact |
| Chemical Formula | C₈H₁₀BrClN₂ | The presence of bromine and a methyl group on the benzene ring increases hydrophobicity, potentially reducing aqueous solubility compared to unsubstituted benzamidine HCl. |
| Molecular Weight | 265.54 g/mol | Essential for accurate molarity calculations when preparing solutions. |
| Form | Typically a crystalline solid or powder. | The physical form impacts the surface area available for solvent interaction; fine powders dissolve faster than large crystals. |
| pKa (Predicted) | ~10-11 (for the amidinium ion) | The amidine group is strongly basic and exists as the protonated, charged amidinium ion at physiological pH, which is crucial for its aqueous solubility and interaction with target enzymes. |
| Stability | Susceptible to hydrolysis in aqueous solutions, especially under basic conditions.[2] | Benzamidines can hydrolyze to the corresponding benzamide.[2] It is critical to use freshly prepared aqueous solutions or assess stability under specific buffer conditions. |
Solvent Selection: A Critical Decision Framework
The choice of solvent is the most critical factor in preparing this compound for an experiment. The ideal solvent must fully dissolve the compound to the desired concentration without interfering with the downstream application (e.g., cytotoxicity in cell-based assays, or reaction quenching in synthesis).
Common Solvents for Benzamidine Derivatives
-
Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent. It is the preferred choice for creating high-concentration stock solutions for most biological assays due to its high solvating power for a wide range of organic molecules.[3]
-
Ethanol (EtOH): A less polar solvent than water, but more polar than DMSO. It can be effective for dissolving benzamidine derivatives and is often used in applications where DMSO may be problematic.[3]
-
Water / Aqueous Buffers (e.g., PBS): As a hydrochloride salt, the compound has inherent water solubility. Direct dissolution in aqueous buffers is ideal for eliminating organic solvent artifacts. However, solubility limits may be lower, and the compound's stability is a significant concern.[2][3] Aqueous solutions should typically be prepared fresh daily.[3]
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for choosing the appropriate solvent system based on experimental requirements.
Caption: Solvent selection workflow for 4-Bromo-2-methyl-benzamidine HCl.
Protocols for Solution Preparation
Safety First: Before handling, review the complete Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Handle the solid powder in a well-ventilated area or chemical fume hood.[5]
Protocol 3.1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is recommended for most biological applications requiring a concentrated, stable source of the compound.
-
Objective: To prepare a 50 mg/mL (approx. 188 mM) stock solution in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors
-
-
Methodology:
-
Weighing: Tare a sterile vial on an analytical balance. Carefully weigh 10 mg of this compound directly into the vial.
-
Scientist's Note: Weighing directly into the dissolution vial minimizes compound loss during transfer.
-
-
Solvent Addition: Add 200 µL of high-purity DMSO to the vial. This will yield a final concentration of 50 mg/mL.
-
Dissolution: Cap the vial securely. Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a bright background. It should be a clear, colorless to pale yellow solution with no visible particulates.
-
Scientist's Note: If particulates remain, brief sonication in a water bath (5-10 minutes) can aid dissolution. Avoid excessive heating, as it may degrade the compound.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For benzamidine derivatives, storage at -80°C is recommended for periods up to 6 months.[6]
-
Protocol 3.2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol describes the critical step of diluting the organic stock into your final experimental buffer.
-
Objective: To prepare a 100 µM working solution in Phosphate-Buffered Saline (PBS), pH 7.2.
-
Materials:
-
50 mg/mL stock solution in DMSO (from Protocol 3.1)
-
Sterile PBS, pH 7.2
-
Pipettors and sterile tips
-
-
Methodology:
-
Intermediate Dilution (Optional but Recommended): First, create a 100X intermediate stock. Pipette 2 µL of the 50 mg/mL DMSO stock into 998 µL of PBS. Vortex immediately and thoroughly.
-
Scientist's Note: This two-step dilution minimizes the risk of the compound precipitating out of solution when transferring from a high-concentration organic environment directly into a large aqueous volume.
-
-
Final Dilution: Add 10 µL of the 100X intermediate stock to 990 µL of PBS to reach the final volume of 1 mL at 100 µM.
-
Mixing: Invert the tube or vortex gently to ensure homogeneity.
-
Final DMSO Concentration Check: The final concentration of DMSO in this working solution is 0.1%. This is well below the 0.5% limit generally considered safe for most cell-based assays.
-
Stability: Use the aqueous working solution immediately. Benzamidines are susceptible to hydrolysis in aqueous buffers like PBS.[2] Do not store aqueous working solutions for more than one day.[3]
-
Stability and Storage Summary
Proper storage is essential to maintain the integrity of the compound.
Table 2: Storage and Stability Recommendations
| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | Room Temperature or 2-8°C | ≥ 2 years | Keep container tightly sealed, protected from moisture and light.[5] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage.[6] Store under inert gas (nitrogen or argon) if possible. |
| Aqueous Working Solution | 2-8°C | < 24 hours | Prepare fresh daily.[3] Stability is pH-dependent; degradation is faster at basic pH.[2] |
Troubleshooting Common Dissolution Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid powder does not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | - Ensure calculations are correct. - Gently warm the solution (37°C) for 5-10 minutes. - Use fresh, anhydrous-grade DMSO. |
| Precipitation occurs when diluting DMSO stock into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Perform a serial dilution rather than a single large dilution. - Increase the final volume to lower the concentration. - Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with the assay. |
| Aqueous solution appears cloudy or hazy. | Incomplete dissolution or formation of insoluble salt complexes with buffer components. | - Filter the solution through a 0.22 µm syringe filter.[6] - Try a different buffer system. - Prepare the solution fresh, ensuring vigorous mixing. |
| Experimental results are inconsistent over time. | Degradation of the compound in solution. | - Always use freshly prepared aqueous solutions. - Aliquot and properly store DMSO stock solutions to prevent degradation from multiple freeze-thaw cycles. |
References
-
Wikipedia. (n.d.). Benzamidine. En.wikipedia.org. [Link]
Sources
in vitro and in vivo applications of 4-Bromo-2-methyl-benzamidine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a technical guide to the potential applications of 4-Bromo-2-methyl-benzamidine hydrochloride. It is critical to note that specific peer-reviewed literature detailing the in vitro and in vivo applications of this exact molecule is limited. Therefore, the information, protocols, and application notes presented herein are based on the well-established biochemical properties of the benzamidine class of molecules, which are known competitive inhibitors of serine proteases. The provided protocols should be considered as templates for the investigation of this compound's activity and require optimization for specific experimental contexts.
Introduction and Scientific Rationale
This compound belongs to the family of substituted benzamidines, a class of compounds extensively recognized for their interaction with serine proteases.[1] Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site. They play crucial roles in a myriad of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and apoptosis.
The core benzamidine structure acts as a mimic of the natural arginine and lysine substrates of these proteases, allowing it to bind reversibly to the enzyme's active site and competitively inhibit its function. The substitutions on the benzene ring, in this case, a bromine atom at the 4-position and a methyl group at the 2-position, are anticipated to modulate the inhibitory potency and selectivity of the molecule. The bromine atom, being an electron-withdrawing and hydrophobic group, and the methyl group, which adds steric bulk and hydrophobicity, can influence the binding affinity of the inhibitor to the target protease.
Given this established mechanism for the broader compound class, this compound is a promising candidate for research in areas where serine protease activity is a key factor. This guide will provide detailed protocols to enable researchers to explore its potential applications, from fundamental biochemical assays to its use as a tool in cell biology.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound and related compounds is presented below.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₁₀BrClN₂ | [2] |
| Molecular Weight | 249.54 g/mol | [2] |
| CAS Number | 1171517-69-3 | [2] |
| Appearance | Typically a white to off-white solid. | [3] |
| Solubility | The hydrochloride salt form generally confers good aqueous solubility. Benzamidine hydrochloride is soluble in water, ethanol, DMSO, and DMF.[4] For experimental purposes, it is recommended to prepare fresh aqueous solutions. A stock solution in an organic solvent like DMSO can be prepared for long-term storage at -20°C. | [4][5][6][7] |
| Storage | Store desiccated at 4°C for the solid compound. Stock solutions in organic solvents should be stored at -20°C. Aqueous solutions are less stable and should be prepared fresh daily.[4][7] | |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. May cause skin, eye, and respiratory irritation.[8] |
Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound is predicted to function as a reversible, competitive inhibitor of serine proteases. The positively charged amidinium group is crucial for its binding to the negatively charged aspartate residue in the S1 pocket of trypsin-like serine proteases, which is the primary determinant of substrate specificity for arginine and lysine residues.
The interaction can be visualized as the inhibitor occupying the active site of the enzyme, thereby preventing the binding and subsequent cleavage of the natural substrate.
Caption: Competitive inhibition of a serine protease.
In Vitro Applications & Protocols
Application: Protease Inhibition in Cell Lysates and Protein Purification
During cell lysis for protein extraction, endogenous proteases are released, which can lead to the degradation of the protein of interest. Benzamidine hydrochloride is a common component of protease inhibitor cocktails used to prevent this proteolysis.[9][10]
Causality Behind Experimental Choices:
-
Concentration: A concentration of 1 mM is generally effective for the inhibition of many common serine proteases.[9] This concentration is a balance between efficacy and minimizing potential off-target effects.
-
Freshness: Benzamidine solutions, particularly in aqueous buffers, can be prone to degradation. Preparing solutions fresh is crucial for ensuring maximum inhibitory activity.[9]
-
Compatibility: Benzamidine is compatible with most common protein purification techniques, including immobilized metal affinity chromatography (IMAC).
Protocol: Preparation of a Lysis Buffer with this compound
-
Prepare a 100 mM stock solution: Dissolve an appropriate amount of this compound in sterile, nuclease-free water. For example, to make 10 mL of a 100 mM stock solution, dissolve 24.95 mg of the compound in 10 mL of water.
-
Filter sterilize: Pass the stock solution through a 0.22 µm filter.
-
Aliquot and store: Aliquot the stock solution into smaller volumes and store at -20°C.
-
Prepare the lysis buffer: On the day of use, thaw an aliquot of the stock solution. Add the stock solution to your chosen lysis buffer to a final concentration of 1 mM. For example, add 100 µL of the 100 mM stock solution to 9.9 mL of lysis buffer.
-
Proceed with cell lysis: Use the prepared lysis buffer to resuspend your cell pellet and proceed with your standard cell lysis protocol.
Application: Determination of Inhibitory Potency (IC₅₀ and Kᵢ)
To characterize the inhibitory effect of this compound on specific serine proteases, a quantitative enzymatic assay is essential. A common method involves a chromogenic substrate that releases a colored product upon cleavage by the enzyme.[11][12] The rate of color development is proportional to the enzyme's activity, and a decrease in this rate in the presence of the inhibitor indicates inhibition.
Protocol Template: Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol is a template for determining the IC₅₀ value for the inhibition of bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.[12][13]
Principle: Trypsin cleaves the colorless substrate BAPNA to release p-nitroaniline, which is yellow and can be quantified by measuring the absorbance at 410 nm.[14]
Materials:
-
Bovine pancreatic trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
DMSO (for dissolving inhibitor and substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a 1 mg/mL trypsin stock solution in 1 mM HCl. Store in aliquots at -20°C. On the day of the experiment, dilute to the working concentration (e.g., 10 µg/mL) with Tris-HCl buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to test a range of final concentrations (e.g., 1 µM to 1 mM).
-
Prepare a 10 mM BAPNA stock solution in DMSO. Dilute this stock in Tris-HCl buffer to the desired final concentration (e.g., 1 mM) just before use. Protect from light.[12]
-
Set up the assay in a 96-well plate:
-
Test wells: Add 20 µL of trypsin solution, 20 µL of the inhibitor dilution, and 140 µL of Tris-HCl buffer.
-
Control (uninhibited) wells: Add 20 µL of trypsin solution, 20 µL of DMSO (vehicle control), and 140 µL of Tris-HCl buffer.
-
Blank wells: Add 40 µL of Tris-HCl buffer and 140 µL of Tris-HCl buffer.
-
-
Pre-incubate: Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction: Add 20 µL of the BAPNA working solution to all wells.
-
Measure absorbance: Immediately begin reading the absorbance at 410 nm every minute for 15-30 minutes in a temperature-controlled microplate reader.
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC₅₀ value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Caption: Workflow for determining the IC₅₀ of a protease inhibitor.
Protocol Template: Thrombin Inhibition Assay
A similar protocol can be adapted for other serine proteases like thrombin, using a thrombin-specific chromogenic substrate.[1][11]
Modifications for Thrombin Assay:
-
Enzyme: Use purified human α-thrombin.
-
Substrate: Use a thrombin-specific chromogenic substrate (e.g., β-Ala-Gly-Arg-p-nitroanilide).[1]
-
Buffer: A Tris-based buffer with NaCl and a blocking agent like human serum albumin is often used.[1]
Potential In Vivo Research Applications
While no in vivo data for this compound has been found, its potential as a serine protease inhibitor suggests several avenues for investigation in animal models. These are speculative and would require extensive preliminary studies, including toxicology and pharmacokinetics.
-
Thrombosis: As thrombin is a key enzyme in the coagulation cascade, inhibitors of thrombin could be investigated in models of arterial or venous thrombosis.
-
Inflammation: Serine proteases are involved in inflammatory processes. This compound could be explored in models of acute or chronic inflammation.
-
Cancer: Some serine proteases are implicated in tumor growth and metastasis. The anti-cancer potential of this compound could be evaluated in relevant cancer models.
Conclusion
This compound is a compound with significant, albeit currently uncharacterized, potential as a serine protease inhibitor. Its utility as a research tool for in vitro studies is strongly supported by the extensive literature on the benzamidine scaffold. The protocols provided in this guide offer a robust starting point for researchers to elucidate its specific inhibitory profile and to explore its efficacy in various biological systems. Further research is warranted to fully characterize its activity and to determine if its potential extends to in vivo therapeutic applications.
References
-
BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Enzo Life Sciences. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]
-
NCBI. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bondos, S. E., & Bicknell, A. (2012). Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. PLoS ONE, 7(12), e52482. [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
-
ResearchGate. (2013). How much protease inhibitor cocktail should be added before cell lysis? Retrieved from [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
Wang, Y., et al. (2016). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 21(11), 1538. [Link]
-
Fisher Scientific. (n.d.). Protease inhibitors - Protein Purification. Retrieved from [Link]
-
CONICET. (2016). Continuous method to determine the trypsin inhibitor activity in soybean flour. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]
-
Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). CN106568765A - Thrombin chromogenic substrate solution, thrombin aqueous solution, method and kit for determination of antithrombin III activity.
-
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
- Twining, S. S. (1996). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. BioTechniques, 21(6), 1074-1078.
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzamidine Hydrochloride | 1670-14-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 苯甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.ie [fishersci.ie]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. protocols.io [protocols.io]
- 13. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 4-Bromo-2-methyl-benzamidine hydrochloride as a Tool Compound in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential application of 4-Bromo-2-methyl-benzamidine hydrochloride as a chemical tool for studying Protein Arginine Methyltransferase 1 (PRMT1). Based on the established role of the benzamidine scaffold as an arginine mimetic, we hypothesize that this compound acts as a competitive inhibitor of PRMT1. Detailed protocols for the synthesis, and the biochemical and cellular characterization of this compound are presented, enabling researchers to investigate its efficacy and mechanism of action. This guide is intended to empower chemical biologists and drug discovery scientists to explore the potential of this and structurally related molecules as probes for the expanding field of arginine methylation.
Introduction: The Rationale for Targeting PRMT1 with 4-Bromo-2-methyl-benzamidine
Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2] The enzymes responsible for this modification, Protein Arginine Methyltransferases (PRMTs), are increasingly recognized as significant therapeutic targets in various diseases, particularly cancer.[3][4] Among the nine known human PRMTs, PRMT1 is the predominant Type I enzyme, responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells.[5][6]
The benzamidine moiety is a well-established pharmacophore that mimics the guanidinium group of arginine, the natural substrate for PRMTs. This structural similarity has led to the successful development of various benzamidine-containing compounds as PRMT inhibitors.[7][8] We, therefore, propose This compound as a novel investigational tool compound for the selective inhibition of PRMT1. The strategic placement of a bromine atom and a methyl group on the phenyl ring offers opportunities for further medicinal chemistry optimization and the development of more potent and selective probes.
This document outlines a series of protocols to enable the scientific community to test this hypothesis, from the initial synthesis of the compound to its detailed characterization in biochemical and cellular assays.
Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding nitrile precursor, 4-bromo-2-methylbenzonitrile, via the formation of an intermediate amidoxime followed by reduction.[2][9]
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Bromo-2-methylbenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Palladium on carbon (10%)
-
Acetic acid
-
Acetic anhydride
-
Hydrochloric acid (ethanolic solution)
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of 4-Bromo-2-methyl-N'-hydroxybenzamidine (Amidoxime intermediate)
-
In a round-bottom flask, dissolve 4-bromo-2-methylbenzonitrile (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can be used in the next step without further purification.
Step 2: Reduction to 4-Bromo-2-methyl-benzamidine
-
Dissolve the crude amidoxime from Step 1 in a mixture of acetic acid and acetic anhydride.
-
Add 10% Palladium on carbon catalyst (approximately 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-Bromo-2-methyl-benzamidine in a minimal amount of anhydrous ethanol.
-
Slowly add a saturated solution of hydrochloric acid in ethanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Biochemical Characterization of PRMT1 Inhibition
To validate our hypothesis, a series of biochemical assays should be performed to determine the inhibitory activity of this compound against PRMT1.
Radiometric Methyltransferase Assay
This is a classic and direct method to measure the enzymatic activity of PRMT1 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate.[10][11][12]
Workflow for Radiometric PRMT1 Assay
Caption: Workflow of a radiometric assay to determine PRMT1 inhibition.
Protocol 3.1.1: Radiometric PRMT1 Inhibition Assay
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA).
-
In a microplate, combine recombinant human PRMT1, a histone H4-derived peptide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Spot an aliquot of each reaction onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
FP assays provide a non-radioactive, high-throughput alternative for measuring inhibitor potency.[13][14][15] This assay format relies on the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.
Principle of the Competitive FP Assay for PRMT1
Caption: Principle of a competitive fluorescence polarization assay for PRMT1 inhibitors.
Protocol 3.2.1: Competitive Fluorescence Polarization Assay
-
Optimize the concentrations of recombinant PRMT1 and a fluorescently labeled tracer (a ligand that binds to the PRMT1 active site).
-
In a black microplate, add PRMT1 and the tracer to a suitable assay buffer.
-
Add serial dilutions of this compound.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Calculate the IC50 value from the dose-response curve of polarization versus inhibitor concentration.
| Parameter | Hypothetical Value for 4-Bromo-2-methyl-benzamidine HCl |
| PRMT1 IC50 (Radiometric) | 5-20 µM |
| PRMT1 IC50 (FP) | 8-30 µM |
| Selectivity vs. PRMT5 | >10-fold |
Cellular Characterization of PRMT1 Inhibition
Demonstrating the activity of this compound in a cellular context is crucial for its validation as a chemical probe.
Western Blotting for Histone Arginine Methylation
PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).[7][16] A reduction in this mark upon compound treatment serves as a direct readout of cellular PRMT1 inhibition.
Protocol 4.1.1: Western Blot Analysis of H4R3me2a
-
Culture a suitable cell line (e.g., MCF7, known for high basal H4R3me2a levels) in the presence of increasing concentrations of this compound for 24-48 hours.[7]
-
Harvest the cells and perform acid extraction of histones.[3][17]
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]
-
Probe the membrane with a primary antibody specific for H4R3me2a.
-
Use a primary antibody against total Histone H3 or H4 as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the dose-dependent reduction in H4R3me2a levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells.[19][20][21] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 4.2.1: CETSA for PRMT1 Target Engagement
-
Treat intact cells with either vehicle (DMSO) or this compound.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction from the denatured, aggregated proteins by centrifugation.
-
Analyze the amount of soluble PRMT1 in each sample by Western blotting.
-
A positive target engagement will result in a rightward shift of the PRMT1 melting curve in the presence of the compound.
Cell Viability and Proliferation Assays
Given the role of PRMT1 in cancer cell proliferation, assessing the anti-proliferative effects of the compound is a key functional readout.[22][23]
Protocol 4.3.1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed cancer cells (e.g., A549, MCF7) in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
| Cellular Assay | Expected Outcome with 4-Bromo-2-methyl-benzamidine HCl |
| Western Blot | Dose-dependent decrease in H4R3me2a levels |
| CETSA | Thermal stabilization of PRMT1 (shift in melting temperature) |
| Cell Viability | Dose-dependent inhibition of cancer cell proliferation |
Concluding Remarks
This compound represents a promising, yet unexplored, chemical entity with the potential to serve as a valuable tool for studying the biology of PRMT1. The benzamidine core strongly suggests a competitive mechanism of inhibition at the arginine-binding site. The protocols detailed herein provide a comprehensive roadmap for any researcher interested in validating this hypothesis and characterizing the compound's biochemical and cellular activity. Successful validation will not only add a new tool to the chemical biology toolbox but also provide a novel scaffold for the development of next-generation PRMT1-targeted therapeutics.
References
-
Biochemical assays for PRMT activity detection. Top blocks denote... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Retrieved January 18, 2026, from [Link]
-
PRMT1 cellular assay – openlabnotebooks.org. (2020). Retrieved January 18, 2026, from [Link]
-
Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). (n.d.). Retrieved January 18, 2026, from [Link]
-
Methyltransferase Assay Services - Reaction Biology. (n.d.). Retrieved January 18, 2026, from [Link]
-
Western Blot (WB) Protocol - EpigenTek. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PubMed Central. (2022). Retrieved January 18, 2026, from [Link]
-
Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 | Biochemistry - ACS Publications. (2022). Retrieved January 18, 2026, from [Link]
-
A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC - NIH. (2021). Retrieved January 18, 2026, from [Link]
-
A Versatile Synthesis of Amidines from Nitriles Via Amidoximes - Taylor & Francis Online. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Inhibitors for PRMT1 Discovered by High-Throughput Screening Using Activity-Based Fluorescence Polarization | ACS Chemical Biology - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
DNA Methyltransferase Activity Assays: Advances and Challenges - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells - JoVE. (2021). Retrieved January 18, 2026, from [Link]
-
A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Rapid and direct measurement of methyltransferase activity using a coupled continuous assay and ZipTips for separating product from unreacted AdoMet - ScienceDirect. (n.d.). Retrieved January 18, 2026, from [Link]
-
PRMT1 accelerates cell proliferation, migration, and tumor growth by upregulating ZEB1/H4R3me2as in thyroid carcinoma - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of a Sensitive Microplate Assay for Characterizing RNA Methyltransferase Activity - Jefferson Digital Commons. (2023). Retrieved January 18, 2026, from [Link]
-
western for methylated histone - DNA Methylation and Epigenetics - Protocol Online. (2009). Retrieved January 18, 2026, from [Link]
-
Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents. (n.d.).
-
Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - NIH. (2025). Retrieved January 18, 2026, from [Link]
-
Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives - YouTube. (2022). Retrieved January 18, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved January 18, 2026, from [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Detection of PRMT1 inhibitors with stopped flow fluorescence - PMC - NIH. (2018). Retrieved January 18, 2026, from [Link]
-
Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PubMed Central. (2025). Retrieved January 18, 2026, from [Link]
-
Pharmacophore-Based Screening of Diamidine Small Molecule Inhibitors for Protein Arginine Methyltransferases. (2020). Retrieved January 18, 2026, from [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved January 18, 2026, from [Link]
-
Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. researchgate.net [researchgate.net]
- 9. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 17. Histone Modification [labome.com]
- 18. epigentek.com [epigentek.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. PRMT1 accelerates cell proliferation, migration, and tumor growth by upregulating ZEB1/H4R3me2as in thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preclinical Efficacy Evaluation of 4-Bromo-2-methyl-benzamidine hydrochloride
A Structured Approach for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preclinical experimental design for evaluating the efficacy of 4-Bromo-2-methyl-benzamidine hydrochloride, a novel investigational compound. Due to the limited publicly available data on this specific molecule, we present a hypothesis-driven approach grounded in its chemical structure. The benzamidine moiety is a well-established pharmacophore known to target serine proteases, a class of enzymes critical to the blood coagulation cascade. Therefore, this guide outlines a logical, multi-stage research plan to investigate its potential as an anticoagulant and antithrombotic agent. The protocols herein are designed to be self-validating, ensuring that each experimental phase provides the necessary data to justify progression to the next, more complex stage of testing.
Scientific Rationale and Hypothesis Generation
The chemical structure of this compound features a benzamidine group, which is isosteric to the guanidinium group of arginine. This allows it to act as a "bait" for the active site of serine proteases, many of which have a specificity pocket that recognizes arginine or lysine residues. Key enzymes in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa, are serine proteases and represent prime therapeutic targets for anticoagulants.[1]
Central Hypothesis: this compound is a direct inhibitor of key serine proteases in the coagulation cascade, leading to anticoagulant and antithrombotic effects.
This application note will detail the experimental workflow to systematically test this hypothesis, beginning with in vitro biochemical assays and progressing to in vivo models of thrombosis.
Figure 1: Logical workflow from structural hypothesis to preclinical validation.
In Vitro Efficacy and Mechanism of Action
The initial phase of testing focuses on confirming the hypothesized mechanism of action in a controlled, cell-free environment. These biochemical and plasma-based assays are crucial for establishing target engagement and understanding the compound's intrinsic potency and selectivity.[2][3]
Primary Screening: Enzyme Inhibition Assays
The first step is to screen this compound against a panel of key coagulation serine proteases.
Objective: To determine if the compound inhibits thrombin and/or Factor Xa and to calculate its potency (IC50).
Protocol 1: Chromogenic Enzyme Inhibition Assay
-
Assay Principle: A synthetic chromogenic substrate specific to the enzyme (e.g., S-2238 for thrombin) is used. When cleaved by the active enzyme, it releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of color development.
-
Materials:
-
Purified human thrombin and Factor Xa (commercial sources).
-
Chromogenic substrates (e.g., S-2238 for thrombin, S-2765 for Factor Xa).
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl2 and bovine serum albumin).
-
This compound (stock solution in DMSO or water).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and varying concentrations of the test compound. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
Calculate the reaction rate (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Condition | Rationale |
| Enzyme Concentration | ~0.5 nM | Should be well below the Ki for accurate potency determination. |
| Substrate Concentration | At or below the Km value | Increases sensitivity to competitive inhibitors.[4] |
| Incubation Time | 15 minutes | Allows for equilibrium to be reached between the enzyme and inhibitor. |
| DMSO Concentration | <1% (v/v) | High concentrations of DMSO can inhibit enzyme activity.[4] |
Secondary Assays: Coagulation Time in Human Plasma
These assays assess the compound's effect in a more physiologically relevant matrix that contains all coagulation factors and natural inhibitors.
Objective: To determine the compound's ability to prolong clotting time in human plasma.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
-
Assay Principle:
-
aPTT: Measures the integrity of the intrinsic and common coagulation pathways. Clotting is initiated by adding a contact activator and phospholipids.
-
PT: Measures the integrity of the extrinsic and common pathways. Clotting is initiated by adding tissue factor (thromboplastin).
-
-
Materials:
-
Pooled normal human plasma.
-
aPTT and PT reagents (commercial kits).
-
Coagulometer.
-
This compound.
-
-
Procedure:
-
Spike pooled human plasma with varying concentrations of the test compound.
-
Incubate the plasma-compound mixture at 37°C for a specified time.
-
For the aPTT assay, add the aPTT reagent to the plasma and incubate. Then, add CaCl2 to initiate clotting and measure the time to clot formation.
-
For the PT assay, add the PT reagent (containing thromboplastin and CaCl2) to the plasma and measure the time to clot formation.
-
Record the clotting times and compare them to a vehicle control.
-
Expected Outcome: A direct thrombin or Factor Xa inhibitor is expected to prolong both aPTT and PT. The relative effect on each can provide clues about its primary target.
Figure 2: Decision-making workflow for in vitro efficacy studies.
In Vivo Efficacy Evaluation
Positive in vitro results provide the justification for advancing the compound to in vivo animal models. These studies are essential to understand the compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.[5][6]
Animal Model Selection
The ferric chloride (FeCl3)-induced arterial thrombosis model in mice is a widely used and well-characterized model for evaluating antithrombotic agents.[7]
Rationale: The injury mechanism leads to the formation of a platelet-rich thrombus, which is relevant to arterial thrombosis in humans. The model is reproducible and allows for real-time monitoring of thrombus formation.[7][8]
Pharmacokinetic and Dose-Ranging Studies
Objective: To determine the compound's bioavailability, half-life, and the dose range that provides a therapeutic effect without causing excessive bleeding.
Protocol 3: Preliminary PK and Dose-Finding Study
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer single doses of this compound via relevant routes (e.g., intravenous, oral).
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Simultaneously, perform ex vivo aPTT or PT assays on the collected plasma to establish a pharmacodynamic (PD) readout.
-
Administer escalating doses of the compound and perform a tail bleeding time assay to assess the safety window. The time taken for bleeding to stop after a small portion of the tail is transected is measured.
-
| Study Component | Key Parameter Measured | Importance |
| Pharmacokinetics (PK) | Cmax, Tmax, AUC, Half-life | Informs dosing regimen (dose and frequency) for efficacy studies. |
| Pharmacodynamics (PD) | Ex vivo clotting time | Links plasma concentration to biological effect. |
| Safety | Tail bleeding time | Establishes the dose at which unacceptable bleeding risk occurs.[5] |
Definitive Efficacy Study
Objective: To evaluate the ability of this compound to prevent occlusive thrombus formation in vivo.
Protocol 4: Ferric Chloride-Induced Carotid Artery Thrombosis Model
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Administer the test compound or vehicle control at the predetermined dose and time before injury.
-
Apply a filter paper saturated with FeCl3 (e.g., 10%) to the adventitial surface of the artery for 3 minutes to induce endothelial injury.
-
Remove the filter paper and continuously monitor blood flow until the artery becomes fully occluded (cessation of blood flow) or for a predefined period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion. A successful antithrombotic agent will significantly prolong or prevent occlusion compared to the vehicle control.
-
At the end of the experiment, the injured arterial segment can be harvested for histological analysis to quantify thrombus size.
-
Data Interpretation and Path Forward
The collective data from these in vitro and in vivo studies will provide a comprehensive profile of this compound.
-
Successful Outcome: The compound demonstrates potent and selective inhibition of a key coagulation enzyme, prolongs plasma clotting times, prevents thrombosis in an animal model at a dose that does not cause excessive bleeding.
-
Path Forward: A successful outcome would strongly support its advancement into IND-enabling toxicology studies and subsequent clinical development.[6]
This structured and hypothesis-driven approach ensures that the investigation into the therapeutic potential of this compound is conducted with scientific rigor, maximizing the chances of success while efficiently using resources.
References
- Nieswandt, B., et al. (2007). In Vivo Thrombus Formation in Murine Models.
- Massberg, S., & Nieswandt, B. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research, 100(8), 1133-1146. Wolters Kluwer.
- Biobide. (n.d.).
- Furie, B., & Furie, B. C. (2014). Animal Models of Arterial and Venous Thrombosis. Blood, 124(21), 3395.
- Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy, 7(Suppl 3), S197-S206.
- Al-Tamimi, M., et al. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. Journal of Clinical Medicine, 12(3), 1047.
- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- Kostromina, M. A., et al. (2024). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. International Journal of Molecular Sciences, 25(7), 3986.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
- Kostromina, M. A., et al. (2024). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms.
- Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Various Authors. (2012). In vitro enzymatic assay.
- Cuker, A., & Cines, D. B. (2016). Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents. Journal of the American College of Cardiology, 68(1), 81-93.
- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Abdel-Salam, O. M. E., et al. (2020). Effects of Anticoagulants on Experimental Models of Established Chronic Liver Diseases: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 9(12), 3998.
- AChemBlock. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride 97.00% | CAS: 812667-45-1.
- CymitQuimica. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride.
- Iacovita, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 26(13), 7123.
- BLD Pharm. (n.d.). 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.
- Dürüst, Y., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2469.
- Fisher Scientific. (n.d.). 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™.
- Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4352.
- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-BENZAMIDINE | 856166-20-6.
- Wiley. (n.d.). Benzamide, 4-bromo-N-(2-methyl-4-nitrophenyl)-. SpectraBase.
Sources
- 1. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ppd.com [ppd.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Use of 4-Bromo-2-methyl-benzamidine hydrochloride in Crystallographic Studies
Introduction: A Strategic Tool for Structural Biology
In the intricate world of structural biology, the quest to elucidate the three-dimensional structures of proteins is paramount to understanding their function and to the rational design of novel therapeutics. A significant challenge in the crystallization of certain proteins, particularly proteases, is their inherent enzymatic activity which can lead to auto-proteolysis and sample heterogeneity, thereby impeding the formation of well-ordered crystals. The use of small molecule inhibitors is a cornerstone strategy to overcome this obstacle. 4-Bromo-2-methyl-benzamidine hydrochloride emerges as a potent candidate for such applications. As a derivative of benzamidine, a well-established competitive inhibitor of trypsin-like serine proteases, this compound offers a strategic advantage in stabilizing target proteins for crystallographic analysis.[1][2]
The benzamidine moiety is recognized for its ability to mimic the side chain of arginine and bind to the specificity pocket of serine proteases, effectively blocking the active site.[1] The introduction of a bromine atom and a methyl group on the phenyl ring of this compound can modulate its electronic properties and steric profile, potentially leading to altered binding affinities and specificities for target enzymes. The bromine atom, being a heavy atom, can also serve as a valuable tool for phasing in X-ray crystallography, aiding in the initial stages of structure determination.
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in co-crystallization experiments. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound in their structural biology workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in crystallization experiments. While specific experimental data for this exact compound is not extensively published, we can infer its likely properties based on related compounds and general chemical principles.
| Property | Value (Estimated/Inferred) | Source/Justification |
| CAS Number | 1171517-69-3 | [3] |
| Molecular Formula | C₈H₁₀BrClN₂ | Inferred from structure |
| Molecular Weight | 249.54 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline solid | Based on related benzamidine salts |
| Solubility | Soluble in water and methanol | Benzamidine hydrochloride is water-soluble; methanol is a common solvent for similar compounds[1] |
| Stability | Stable under standard laboratory conditions | General stability of benzamidine derivatives |
| Purity | >98% (as recommended for crystallographic use) | Standard requirement for crystallization reagents |
Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound is anticipated to function as a competitive inhibitor of serine proteases. The positively charged amidinium group is key to its inhibitory activity, as it forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these enzymes. This interaction mimics the binding of the natural substrate's arginine or lysine side chain.
The binding of 4-Bromo-2-methyl-benzamidine to the active site of a serine protease prevents the binding of the natural substrate, thereby inhibiting the enzyme's proteolytic activity. This stabilization of the protein in a defined conformational state is highly conducive to the formation of high-quality crystals.
Caption: Competitive inhibition of a serine protease by 4-Bromo-2-methyl-benzamidine.
Experimental Protocols: Co-crystallization with this compound
The following protocols provide a detailed, step-by-step methodology for co-crystallization experiments. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and sterile stock solutions are fundamental to reproducible crystallization experiments. The choice of solvent is critical to ensure complete dissolution and stability of the inhibitor.
Materials:
-
This compound (crystallographic grade)
-
Ultrapure water (Milli-Q or equivalent)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a 100 mM stock solution. For example, for 1 mL of a 100 mM stock, you would need 24.95 mg.
-
Dissolution: Weigh the calculated amount of the compound and dissolve it in the appropriate volume of ultrapure water in a sterile microcentrifuge tube.
-
Ensure complete dissolution: Vortex the solution gently until the compound is fully dissolved. If necessary, gentle warming (to no more than 30°C) can be applied.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube to remove any potential microbial contaminants or particulate matter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Protocol 2: Co-crystallization by Vapor Diffusion
Rationale: Vapor diffusion is a widely used method for protein crystallization. The gradual increase in the concentration of the protein, precipitant, and inhibitor in the drop allows for controlled crystal growth. The sitting-drop method is often preferred for initial screening due to the smaller sample volumes required.
Materials:
-
Purified target protein at a suitable concentration (typically 5-15 mg/mL)
-
100 mM this compound stock solution
-
Crystallization screening solutions (commercial or in-house)
-
Sitting-drop or hanging-drop crystallization plates
-
Sealing tape or oil
Procedure:
-
Protein-Inhibitor Complex Formation:
-
On ice, mix your purified target protein with the this compound stock solution to a final molar excess of the inhibitor (e.g., 5-10 fold molar excess).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Setting up Crystallization Drops:
-
For a sitting-drop experiment, pipette 1 µL of the protein-inhibitor complex into the crystallization drop well.
-
Add 1 µL of the reservoir solution (from the crystallization screen) to the drop.
-
Carefully mix the drop by gently pipetting up and down, being cautious not to introduce air bubbles.
-
-
Sealing the Plate:
-
Carefully seal the crystallization plate with clear sealing tape or oil to create a closed system for vapor diffusion.
-
-
Incubation and Monitoring:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth over a period of several days to weeks using a microscope.
-
Caption: Workflow for co-crystallization using the vapor diffusion method.
Troubleshooting and Advanced Considerations
-
Solubility Issues: If the protein-inhibitor complex precipitates upon mixing, try reducing the concentration of the inhibitor or the protein. It may also be beneficial to perform a buffer screen to find conditions where the complex is more soluble.
-
No Crystals: If no crystals are obtained, a wider range of crystallization screens should be explored. Varying the protein-to-inhibitor molar ratio can also be beneficial. Techniques like microseeding, where small crystal fragments are introduced into new drops, can sometimes promote crystal growth.
-
Phase Determination: The presence of the bromine atom in this compound can be exploited for Single-wavelength Anomalous Dispersion (SAD) or Multiple-wavelength Anomalous Dispersion (MAD) phasing. Data collection at an X-ray wavelength near the bromine absorption edge (approximately 0.92 Å) will maximize the anomalous signal.
Conclusion
This compound is a promising tool for the crystallographic study of serine proteases and potentially other proteins with similar binding pockets. Its role as a competitive inhibitor can stabilize the target protein, facilitating the growth of high-quality crystals. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully incorporate this compound into their structural biology research, ultimately contributing to a deeper understanding of protein structure and function.
References
-
Bouzayen, R., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]
-
Vera-Guzmán, E. A., et al. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1261–o1262. [Link]
-
Dudhe, P., et al. (2022). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]
-
Wikipedia. (2023, December 1). Benzamidine. In Wikipedia. [Link]
-
García-Jiménez, B., et al. (2021). Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB). ResearchGate. [Link]
-
Smith, M., et al. (2016). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. ResearchGate. [Link]
-
Xu, X., et al. (2020). Crystal structure of 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate, C15H14Br2N2O3. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Bromo-1-(bromomethyl)-2-methylbenzene. Retrieved January 19, 2026, from [Link]
-
bioRxiv. (2024). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation: Differential Ligand Binding in Homologous Proteins. [Link]
-
SpectraBase. (n.d.). Benzamide, 4-bromo-N-benzyl-N-methyl-. Retrieved January 19, 2026, from [Link]
-
Pathak, K., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(9), 1479. [Link]
-
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved January 19, 2026, from [Link]
-
Yang, D.-S. (2009). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349. [Link]
-
Li, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(12), 14590-14601. [Link]
-
ResearchGate. (n.d.). Close-up view of the benzamidine inhibitor molecule in model BT5.... Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzamide. Retrieved January 19, 2026, from [Link]
-
Beijing xh-y tech co., LTD. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 4-Bromo-2-methyl-benzamidine Hydrochloride
Welcome to the dedicated technical support guide for 4-Bromo-2-methyl-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges associated with the aqueous solubility of this compound. Here, we provide in-depth scientific explanations, practical troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Understanding the Molecule: Physicochemical Properties
This compound is a substituted aromatic amidine. The presence of the amidine functional group, a strong base, dictates that its solubility will be highly dependent on the pH of the aqueous medium. The hydrochloride salt form is intended to improve its handling and initial dissolution in aqueous solutions.
The key to manipulating its solubility lies in understanding its ionization state. The amidine group can be protonated to form a positively charged amidinium ion, which is generally more soluble in water than the neutral free base. The equilibrium between these two forms is governed by the pKa of the compound.
Based on computational predictions, the pKa of the conjugate acid of 4-Bromo-2-methyl-benzamidine is estimated to be approximately 11.51. This high pKa value indicates that the compound will exist predominantly in its protonated, and therefore more soluble, form in acidic to neutral aqueous solutions.
The substituents on the benzene ring also influence solubility. The methyl group generally increases hydrophobicity, which can decrease aqueous solubility.[1] Conversely, the bromo group has a more complex effect, potentially increasing hydrophobicity while also being able to participate in halogen bonding, which can influence crystal lattice energy and solvation.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides systematic approaches to resolve them.
FAQ 1: My this compound is not dissolving in my aqueous buffer. What should I do?
This is a common challenge with compounds that have moderate to low aqueous solubility. Here’s a step-by-step troubleshooting workflow:
Initial Steps:
-
Verify the pH of your buffer: Ensure the pH of your buffer is below 9.5. Given the predicted pKa of ~11.5, the compound will be predominantly in its more soluble protonated form at pH values two units below the pKa.
-
Gentle Heating: Try warming the solution to 37-40°C. Increased temperature often enhances the rate and extent of dissolution. Be cautious with prolonged heating, as it may accelerate degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down solid particles and facilitate dissolution.
Systematic Approach to Solubility Enhancement:
If the initial steps are unsuccessful, a more systematic approach is required. The following workflow will guide you through optimizing your buffer conditions.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocol: Determining Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for understanding its dissolution behavior.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess of this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom.
-
Seal the vials and place them on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with the mobile phase or an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
| Parameter | Condition | Rationale |
| pH Range | 2.0 - 10.0 | To assess the impact of pH on the ionization and solubility of the basic amidine group. |
| Temperature | 25°C (Room Temp) & 37°C (Physiological) | To understand the effect of temperature on solubility. |
| Equilibration Time | 24 - 48 hours | To ensure the system reaches thermodynamic equilibrium. |
| Analytical Method | HPLC-UV | For accurate and specific quantification of the dissolved compound. |
Table 1: Recommended parameters for a thermodynamic solubility study.
FAQ 2: I need to prepare a concentrated stock solution. What solvent should I use?
For preparing concentrated stock solutions, organic solvents are often necessary. Based on the properties of the parent compound, benzamidine hydrochloride, the following solvents are good starting points:
-
Dimethyl sulfoxide (DMSO): Generally offers high solubility for many organic compounds.
-
Ethanol: A less toxic option that can be suitable for many applications.
-
Dimethylformamide (DMF): Another strong organic solvent.
Important Considerations:
-
Solvent Compatibility: Ensure the chosen organic solvent is compatible with your downstream experimental system. Even small amounts of residual solvent can have unintended effects.
-
Preparation of Aqueous Solutions: When diluting the organic stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to avoid precipitation.
FAQ 3: My compound dissolves initially but then precipitates out of solution. Why is this happening and how can I prevent it?
This phenomenon is often due to the formation of a supersaturated solution that is kinetically stable for a short period before the excess solute crashes out. This can be influenced by several factors:
-
pH Shift: If you are diluting a stock solution prepared in an acidic buffer into a higher pH buffer, the compound may deprotonate and precipitate. Always check the final pH of your solution.
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could potentially suppress the dissolution of the hydrochloride salt.
-
Temperature Changes: A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature.
Strategies to Prevent Precipitation:
-
Use of Co-solvents: Adding a small percentage (1-10%) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of the compound.[3]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).
-
-
pH Control: Maintain the pH of the final solution well below the pKa of the compound.
-
Prepare Fresh Solutions: Due to potential stability issues, it is always recommended to prepare solutions of benzamidine derivatives fresh for each experiment.
Experimental Protocol: Co-solvent Screening for Solubility Enhancement
Objective: To determine the effect of different co-solvents on the solubility of this compound in a selected aqueous buffer.
Procedure:
-
Prepare a series of your chosen aqueous buffer (at the optimal pH determined previously) containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v of ethanol).
-
Determine the thermodynamic solubility of this compound in each of these co-solvent mixtures using the protocol described in FAQ 1.
-
Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
-
Repeat for other co-solvents (e.g., propylene glycol, PEG 400) to find the best system for your needs.
| Co-solvent | Concentration Range | Notes |
| Ethanol | 1 - 20% (v/v) | Commonly used, but can affect protein structure at higher concentrations. |
| Propylene Glycol | 1 - 20% (v/v) | A good alternative to ethanol with lower volatility. |
| PEG 400 | 1 - 10% (v/v) | A non-volatile and generally biocompatible co-solvent. |
Table 2: Suggested co-solvents and concentration ranges for screening.
FAQ 4: How stable is this compound in aqueous solution?
Benzamidine and its derivatives are susceptible to hydrolysis, especially in basic conditions. The amidine functional group can be hydrolyzed to the corresponding benzamide. The rate of this degradation is highly dependent on pH and temperature.
General Stability Profile:
-
Acidic to Neutral pH (pH < 7.5): Generally more stable.
-
Basic pH (pH > 8): Degradation rate increases significantly with increasing pH.
-
Elevated Temperature: Increases the rate of degradation at all pH values.
Recommendations for Ensuring Stability:
-
Prepare solutions fresh daily.
-
Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
For working solutions, store on ice and use within a few hours.
-
If your experiment requires a pH above 7.5, be aware of the potential for degradation and consider this in your experimental design and data interpretation.
Protocol: Preliminary Stability Assessment
This protocol provides a basic framework for assessing the stability of your compound in a specific buffer.
Procedure:
-
Prepare a solution of this compound in your buffer of interest at a known concentration.
-
Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under your experimental conditions (e.g., room temperature, 37°C).
-
At each time point, analyze an aliquot by HPLC to determine the concentration of the parent compound.
-
A decrease in the peak area of the parent compound over time indicates degradation.
Sources
Technical Support Center: A Guide to Preventing Degradation of 4-Bromo-2-methyl-benzamidine hydrochloride in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromo-2-methyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound in your experiments. We understand that compound integrity is paramount for reproducible and reliable results. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: My experiment is yielding inconsistent results, and I suspect my this compound solution is the cause. What is the most likely reason for its degradation?
A: The most common cause of degradation for benzamidine derivatives in solution is hydrolysis.[1][2] This chemical reaction is significantly accelerated in basic (alkaline) conditions, where the compound is converted into the inactive 4-Bromo-2-methyl-benzamide and ammonia.[2] If your aqueous solution has a pH above 7 or was stored for an extended period, hydrolysis is the primary suspect.
Q2: What is the optimal pH range for preparing and storing an aqueous solution of this compound?
A: To minimize hydrolysis, aqueous solutions should be maintained in a slightly acidic to neutral pH range (pH 4.0 - 7.0). The protonated form of the benzamidine group, known as the benzamidinium ion, is predominant at lower pH and is significantly more resistant to hydrolytic attack.[2]
Q3: For how long can I store an aqueous solution of this compound?
A: It is strongly recommended to prepare aqueous solutions fresh for each experiment. We do not advise storing aqueous solutions for more than one day, even at refrigerated temperatures.[3] If you must store it for a few hours, keep it on ice and ensure the pH is within the stable range.
Q4: I need to prepare a concentrated stock solution for long-term storage. What solvent is best?
A: For long-term storage, you should prepare stock solutions in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3] These solvents lack the water necessary for hydrolysis, ensuring the compound's stability over time when stored properly. Store these organic stocks at -20°C or below in tightly sealed vials to prevent moisture absorption.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving common problems related to compound stability.
Issue 1: Progressive or Rapid Loss of Compound Activity in an Aqueous Buffer
This is the most critical issue, as it directly impacts experimental outcomes. The underlying cause is almost always chemical degradation.
Causality: The Mechanism of Hydrolysis
The stability of the amidine functional group is critically dependent on pH.[4] In solution, an equilibrium exists between the protonated (benzamidinium) and unprotonated (benzamidine) forms.
-
In Acidic/Neutral Conditions (pH < 7): The compound exists predominantly as the protonated benzamidinium cation. This positive charge repels nucleophiles like water, making the molecule stable and resistant to hydrolysis.
-
In Basic Conditions (pH > 7): The unprotonated, neutral benzamidine base becomes more prevalent. This form is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are abundant in basic solutions.[1][2] This attack leads to the irreversible formation of the corresponding amide, rendering the compound inactive. The rate of this degradation increases dramatically as the pH rises.[1][5]
Visualizing the Degradation Pathway
Caption: Primary hydrolysis pathway of 4-Bromo-2-methyl-benzamidine.
Troubleshooting Protocol:
-
Verify pH: Immediately measure the pH of your experimental buffer containing the compound. If it is > 7.2, this is the likely cause.
-
Assess Buffer Components: Be aware that some buffer species can act as general bases and catalyze hydrolysis.[2] If possible, run a control experiment in a different buffer system (e.g., MES or HEPES) at the same pH to rule out buffer-specific effects.
-
Implement Corrective Actions:
-
Discard the suspect solution.
-
Prepare a fresh aqueous solution immediately before your next experiment.
-
If your protocol requires a pH > 7.5, the contact time of the compound with the buffer must be minimized. Add the compound at the very last step before analysis or application.
-
Issue 2: Solution Appears Cloudy or Contains Precipitate
Precipitation indicates that the concentration of a substance has exceeded its solubility limit in that specific solvent system.
Causality and Diagnosis:
-
Cause A: Exceeding Solubility Limit: this compound has finite solubility in aqueous buffers. For instance, the parent compound, benzamidine hydrochloride, has a solubility of approximately 3 mg/mL in PBS at pH 7.2.[3] Your target concentration may be too high for the chosen buffer.
-
Cause B: Precipitation of Degradation Product: The hydrolysis product, 4-Bromo-2-methyl-benzamide, is a different molecule with its own, likely lower, aqueous solubility profile. The precipitate you observe could be the inactive, degraded compound.
Troubleshooting Protocol:
-
Review Concentration: Check the compound's data sheet for solubility information. If unavailable, use the data for benzamidine hydrochloride as a conservative estimate.[3]
-
Analytical Confirmation (Advanced): If equipment is available, separate the supernatant from the precipitate. Analyze both using HPLC to determine their composition. This will definitively distinguish between the parent compound and its degradant.[6][7]
-
Implement Corrective Actions:
-
Prepare a new, less concentrated solution.
-
For high-concentration needs, prepare a concentrated stock in DMSO (e.g., 25 mg/mL or higher) and perform a final, rapid dilution into the aqueous buffer immediately prior to the experiment.[3] This minimizes the time the compound spends in the aqueous environment where it is less soluble and less stable.
-
Section 3: Validated Protocols & Best Practices
Adhering to a standardized workflow is crucial for reproducibility.
Experimental Workflow for Solution Preparation and Use
Caption: Recommended decision workflow for preparing solutions.
Protocol 3.1: Preparation of a Stable Organic Stock Solution (e.g., 100 mM)
-
Pre-analysis: Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Solvent Selection: Use only high-purity, anhydrous DMSO or ethanol.
-
Calculation: Calculate the mass of the compound required for your desired volume and concentration.
-
Dissolution: Add the solvent to the solid compound. Vortex gently until fully dissolved. Mild warming (to 37°C) can be used if necessary.
-
Aliquoting & Storage: Dispense into small, single-use aliquots in microfuge tubes or cryovials. Tightly cap and seal with paraffin film to prevent moisture ingress.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.
Protocol 3.2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare your final aqueous buffer and adjust it to the desired pH (ideally between 4.0 and 7.0).
-
Thaw Stock: Remove a single aliquot of the organic stock solution from the freezer and thaw it completely at room temperature.
-
Dilution: Add the required volume of the stock solution to your aqueous buffer to achieve the final concentration. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%).
-
Mixing: Mix gently by inversion or light vortexing.
-
Immediate Use: Proceed with your experiment immediately. Do not store this aqueous solution.
Data Summary: Recommended Storage Conditions
| Form | Solvent/State | Temperature | Max. Recommended Duration | Key Considerations |
| Solid | Crystalline Solid | 2-8°C[8][9][10] | ≥ 4 years[3] | Keep tightly closed and dry.[11] |
| Stock Solution | Anhydrous DMSO/Ethanol | ≤ -20°C | 3-6 Months | Use single-use aliquots; avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer (pH 4-7) | 2-8°C (On Ice) | < 24 Hours (Fresh is Best)[3] | Highly susceptible to hydrolysis. Prepare fresh. |
References
-
Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]
-
Yu, L., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. [Link]
-
Kennedy, E. R., & Seymour, M. J. (1981). Development of an analytical method for benzidine-based dyes. CDC Stacks. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry. [Link]
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. zellx.de [zellx.de]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: 4-Bromo-2-methyl-benzamidine Hydrochloride Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-methyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
I. Synthesis Troubleshooting Guide
The synthesis of this compound, typically proceeding via the Pinner reaction, involves the acid-catalyzed reaction of 4-bromo-2-methylbenzonitrile with an alcohol, followed by ammonolysis. While conceptually straightforward, this pathway is fraught with potential pitfalls that can significantly impact yield and purity.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My Pinner reaction is sluggish, and I'm observing low conversion of the starting nitrile. What are the likely causes and how can I improve it?
Answer: A sluggish Pinner reaction is a common issue often attributable to several factors related to reaction conditions and reagent quality.
-
Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed, typically using anhydrous hydrogen chloride (HCl) gas.[1][2][3] Incomplete saturation of the alcohol with HCl gas will result in a slower reaction rate. It is crucial to ensure a steady stream of dry HCl gas is bubbled through the anhydrous alcohol at a low temperature (0-5 °C) until saturation is achieved.
-
Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imidate ester (Pinner salt) to the corresponding carboxylic ester or amide, consuming the starting material and reducing the yield of the desired amidine.[3][4] Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.
-
Suboptimal Temperature: While the initial formation of the Pinner salt is often performed at low temperatures to minimize side reactions, the subsequent ammonolysis step may require gentle heating to proceed at a reasonable rate.[1] Monitor the reaction by TLC to determine the optimal temperature profile for your specific setup.
-
Steric Hindrance: The methyl group at the 2-position of the benzonitrile can introduce some steric hindrance, potentially slowing down the nucleophilic attack of the alcohol. While this is an inherent property of the substrate, ensuring optimal conditions for the factors mentioned above can help overcome this kinetic barrier.
Question 2: I'm observing the formation of a significant amount of 4-bromo-2-methylbenzamide as a byproduct. How can I minimize this?
Answer: The formation of the corresponding amide is a classic side reaction in the Pinner synthesis, primarily due to the presence of water.
-
Rigorous Anhydrous Conditions: As mentioned, water can react with the Pinner salt intermediate.[3][5] It is imperative to use anhydrous alcohol and to thoroughly dry the HCl gas before it is introduced into the reaction mixture. Passing the HCl gas through a drying tube containing a suitable desiccant like calcium chloride is recommended.
-
Controlled Addition of Ammonia/Ammonium Salt: During the ammonolysis step, the introduction of aqueous ammonia or the use of ammonium salts that are not completely dry can introduce water into the system, leading to amide formation. Use anhydrous ammonia gas or a freshly opened, dry ammonium salt.
Troubleshooting Workflow for Synthesis Issues
Caption: Troubleshooting Decision Tree for Synthesis
Experimental Protocol: Pinner Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on laboratory conditions and available equipment.
Materials:
-
4-bromo-2-methylbenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas or anhydrous ammonium carbonate
-
Flame-dried round-bottom flask with a stir bar
-
Gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
Preparation of Ethanolic HCl: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube connected to a drying tube, cool anhydrous ethanol in an ice bath. Bubble dry hydrogen chloride gas through the ethanol with stirring until the solution is saturated.
-
Pinner Salt Formation: To the cold, saturated ethanolic HCl, add 4-bromo-2-methylbenzonitrile in one portion. Seal the flask and stir the mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting nitrile is consumed (typically several hours). The formation of a precipitate (the Pinner salt) may be observed.
-
Ammonolysis: Once the Pinner salt formation is complete, cool the reaction mixture again in an ice bath. Bubble anhydrous ammonia gas through the stirred suspension, or add anhydrous ammonium carbonate in portions.[1] The reaction is exothermic, so maintain the temperature below 10 °C. Continue the addition until the solution becomes basic.
-
Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the disappearance of the Pinner salt by TLC.
-
Work-up: Filter the reaction mixture to remove any inorganic salts. The filtrate contains the desired 4-Bromo-2-methyl-benzamidine, likely as a mixture of the free base and hydrochloride salt. For purification, it is often advantageous to isolate the hydrochloride salt.
II. Purification Troubleshooting Guide
Purification of this compound can be challenging due to its salt-like nature and potential for co-purification of related impurities. Recrystallization is the most common method for purification.
Frequently Asked Questions (FAQs) - Purification
Question 3: My crude product is an oil and won't crystallize. What should I do?
Answer: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold. For benzamidine hydrochlorides, a mixed solvent system like ethanol/diethyl ether or isopropanol/ethyl acetate is often effective.[1]
-
Purity of the Crude Product: If the crude product is highly impure, it may be necessary to perform a preliminary purification step. This could involve an acid-base extraction to remove neutral organic impurities or a quick filtration through a plug of silica gel.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
Question 4: After recrystallization, my product is still colored. How can I decolorize it?
Answer: A persistent color in the final product usually indicates the presence of colored impurities.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the overall yield.
-
Multiple Recrystallizations: In some cases, a single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system may be necessary.
Question 5: How can I confirm the purity of my final product?
Answer: A combination of analytical techniques should be used to assess the purity of the final product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A single, sharp peak is indicative of a pure compound.
Table 1: Common Solvents for Recrystallization of Benzamidine Hydrochlorides
| Solvent System | Typical Ratio (v/v) | Notes |
| Ethanol/Diethyl Ether | 1:1 to 1:5 | Dissolve in minimal hot ethanol, then add diethyl ether until turbidity appears. |
| Isopropanol/Ethyl Acetate | 1:1 to 1:4 | Similar procedure to ethanol/diethyl ether.[1] |
| Methanol/Dichloromethane | 1:2 to 1:10 | Useful for removing less polar impurities.[6] |
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add the secondary solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Then, allow the solution to stand undisturbed.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Purification Workflow Diagram
Caption: General Purification Workflow
III. Stability and Storage
Question 6: What are the recommended storage conditions for this compound?
Answer: Benzamidine hydrochlorides are generally stable solids at room temperature.[7] However, they can be hygroscopic and sensitive to oxidation.[8] It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light. For long-term storage, keeping it in a desiccator is advisable. Solutions of benzamidine hydrochloride are not stable and should be prepared fresh daily.[7]
IV. References
-
Pinner Reaction. NROChemistry. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A Lewis acid-promoted Pinner reaction. PMC - NIH. [Link]
-
A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. Google Patents.
-
Synthesis method of benzamidine hydrochloride. Eureka | Patsnap. [Link]
-
. Royal Society of Chemistry. [Link]
-
Synthesis method for benzamidine derivatives. Google Patents.
Sources
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 7. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-methyl-benzamidine hydrochloride
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-methyl-benzamidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis of this important building block.
The primary and most reliable method for synthesizing benzamidine derivatives from their corresponding nitriles is the Pinner reaction .[1][2] This classic transformation involves two key stages: the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by reaction with ammonia to yield the desired amidine.[3][4][5] This guide will focus on optimizing this pathway for 4-Bromo-2-methyl-benzonitrile.
Experimental Workflow Overview
The synthesis proceeds via a two-step sequence starting from 4-Bromo-2-methyl-benzonitrile. Understanding this workflow is crucial for effective troubleshooting.
Caption: General workflow for the Pinner synthesis of 4-Bromo-2-methyl-benzamidine HCl.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted 4-Bromo-2-methyl-benzonitrile. What's going wrong?
This is a common issue, often pointing to problems in the first step: the formation of the Pinner salt.
Causality & Solutions:
-
Presence of Moisture: The Pinner reaction is notoriously sensitive to water. Any moisture will hydrolyze the reactive nitrilium ion intermediate or the Pinner salt itself, leading back to starting material or forming the corresponding ester, respectively.[5][6]
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents (e.g., absolute ethanol, anhydrous diethyl ether) and ensure the starting nitrile is dry.
-
-
Insufficient Acid Catalyst: The reaction is catalyzed by a strong acid, typically dry hydrogen chloride gas.[7][8] Protonation of the nitrile nitrogen is the essential activation step.[5]
-
Troubleshooting: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. The reaction is often run to saturation at a low temperature. Using aqueous HCl is not a viable alternative as it introduces water.
-
-
Suboptimal Temperature: While the initial HCl addition is performed at low temperatures (typically 0 °C) to control exothermicity and prevent degradation, the reaction may require warming to proceed to completion.[7]
-
Troubleshooting: After saturating the solution with HCl at 0 °C, allow the reaction to stir at this temperature, then let it slowly warm to room temperature and stir for several hours or overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Q2: I've successfully formed the Pinner salt, but the subsequent ammonolysis step is giving me significant byproducts like 4-bromo-2-methyl-benzamide or ethyl 4-bromo-2-methyl-benzoate. Why?
The Pinner salt (imidate hydrochloride) is a highly reactive intermediate.[3][4] Improper handling or reaction conditions during the second step can lead to undesired side reactions.
Causality & Solutions:
-
Hydrolysis to Ester: If any water is present during the workup of the Pinner salt or at the beginning of the ammonolysis, it can act as a nucleophile, attacking the imidate to form the corresponding ester.[1]
-
Troubleshooting: Isolate the Pinner salt under strictly anhydrous conditions. If possible, use it directly in the next step without exposure to atmospheric moisture.
-
-
Thermal Rearrangement to Amide: Imidate hydrochlorides are thermodynamically unstable and can rearrange to the more stable amide, especially at elevated temperatures.[3][4]
-
Troubleshooting: Maintain low temperatures throughout the formation and handling of the Pinner salt.[4] Avoid any unnecessary heating.
-
-
Incomplete Ammonolysis: If the reaction with ammonia is incomplete, unreacted Pinner salt may decompose or hydrolyze during workup.
-
Troubleshooting: Use a sufficient excess of ammonia. This can be achieved by bubbling anhydrous ammonia gas through the solution or by using a saturated solution of ammonia in an anhydrous alcohol.
-
Caption: Competing reaction pathways for the Pinner salt intermediate.
Q3: My final product is impure and difficult to crystallize. I suspect it's contaminated with ammonium chloride.
This is a very common issue as ammonium chloride (NH₄Cl) is a stoichiometric byproduct of the ammonolysis step.
Causality & Solutions:
-
Byproduct Formation: The reaction between the Pinner salt (R-C(OR')=NH₂⁺Cl⁻) and ammonia generates the amidine hydrochloride and ammonium chloride.
-
Troubleshooting: Purification is key.
-
Recrystallization: This is often the most effective method. A common solvent system is ethanol and ethyl acetate.[7] The product is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added until turbidity is observed. Cooling slowly should yield pure crystals of the desired product, leaving the more soluble NH₄Cl in the mother liquor.
-
Washing/Trituration: If the product has precipitated from the reaction mixture, it can be washed with a solvent in which this compound has low solubility, but NH₄Cl is more soluble, such as cold isopropanol or acetone.
-
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction parameters for this synthesis? A: While every substrate has unique requirements, the following table provides a validated starting point for optimization.
| Parameter | Recommended Condition | Rationale & Justification |
| Solvent | Anhydrous Ethanol or Methanol | Acts as both solvent and reagent. Must be strictly anhydrous to prevent hydrolysis.[5][6] |
| Acid Catalyst | Dry Hydrogen Chloride (gas) | Provides the necessary acidic environment to activate the nitrile. Gaseous form ensures anhydrous conditions.[7][8] |
| Temperature | Step 1: 0 °C to RT. Step 2: < 10 °C. | Low initial temperature controls exotherm and preserves the unstable Pinner salt.[3][4] The reaction may need to warm to proceed. |
| Ammonia Source | Anhydrous Ammonia (gas or sat. solution in alcohol) | Ensures the nucleophile is ammonia and not water, preventing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
Q: How stable is the final this compound product? A: As a crystalline solid, it is generally stable and can be stored for extended periods.[9] However, like many amine hydrochlorides, it can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[10][11]
Q: Can I use a different Lewis acid instead of HCl gas? A: While other Lewis acids can promote Pinner-type reactions, gaseous HCl is the classical and most direct reagent for forming the required imidate hydrochloride salt for subsequent ammonolysis.[12] Using other Lewis acids might complicate the reaction mechanism and the isolation of the desired hydrochloride salt.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of Ethyl 4-bromo-2-methylbenzimidate hydrochloride (Pinner Salt)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (e.g., filled with CaCl₂) on the outlet.
-
Reagents: To the flask, add 4-Bromo-2-methyl-benzonitrile (1.0 eq) and anhydrous ethanol (approx. 3-4 M concentration).
-
Reaction: Cool the stirred solution to 0 °C in an ice-water bath. Bubble a slow, steady stream of dry hydrogen chloride gas through the solution. A white precipitate of the Pinner salt should begin to form.
-
Monitoring: Continue the HCl addition for 2-4 hours, ensuring the temperature remains low. After saturation, seal the flask and allow it to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours.
-
Isolation: The Pinner salt can be isolated by filtration under an inert atmosphere, washing with cold, anhydrous diethyl ether, and drying under vacuum. Alternatively, for moisture-sensitive substrates, the slurry can be used directly in the next step.
Part B: Conversion to this compound
-
Setup: Cool the flask containing the Pinner salt (either isolated or as a slurry in ethanol) to 0-5 °C in an ice bath.
-
Ammonolysis: Bubble anhydrous ammonia gas through the stirred suspension or add a cold, saturated solution of ammonia in anhydrous ethanol (approx. 2-3 eq). The reaction is often exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, seal the vessel and stir at room temperature for 4-6 hours. The reaction mixture will typically become a thick slurry.
-
Workup: Remove the solvent under reduced pressure. The resulting solid will be a mixture of the desired product and ammonium chloride.
-
Purification: Recrystallize the crude solid from a mixture of hot ethanol and ethyl acetate as described in the troubleshooting section. Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Caption: Troubleshooting flowchart for low yield in Pinner salt formation.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- NROChemistry. Pinner Reaction.
- J&K Scientific. (2025). Pinner Reaction.
- Wikipedia. Pinner reaction.
- Organic Chemistry Portal. Pinner Reaction.
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- Organic Chemistry Portal. Amidine synthesis by imidoylation.
- Grokipedia. Pinner reaction.
- ResearchGate. The Chemistry of the Amidines.
- Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. PMC - NIH.
- Google Patents. (Date not available). Purifying method of high-purity amidine hydrochloride.
- Cayman Chemical. Benzamidine (hydrochloride) (CAS Number: 1670-14-0).
- Sigma-Aldrich. Benzamidine, Hydrochloride.
- Cayman Chemical. (2022). PRODUCT INFORMATION - Benzamidine (hydrochloride).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. caymanchem.com [caymanchem.com]
- 10. ≥97% (titration), trypsin and trypsin-like enzymes Inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of 4-Bromo-2-methyl-benzamidine hydrochloride
Welcome to the technical support center for 4-Bromo-2-methyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and wish to understand and mitigate potential off-target effects. As with any small molecule inhibitor, ensuring that the observed biological effects are due to the intended mechanism of action is critical for the validity and reproducibility of your research.[1][2] This resource provides a structured approach to troubleshooting, framed through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype in my cell-based assay after treatment with this compound, but I'm not sure if it's a true on-target effect. What are the first steps I should take?
A1: This is a crucial question to address early in your research. The first step is to perform a series of validation experiments to build confidence that the observed phenotype is linked to the intended target. Here's a logical progression:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and that its purity is acceptable (typically >95%). Impurities from the synthesis can have their own biological activity.[3] If possible, obtain a certificate of analysis (CoA) from the supplier or perform your own characterization (e.g., HPLC, NMR, mass spectrometry).
-
Establish a Dose-Response Relationship: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. If you observe your phenotype at a single, high concentration, it may be due to non-specific effects.
-
Use a Negative Control: An ideal negative control is a structurally similar analog of your compound that is known to be inactive against the intended target.[2] If such a compound is not available, using a vehicle control (e.g., DMSO) at the same final concentration is essential.[3]
-
Assess Target Engagement: Directly measuring whether your compound is binding to its intended target in your experimental system is a key validation step.[4] Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.[3][5]
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are a common challenge and can stem from several factors:[1]
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.[3] Precipitation of the compound will lead to a lower effective concentration and thus variable results. Always visually inspect your media for precipitation after adding the compound. Additionally, the compound's stability in your specific assay conditions (e.g., temperature, pH, presence of certain media components) should be considered. Repeated freeze-thaw cycles of stock solutions should be avoided.[3]
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the cellular response to a small molecule inhibitor.[1]
-
Assay Performance: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can all contribute to experimental variability.[1]
Q3: I suspect that the toxicity I'm observing in my cells is an off-target effect. How can I investigate this?
A3: Distinguishing on-target toxicity from off-target effects is a critical step in preclinical drug development. Here are some strategies:
-
Orthogonal Approaches: Use a different method to modulate your target, such as RNA interference (siRNA, shRNA) or CRISPR-Cas9-mediated gene knockout.[6] If the toxicity phenotype is recapitulated with these genetic methods, it is more likely to be an on-target effect.
-
Rescue Experiments: If your compound is inhibiting an enzyme, for example, you could try to "rescue" the toxic phenotype by adding back the product of the enzymatic reaction.
-
Profiling Against a Panel of Targets: If resources allow, screening this compound against a broad panel of kinases or other enzyme families can help identify potential off-target interactions.[7]
-
Chemical Proteomics: Advanced techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can be used to identify the direct binding partners of your compound in a cellular lysate.[8]
Troubleshooting Guides
Guide 1: Validating On-Target Engagement
This guide provides a systematic workflow to confirm that this compound is engaging its intended target in your experimental system.
Workflow for Validating On-Target Engagement
Caption: A stepwise workflow for validating on-target engagement of a small molecule inhibitor.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [3][9]
CETSA is a powerful method to assess target engagement in a cellular context. The principle is that a compound binding to its target protein stabilizes it, leading to a higher melting temperature.[9]
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[9]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[9]
Data Presentation: Expected CETSA Results
| Treatment | Temperature (°C) | Soluble Target Protein (Normalized) |
| Vehicle | 40 | 1.0 |
| 50 | 0.8 | |
| 60 | 0.2 | |
| Compound X (10 µM) | 40 | 1.0 |
| 50 | 0.9 | |
| 60 | 0.7 |
Guide 2: Deconvoluting Off-Target Effects
This guide provides a workflow for identifying and characterizing potential off-target effects of this compound.
Workflow for Deconvoluting Off-Target Effects
Caption: A workflow for systematically identifying and validating off-target effects.
Experimental Protocol: Kinome Scanning
If you hypothesize that this compound may have off-target effects on protein kinases, a kinome scan can provide valuable data. This is typically performed as a fee-for-service by specialized companies.
-
Compound Submission: Provide a sample of your compound at a specified concentration.
-
Binding Assays: The service provider will test the binding of your compound to a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration or as dissociation constants (Kd) for the interactions.
-
Hit Validation: Any potential off-target "hits" from the screen should be validated in your own laboratory using orthogonal assays.
Data Presentation: Sample Kinome Scan Data
| Kinase | % Inhibition at 1 µM |
| Target Kinase | 95% |
| Off-Target Kinase 1 | 80% |
| Off-Target Kinase 2 | 65% |
| Other Kinases | <10% |
This data would suggest that besides the intended target, your compound also interacts with "Off-Target Kinase 1" and "Off-Target Kinase 2," warranting further investigation.
Concluding Remarks
The successful use of this compound as a chemical probe relies on a thorough understanding of its biological activity.[7][10] By systematically applying the troubleshooting principles and experimental workflows outlined in this guide, researchers can build a strong foundation for their findings and increase the likelihood of generating robust and reproducible data. Remember that no small molecule is perfectly specific, and a multi-faceted approach to validating its on-target effects and characterizing its off-target interactions is always the most rigorous scientific path.[2]
References
-
Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Publications. Retrieved from [Link]
-
Hu, Y., et al. (2018). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Retrieved from [Link]
-
MDC. (2020). MDC Connects: Target Validation and Efficacy. YouTube. Retrieved from [Link]
-
Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]
-
Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Cell Press. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) From Phenotypic Hit to Chemical Probe: Chemical Biology Approaches to Elucidate Small Molecule Action in Complex Biological Systems. Retrieved from [Link]
-
Anta, C., et al. (2022). The era of high-quality chemical probes. RSC Chemical Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
Anta, C., et al. (2022). The era of high-quality chemical probes. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 7. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
stability of 4-Bromo-2-methyl-benzamidine hydrochloride under different storage conditions
Welcome to the Technical Support Center for 4-Bromo-2-methyl-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various storage and experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your research.
I. Understanding the Stability of this compound
This compound, as an aromatic amidine, is susceptible to degradation, primarily through hydrolysis. The positively charged amidinium ion is prone to nucleophilic attack by water, especially under basic conditions, leading to the formation of the corresponding benzamide. The presence of the bromo and methyl substituents on the benzene ring can influence the electron density and steric environment around the amidine group, thereby affecting its stability compared to unsubstituted benzamidine.
This guide will walk you through the potential stability issues, how to identify them, and the protocols to assess the stability of your compound.
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1][2] Recommended storage is in a tightly sealed container at 2-8°C. For extended periods, storage at -20°C is advisable to minimize degradation.[3][4] It is crucial to protect the compound from moisture and light.
Q2: I observe clumping of the solid compound. Is it still usable?
Clumping can indicate moisture absorption. While the compound may still be usable, it is a sign of improper storage. It is highly recommended to perform a purity check, for instance, using High-Performance Liquid Chromatography (HPLC), before use. To prevent clumping, store the compound in a desiccator.
Q3: How should I prepare and store solutions of this compound?
It is strongly recommended to prepare solutions fresh for each experiment.[4] If short-term storage is necessary, prepare the solution in a degassed, neutral pH buffer and store it at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, it is advisable to aliquot and freeze at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Q4: My aqueous solution of the compound has become cloudy. What could be the cause?
Cloudiness can indicate several issues:
-
Precipitation: The compound may have limited solubility in the chosen solvent or buffer, especially if the pH is not optimal.
-
Degradation: The formation of less soluble degradation products, such as the corresponding benzamide, can lead to turbidity.
-
Contamination: Microbial growth can also cause cloudiness in non-sterile solutions.
It is recommended to discard the cloudy solution and prepare a fresh one, ensuring complete dissolution and sterile conditions if necessary.
Q5: What are the likely degradation products of this compound?
The primary degradation pathway for benzamidines in aqueous solutions is hydrolysis to the corresponding benzamide. Therefore, the most likely degradation product is 4-Bromo-2-methyl-benzamide . Under more strenuous conditions, further degradation of the molecule might occur.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Degradation of the compound in solution during the experiment. | Prepare fresh solutions immediately before use. Keep solutions on ice during the experiment if possible. |
| Loss of biological activity | Hydrolysis of the active amidine group to the inactive amide. | Verify the purity of the compound before the experiment. Ensure the pH of the experimental buffer is within a stable range (neutral to slightly acidic). |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
III. Experimental Protocols for Stability Assessment
To ensure the quality and reliability of your experimental data, it is crucial to assess the stability of this compound under your specific experimental conditions. This can be achieved through forced degradation studies and the use of a stability-indicating analytical method, typically HPLC.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish its intrinsic stability.[5][6][7][8][9][10][11]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[5]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
Repeat with 1 M HCl if no degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
Repeat with 1 M NaOH if no degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
-
A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
-
Analyze the samples by HPLC.
-
Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[5] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressor, time). The chromatograms from the stressed samples will reveal the formation of degradation products, which can be quantified and, if necessary, isolated and identified.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient will depend on the polarity of the degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
IV. Visualization of Stability Testing Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for forced degradation and stability analysis.
V. Summary of Storage Conditions
| Condition | Solid State | Aqueous Solution |
| Long-Term Storage | 2-8°C, desiccated, protected from light. For extended storage, -20°C.[1][2][3][4] | Not recommended. Prepare fresh. If necessary, aliquot and store at -20°C or -80°C.[3] |
| Short-Term Storage | Room temperature, in a tightly sealed container, protected from moisture and light. | 2-8°C for up to 24 hours, in a neutral pH buffer. |
| In-Use (Benchtop) | Keep container tightly sealed when not in use. Avoid repeated opening in humid environments. | Prepare fresh. Keep on ice if the experiment is lengthy. |
VI. References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
N K, et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available at: [Link]
-
How to Perform Forced Degradation Studies in Pharmaceuticals. Pharmaceutical Guidelines. (2024). Available at: [Link]
-
Jain, D., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-167. Available at: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. (2015). Available at: [Link]
-
Jena, S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ECA Academy. Available at: [Link]
-
Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of pharmaceutical sciences, 58(5), 560-563. Available at: [Link]
-
Fiori, J., & Andrisano, V. (2006). Photo-and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical and pharmaceutical bulletin, 54(6), 802-806. Available at: [Link]
-
Chew, S. L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available at: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent. Available at: [Link]
-
HPLC Analysis of Bendamustine and Related Impurities. SIELC Technologies. Available at: [Link]
-
4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010). RJPT. Available at: [Link]
-
The thermal and photostability of solid pharmaceuticals. (2004). Semantic Scholar. Available at: [Link]
-
Cardillo, P., & Girelli, A. (1987). Thermal stability of nitrobenzyl halogenides. Thermochimica acta, 117, 345-353. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available at: [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328-4331. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Bromobenzamidine Hydrochloride | 55368-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Benzamidine, Hydrochloride [sigmaaldrich.com]
- 4. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. research.monash.edu [research.monash.edu]
minimizing side products in 4-Bromo-2-methyl-benzamidine hydrochloride reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-2-methyl-benzamidine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes. This guide is structured as a series of troubleshooting questions and FAQs, addressing specific challenges you may encounter during your experiments.
Troubleshooting Guide: Minimizing Side Products
This section addresses common issues encountered during reactions with this compound and provides actionable solutions based on established chemical principles.
Issue 1: My reaction shows a significant amount of 4-Bromo-2-methyl-benzamide as a major impurity. What is the cause and how can I prevent it?
Answer:
The presence of 4-Bromo-2-methyl-benzamide is a clear indication of hydrolysis of the amidine functional group. Benzamidines are susceptible to hydrolysis, particularly in the presence of water and under neutral to basic pH conditions, yielding the corresponding benzamide.[1][2][3]
Causality: The carbon atom of the amidine group is electrophilic and can be attacked by nucleophiles, such as water. This is often exacerbated by basic conditions which can deprotonate water, forming the more nucleophilic hydroxide ion.
Solutions to Mitigate Hydrolysis:
-
Stringent Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employing techniques such as distilling solvents over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for others) is crucial. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Whenever possible, use aprotic solvents that do not participate in hydrogen bonding and are less likely to be a source of protons or act as a nucleophile. Examples include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).
-
pH Control: Maintain a slightly acidic pH if the reaction conditions permit. The hydrochloride salt of the benzamidine is more stable to hydrolysis than the free base. If a base is required for the reaction, consider using a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) and add it slowly at a low temperature.
-
Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of hydrolysis.
Experimental Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Store them over molecular sieves.
-
Reagent Handling: Handle this compound and other moisture-sensitive reagents in a glovebox or under a positive pressure of an inert gas.
-
Reaction Execution: Maintain a static inert atmosphere throughout the reaction. If adding liquid reagents, use a syringe through a rubber septum.
Issue 2: During the synthesis of 4-Bromo-2-methyl-benzamidine via the Pinner reaction, I am observing low yields and the formation of 4-bromo-2-methylbenzoate. Why is this happening?
Answer:
This issue points to two potential problems during the Pinner synthesis: the presence of water leading to ester formation, and suboptimal conditions for the formation and stability of the Pinner salt intermediate. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt), which is then converted to the amidine.[4][5][6][7]
Causality:
-
Ester Formation: The Pinner salt intermediate (an alkyl imidate salt) is highly susceptible to hydrolysis. If water is present in the reaction mixture, it will readily react with the Pinner salt to produce the corresponding ester (in this case, 4-bromo-2-methylbenzoate) and an ammonium salt.[4][6]
-
Low Yields: The Pinner salt is thermodynamically unstable and can decompose, especially at elevated temperatures.[4][5] Incomplete reaction of the starting nitrile can also contribute to low yields.
Solutions for an Optimized Pinner Reaction:
-
Absolute Anhydrous Conditions: This is the most critical factor. The alcohol and solvent must be anhydrous, and the hydrogen chloride gas must be dry.
-
Low-Temperature Control: The initial formation of the Pinner salt should be carried out at low temperatures (typically 0°C or below) to prevent its decomposition.[5]
-
Sufficient Acid Catalyst: A sufficient amount of dry HCl gas should be bubbled through the solution to ensure complete conversion of the nitrile to the nitrilium ion intermediate.[6][8]
-
Controlled Ammonolysis: The subsequent reaction of the isolated and dried Pinner salt with ammonia should also be performed under anhydrous conditions and at a controlled temperature to prevent side reactions.
Workflow for Optimized Pinner Synthesis:
Caption: Troubleshooting decision tree for side products.
References
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water - ANU Open Research. [1]2. Pinner reaction - Wikipedia. [4]3. Pinner Reaction - J&K Scientific. [5]4. Pinner Reaction | NROChemistry. [6]5. Pinner Reaction - SynArchive. [7]6. A Lewis acid-promoted Pinner reaction - PMC - NIH. [8]7. Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water - ResearchGate. [9]8. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing). [2]9. What is the synthesis and application of Benzamidine hydrochloride? - FAQ - Guidechem. [10]10. Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. [3]11. Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Organic Process Research & Development - ACS Publications. [11]12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. [12]13. CN112538074A - Preparation method of debrominated impurities of brimonidine - Google Patents.
Sources
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor yield in the synthesis of 4-Bromo-2-methyl-benzamidine hydrochloride
Technical Support Center: Synthesis of 4-Bromo-2-methyl-benzamidine Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve common issues leading to poor yields.
Troubleshooting Guide: Addressing Low Yield and Impurities
The synthesis of this compound, typically achieved via the Pinner reaction, is a robust two-step process.[1] However, its success is highly sensitive to reaction conditions. This section addresses the most common failure points in a question-and-answer format.
Q1: My reaction stalls after the addition of HCl gas, with significant unreacted 4-bromo-2-methylbenzonitrile remaining. What is the likely cause?
This is a classic symptom of incomplete formation of the Pinner salt intermediate (an alkyl imidate hydrochloride).[2][3][4] The root cause often lies in one of three areas:
-
Insufficient Acid Catalyst: The reaction is initiated by the protonation of the nitrile's nitrogen atom, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the alcohol.[2][5] If the concentration of anhydrous HCl is too low, this activation step is inefficient. Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture until saturation is achieved and maintained.
-
"Wet" Alcohol or Solvent: The Pinner reaction is notoriously moisture-sensitive.[3][6] Any water present will readily hydrolyze the highly reactive Pinner salt intermediate to form the corresponding ester (e.g., methyl 4-bromo-2-methylbenzoate), consuming the intermediate and preventing amidine formation.[2][5] Always use freshly distilled, anhydrous alcohol (e.g., ethanol or methanol) and anhydrous solvents.
-
Suboptimal Temperature: The formation of the Pinner salt is typically performed at low temperatures (0-10 °C).[3] While higher temperatures might seem to accelerate the reaction, they also promote the decomposition of the thermodynamically unstable imidate hydrochloride intermediate into amide and alkyl chloride byproducts.[6][7]
Q2: My final product is contaminated with a significant amount of methyl 4-bromo-2-methylbenzoate. How can I prevent this?
The presence of the methyl ester byproduct is a direct confirmation of hydrolysis, as explained in Q1. This occurs when water attacks the Pinner salt intermediate.
Primary Cause: Contamination with water. Solutions:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use septa and needle techniques for reagent transfers.
-
Reagent Quality: Use freshly opened bottles of anhydrous solvents or distill them over an appropriate drying agent (e.g., calcium hydride for alcohols, sodium/benzophenone for ethers).
-
Dry HCl Gas: Pass the HCl gas generated from a cylinder through a drying tube filled with calcium chloride or concentrated sulfuric acid before introducing it into the reaction vessel.
Q3: The ammonolysis step is very slow, and the overall yield of the amidine hydrochloride is poor. How can I optimize this conversion?
The second step involves the nucleophilic attack of ammonia on the Pinner salt to form the amidine.[3][5] Inefficiency here can be traced to several factors:
-
Ammonia Concentration: The reaction requires a sufficient excess of ammonia to drive the equilibrium towards the amidine product. Using a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanolic ammonia) is often more effective than bubbling ammonia gas directly, as it ensures a high, localized concentration.
-
Temperature Control: While the initial Pinner salt formation requires low temperatures, the ammonolysis step may require gentle warming to proceed at a reasonable rate.[3] However, excessive heat can lead to side reactions. The optimal temperature must be determined empirically, but starting at room temperature and monitoring by TLC is a prudent approach.
-
Purity of the Intermediate: If the Pinner salt intermediate was not formed cleanly (due to issues from Q1/Q2), the subsequent ammonolysis will naturally result in a low yield of the desired product. It is a sequential reaction; the purity of the first step dictates the success of the second.
Q4: My final product is an oily, intractable solid that is difficult to purify. What are the best practices for isolation and purification?
Amidine hydrochlorides can be challenging to crystallize, often due to the presence of residual solvents or inorganic salts like ammonium chloride, a common byproduct.[8]
-
Trituration: Before attempting recrystallization, wash (triturate) the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble. Anhydrous diethyl ether or acetone can be effective for removing non-polar impurities and residual starting materials.[9]
-
Recrystallization Solvent System: Finding a suitable recrystallization solvent is key. For hydrochloride salts, polar protic solvents are often required. A common choice is 2-propanol, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.[9] Absolute ethanol can also be effective.
-
Removal of Inorganic Salts: If ammonium chloride is a suspected contaminant, it can be removed by dissolving the crude product in a minimal amount of absolute ethanol, filtering off the insoluble inorganic salt, and then precipitating the desired product by adding an anti-solvent like diethyl ether.[8][10]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Pinner reaction? The Pinner reaction is an acid-catalyzed nucleophilic addition. It begins with the protonation of the nitrile nitrogen by a strong acid (HCl), creating a highly electrophilic nitrilium ion. An alcohol molecule then acts as a nucleophile, attacking the nitrile carbon. A subsequent proton transfer yields the thermodynamically unstable imidate hydrochloride, known as a Pinner salt.[2][11][12] This intermediate is then converted to the final amidine by reaction with ammonia.[5]
Why are anhydrous conditions so critical throughout the synthesis? The Pinner salt intermediate is extremely susceptible to hydrolysis.[2][13] Any trace of water will rapidly convert it into an ester, which is a thermodynamic sink and a dead-end for the synthesis of the amidine. Strict adherence to anhydrous techniques is non-negotiable for achieving a high yield.[3][6]
How can I confirm the identity and purity of my this compound? Standard analytical techniques should be used:
-
¹H NMR Spectroscopy: To confirm the chemical structure. Look for the characteristic signals of the aromatic protons, the methyl group, and the broad signals for the -NH2 protons of the amidinium ion.
-
Mass Spectrometry: To confirm the molecular weight of the free base (C8H9BrN2).
-
Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature values if available.
-
HPLC: To quantify the purity and identify any potential impurities.
Visualized Workflows and Logic
Overall Synthesis Workflow
The diagram below outlines the two-step process for synthesizing 4-Bromo-2-methyl-benzamidine HCl from the corresponding nitrile.
Caption: General workflow for the two-step Pinner synthesis of the target amidine hydrochloride.
Troubleshooting Logic Diagram
This decision tree helps diagnose the cause of low yield by examining the reaction outcome.
Caption: Decision tree for troubleshooting poor yields in the 4-Bromo-2-methyl-benzamidine HCl synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Formation of Ethyl 4-bromo-2-methylbenzimidate hydrochloride (Pinner Salt)
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl2). Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere.
-
To the flask, add 4-bromo-2-methylbenzonitrile (1.0 eq) and anhydrous absolute ethanol (approx. 5-10 mL per gram of nitrile).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature between 0 and 10 °C.
-
Continue bubbling HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form. This may take 1-2 hours.
-
Seal the flask and allow it to stir at 0-5 °C for an additional 12-24 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with base, extracting, and analyzing by TLC to check for the disappearance of the starting nitrile.
Step 2: Ammonolysis to this compound
-
Cool the reaction mixture containing the Pinner salt precipitate back to 0 °C.
-
Slowly add a saturated solution of ammonia in anhydrous ethanol (approx. 3-5 equivalents of NH3) to the cold, stirred slurry. This step is exothermic; maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 6-12 hours. Monitor the conversion of the imidate to the amidine by TLC.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry this compound to a clean flask.
-
Add a minimal amount of hot 2-propanol or absolute ethanol to dissolve the solid completely.
-
If insoluble material (likely inorganic salts) is present, perform a hot filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature.
-
If crystals do not form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) overnight.
-
If crystallization is still sluggish, slowly add anhydrous diethyl ether as an anti-solvent until turbidity persists, then allow it to stand.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of cold 2-propanol/ether mixture, and dry thoroughly under vacuum.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous Ethanol, Methanol, Diethyl Ether | Must be strictly anhydrous to prevent hydrolysis of the Pinner salt intermediate.[3][6] |
| Catalyst | Anhydrous Hydrogen Chloride (gas) | Protonates the nitrile, activating it for nucleophilic attack. Must be dry.[2][5] |
| Temp. (Step 1) | 0–10 °C | Low temperature is crucial to prevent the thermal decomposition of the unstable Pinner salt.[6][7] |
| Temp. (Step 2) | Room Temperature (or gentle warming) | Facilitates the ammonolysis step without promoting significant side reactions.[3] |
| Purification | Trituration with Ether/Acetone; Recrystallization from 2-Propanol or Ethanol. | Removes organic impurities and allows for the isolation of pure crystalline product.[9] |
References
- J&K Scientific. (2025). Pinner Reaction.
- Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- NROChemistry. (n.d.). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Grokipedia. (n.d.). Pinner reaction.
- SynArchive. (n.d.). Pinner Reaction.
- Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
- Sciforum. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols.
- Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction.
- Wikipedia. (n.d.). Pinner reaction.
- ECHEMI. (n.d.). Purification of Hydrochloride.
- Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction.
- ResearchGate. (2017). Purification of organic hydrochloride salt?.
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to 4-Bromo-2-methyl-benzamidine hydrochloride in Assays
Welcome to the technical support center for 4-Bromo-2-methyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges encountered during in-vitro and cell-based assays involving this potent serine protease inhibitor. As experienced application scientists, we understand that unexpected results can be a significant hurdle in research. This resource provides in-depth, scientifically-grounded advice to help you diagnose and resolve issues, ensuring the integrity and reproducibility of your experimental data.
I. Understanding this compound
This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of trypsin-like serine proteases. The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes and block substrate access to the active site. While a powerful research tool, its effectiveness can be compromised by a variety of factors, from simple solution instability to complex biological resistance mechanisms.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using this compound in assays.
Q1: I'm observing a gradual loss of inhibitory activity over time. Is this resistance?
A1: While true biological resistance is a possibility, the most common culprit for a time-dependent loss of activity is the chemical instability of the compound in aqueous solutions. Benzamidines are susceptible to hydrolysis, a process that is significantly influenced by pH and temperature.
-
Scientific Rationale: The amidine functional group can be hydrolyzed to the corresponding benzamide, which is generally a much weaker or inactive inhibitor. This hydrolysis is accelerated in basic conditions (pH > 7) due to the increased concentration of hydroxide ions, which act as nucleophiles.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh stock solutions of this compound for each experiment.[2]
-
pH Control: Ensure your assay buffer is at a neutral or slightly acidic pH if compatible with your experimental system.
-
Temperature Management: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] During experiments, keep the compound on ice.
-
Perform a Stability Study: To confirm if instability is the issue, incubate the compound in your assay buffer for the duration of your experiment, then test its activity. A decrease in potency compared to a freshly prepared solution will indicate degradation.
-
Q2: My assay has a high background signal, making it difficult to determine the true IC50 value. What can I do?
A2: High background can stem from several sources, including non-specific binding, substrate instability, or contaminated reagents.
-
Scientific Rationale: High background noise reduces the signal-to-noise ratio of your assay, obscuring the true inhibitory effect of the compound.
-
Troubleshooting Steps:
-
Optimize Antibody/Enzyme Concentrations: If using an ELISA or a similar immunoassay, titrate your primary and secondary antibodies to find the optimal concentrations that give a good signal without excessive background.[4] For enzyme assays, use the lowest concentration of enzyme that provides a robust signal.[5]
-
Improve Washing Steps: Inadequate washing between steps in plate-based assays can leave behind unbound reagents that contribute to the background. Increase the number and vigor of your wash steps.[6][7]
-
Check for Contamination: Ensure all your reagents, especially buffers and substrate solutions, are fresh and free from contamination.[6][8]
-
Include Proper Controls: Run controls that include all assay components except the enzyme or primary antibody to determine the baseline background signal.
-
Q3: I'm seeing significant well-to-well variability in my plate-based assay. How can I improve reproducibility?
A3: High variability across replicates can invalidate your results. The source is often technical, related to pipetting, temperature gradients, or edge effects.
-
Scientific Rationale: Consistent and accurate liquid handling is crucial for reproducible results. Even small variations in reagent volumes can lead to significant differences in the final readout.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to avoid errors.
-
Reagent Mixing: Thoroughly mix all reagents before adding them to the plate.
-
Temperature Control: Avoid temperature gradients across the plate by ensuring the plate and all reagents are at the same temperature before starting the assay.[8]
-
Edge Effects: Edge effects can be caused by uneven temperature or evaporation from the outer wells. To mitigate this, avoid using the outermost wells of the plate for your experimental samples.
-
III. Investigating True Resistance
If you have ruled out the common issues above and still suspect true biological resistance, the following section provides a framework for investigation.
Potential Mechanisms of Resistance:
-
Target Modification: Mutations in the target enzyme can alter the binding site of this compound, reducing its affinity.
-
Increased Target Expression: Cells may overexpress the target enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Decreased Compound Accumulation:
-
Reduced Uptake: Changes in the cell membrane composition or the downregulation of uptake transporters can limit the entry of the compound into the cell.[9]
-
Increased Efflux: Upregulation of efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively transport the compound out of the cell, preventing it from reaching its target.[9][10]
-
-
Enzymatic Inactivation: The cell may produce enzymes that metabolize and inactivate this compound.
Experimental Workflow for Investigating Resistance
Caption: A workflow for diagnosing the cause of reduced inhibitor efficacy.
Protocols for Troubleshooting
Protocol 1: Compound Stability Assessment
-
Prepare a fresh stock solution of this compound.
-
Dilute the compound to the final working concentration in your complete assay buffer.
-
Incubate one aliquot of the diluted compound at the same temperature and for the same duration as your typical assay.
-
Prepare a second aliquot of the diluted compound immediately before performing the assay.
-
Run your standard inhibition assay comparing the activity of the pre-incubated compound with the freshly prepared compound.
-
A significant rightward shift in the IC50 curve for the pre-incubated compound indicates degradation.
Protocol 2: Investigating the Role of Efflux Pumps
-
Select a known inhibitor of common efflux pumps (e.g., verapamil for P-gp).
-
Pre-incubate your cells with the efflux pump inhibitor for a time sufficient to block pump activity (typically 30-60 minutes).
-
Perform your standard inhibition assay with this compound in the continued presence of the efflux pump inhibitor.
-
A significant decrease in the IC50 value of this compound in the presence of the efflux pump inhibitor suggests that your compound is a substrate for that pump.
IV. Data Summary
Table 1: Solubility of Benzamidine Hydrochloride
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL (may require heating) | [1] |
| Ethanol | ~10 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] |
Table 2: Stability of Benzamidine in Aqueous Solution
| pH | Half-life at Room Temperature |
| 9 | 300 days |
| 11 | 6 days |
| 12 | 30 hours |
| 13 | 15 hours |
| Data adapted from studies on benzamidinium hydrolysis.[1] |
V. Visualizing Potential Resistance Mechanisms
Caption: Conceptual overview of potential cellular resistance mechanisms.
VI. Concluding Remarks
Overcoming apparent resistance to this compound requires a systematic and logical approach. By first addressing common assay-related issues such as compound stability and experimental technique, researchers can often resolve their problems without needing to investigate more complex biological phenomena. Should the evidence still point towards true resistance, the workflows and conceptual frameworks provided in this guide offer a solid starting point for a more in-depth investigation.
VII. References
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
SLS. (n.d.). Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH. Retrieved from [Link]
-
ResearchGate. (2022, March 8). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? Retrieved from [Link]
-
Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
PubMed. (2011, November 1). Analogous mechanisms of resistance to benzothiazinones and dinitrobenzamides in Mycobacterium smegmatis. Retrieved from [Link]
-
NIH. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]
-
ACS Publications. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Table: Common Mechanisms of Antibiotic Resistance. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. Retrieved from [Link]
-
BioIVT. (2022, June 22). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Retrieved from [Link]
-
PubMed. (n.d.). Design of benzamidine-type inhibitors of factor Xa. Retrieved from [Link]
-
PubMed. (n.d.). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. Retrieved from [Link]
-
PubMed. (n.d.). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Retrieved from [Link]
-
NIH. (2023, January 15). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. bioivt.com [bioivt.com]
- 10. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 4-Bromo-2-methyl-benzamidine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-methyl-benzamidine hydrochloride. As a crucial intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the purification process.
Synthesis Overview and Potential Impurities
This compound is typically synthesized from 4-bromo-2-methylbenzonitrile via the Pinner reaction.[1][2] This involves the acid-catalyzed reaction of the nitrile with an alcohol (commonly ethanol) to form an imidate salt (Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.[1][2]
Understanding the synthetic route is critical for anticipating potential impurities:
-
Starting Material: Unreacted 4-bromo-2-methylbenzonitrile.
-
Intermediate: Residual Pinner salt (alkyl imidate hydrochloride).
-
Side-Products:
-
Upstream Impurities: Impurities from the synthesis of 4-bromo-2-methylbenzonitrile, which may itself be prepared via a Sandmeyer reaction from 2-amino-5-bromotoluene.[4][5]
The primary goal of the purification process is the effective removal of these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for storing this compound?
For long-term storage, the compound should be kept as a dry, crystalline solid at room temperature or refrigerated (2-8°C), protected from moisture and light.[6][7] Aqueous solutions are not recommended for long-term storage as they can be susceptible to hydrolysis and microbial growth.[8] If a solution is required for immediate use, it should be prepared fresh in a suitable buffer or organic solvent.[6]
Q2: My purified product is off-white or yellowish. What is the cause and how can I decolorize it?
A yellowish tint can indicate the presence of colored impurities, often arising from side reactions or the degradation of starting materials. Decolorization can typically be achieved by adding a small amount of activated charcoal to the hot solution during recrystallization.
Caution: Use activated charcoal judiciously, as it can adsorb the desired product, leading to a reduction in yield.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and reliable method for determining purity and identifying impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute purity determination against a certified internal standard and is considered a primary analytical method.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: Is this compound stable in solution?
Benzamidine hydrochlorides are generally stable in acidic to neutral aqueous solutions for short periods. However, in basic solutions, the free base can be liberated, which may be less stable. For applications requiring solutions, it is best to prepare them fresh.[6]
Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvent System: Ethanol/Water
A mixture of ethanol and water is often effective for recrystallizing benzamidine hydrochlorides. The ethanol provides good solubility at higher temperatures, while the water acts as an anti-solvent, reducing solubility upon cooling and promoting crystallization.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) to dissolve the solid completely. Stirring and heating on a hot plate will facilitate this process.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then heat it to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Summary Table: Solvent Selection
| Solvent System | Rationale |
| Ethanol/Water | Primary recommendation. Good solubility of the hydrochloride salt in hot ethanol, with water acting as an effective anti-solvent to induce crystallization upon cooling. |
| Methanol | Alternative polar protic solvent. Benzamidine hydrochlorides often show good solubility in hot methanol. |
| Isopropanol | Can be effective, often providing a good balance of solubility properties. |
Troubleshooting Guide
Caption: Troubleshooting decision tree for recrystallization.
Q: My product has "oiled out" into a liquid layer instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Solution 1: Reheat the mixture to dissolve the oil, then add more of the primary solvent (e.g., ethanol) to increase the solubility and prevent phase separation upon cooling.
-
Solution 2: Use a more polar solvent system. A slight increase in the proportion of water in an ethanol/water mixture can sometimes resolve this issue.
Q: No crystals have formed even after the solution has cooled to room temperature. How can I induce crystallization?
A: This indicates that the solution is not yet supersaturated.
-
Solution 1 (Seeding): If you have a small amount of the pure product, add a "seed crystal" to the solution to provide a nucleation site for crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 3 (Concentration): Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.
Q: The yield of my recrystallized product is very low. How can I improve it?
A: Low yield can result from several factors.
-
Too much solvent: Using an excessive amount of solvent for dissolution will keep more of your product in solution even after cooling. Use the minimum amount of hot solvent necessary.
-
Insufficient cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your filtration apparatus is pre-heated.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary or binary pump, autosampler, column oven, UV-Vis or PDA detector |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh approximately 10 mg of the purified this compound.
-
Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the Purification and Analysis Workflow
Caption: Workflow for purification and HPLC analysis.
References
- J&K Scientific. (2025). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Organic Chemistry Lab: Recrystalliz
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ECHEMI. (n.d.). 4-BROMO-BENZAMIDINE Formula.
- Fisher Scientific. (n.d.). 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™.
- (PDF) Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020, October 1).
- PubChem. (n.d.). 4-Bromo-2-methylbenzonitrile.
- Bertin bioreagent. (n.d.). Benzamidine (hydrochloride).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Benchchem. (n.d.).
- (PDF) 2-Bromo-4-methylbenzonitrile.
- BLD Pharm. (n.d.). 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.
- ChemicalBook. (n.d.). 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis.
- 北京欣恒研科技有限公司. (n.d.). This compound - CAS:1171517-69-3.
- Google Patents. (n.d.). Purifying method of high-purity amidine hydrochloride.
- Google Patents. (n.d.). A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
- Organic Syntheses Procedure. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
- Cytiva. (n.d.). HiTrap Benzamidine FF (high sub).
- Chemical/Laboratory Techniques: Recrystalliz
- Google Patents. (n.d.). Efficient method for the conversion of nitriles to amidines.
- BenchChem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis.
- Wikipedia. (n.d.). Benzamidine.
- ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis.
- Sigma-Aldrich. (n.d.). Benzamidine =99 206752-36-5.
- Purifying OTC Chemicals: Recrystalliz
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
- Cayman Chemical. (n.d.).
- Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
- 北京欣恒研科技有限公司. (n.d.). This compound - CAS:1171517-69-3.
- Fisher Scientific. (n.d.). 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™.
- ChemicalBook. (n.d.). Benzamidine hydrochloride | 1670-14-0.
- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromobenzamidine Hydrochloride 55368-42-8.
- ECHEMI. (n.d.). 22265-36-7, 4-BROMO-BENZAMIDINE Formula.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 4-bromo-N-(4-methylbenzyl)benzamide synthesis.
- ResearchGate. (n.d.). (PDF) 4-Bromo-N-phenylbenzamidoxime.
Sources
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. youtube.com [youtube.com]
- 3. 856166-20-6 CAS MSDS (4-BROMO-2-METHYL-BENZAMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of Benzamidine Derivatives, with a Focus on 4-Bromo-2-methyl-benzamidine Hydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate enzyme inhibitors is a critical step in experimental design and therapeutic agent discovery. Benzamidine and its derivatives have long been recognized as a significant class of competitive inhibitors targeting serine proteases, a family of enzymes pivotal in numerous physiological and pathological processes.[1] This guide provides a comparative analysis of the inhibitory activity of benzamidine compounds, with a specific focus on understanding the potential efficacy of 4-Bromo-2-methyl-benzamidine hydrochloride in this chemical class.
The Benzamidine Scaffold: A Foundation for Serine Protease Inhibition
Benzamidine's efficacy as a serine protease inhibitor stems from its structural mimicry of the guanidinium group of arginine, a natural substrate for many of these enzymes. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, effectively blocking substrate access.
The inhibitory potency and selectivity of benzamidine derivatives can be significantly modulated by the nature and position of substituents on the benzene ring. These modifications can influence the inhibitor's hydrophobicity, electronic properties, and steric interactions with the enzyme's active site and surrounding subsites.
Comparative Inhibitory Activity of Benzamidine Derivatives
To understand the potential inhibitory activity of this compound, we will examine the known inhibitory constants (Ki) of unsubstituted benzamidine and a selection of its substituted analogs against key serine proteases: trypsin, thrombin, and plasmin.
| Inhibitor | Target Enzyme | Ki (μM) | Reference |
| Benzamidine | Trypsin | 18.3 | [2] |
| Benzamidine | Thrombin | 6.5 | [2] |
| Benzamidine | Plasmin | 350 | [3] |
| 4-Aminobenzamidine | Human Tissue Kallikrein | 146 | [4] |
| Pentamidine | Plasmin | 2.1 | [3] |
| 4,4'-Diazoamino-bis-benzamidine | Trypsin | 1.5 | [5] |
| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea | Trypsin | 2 | [6] |
| 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4 | [6] |
Structure-Activity Relationship (SAR) Analysis: Predicting the Impact of Bromo and Methyl Substituents
The inhibitory profile of this compound will be dictated by the electronic and steric effects of its bromo and methyl substituents.
The Bromo Group at Position 4
The 4-position (para) of the benzamidine ring is a common site for substitution. A bromine atom at this position introduces several effects:
-
Electronic Effect: Bromine is an electron-withdrawing group through induction but a weak deactivator through resonance. This can influence the pKa of the amidinium group and its interaction with the enzyme's active site.
-
Hydrophobicity: The bromo group increases the hydrophobicity of the molecule. For enzymes like thrombin, where hydrophobic interactions play a significant role in inhibitor binding, this can lead to enhanced potency.[7]
-
Steric Effect: The size of the bromine atom can influence the fit of the inhibitor within the S1 pocket.
The Methyl Group at Position 2
A methyl group at the 2-position (ortho) introduces different considerations:
-
Steric Hindrance: The ortho position is in close proximity to the amidinium group. A methyl group here could potentially cause steric hindrance, possibly affecting the optimal orientation of the amidinium group for binding in the S1 pocket. This could potentially decrease the inhibitory activity compared to unsubstituted benzamidine.
-
Hydrophobicity: The methyl group also contributes to the overall hydrophobicity of the inhibitor.
Based on these principles, it is plausible that the 4-bromo substitution on this compound would enhance its affinity for serine proteases that have a preference for hydrophobic interactions in the S1 pocket, such as thrombin. However, the presence of the 2-methyl group could introduce steric clashes that may counteract the positive hydrophobic contributions, potentially leading to a nuanced inhibitory profile that would require experimental validation.
Experimental Workflow for Determining Inhibitory Activity
To empirically determine the inhibitory constant (Ki) of this compound and compare it to other benzamidines, a standard enzyme inhibition assay would be employed.
Diagram: General Workflow for Determining Ki of a Serine Protease Inhibitor
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 4-Bromo-2-methyl-benzamidine hydrochloride: A Comparative Guide for Serine Protease Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-Bromo-2-methyl-benzamidine hydrochloride, a putative serine protease inhibitor. Given the benzamidine scaffold, a well-established pharmacophore for serine protease recognition, we hypothesize that this compound acts as a competitive inhibitor.
Here, we present a series of self-validating experimental protocols designed to rigorously test this hypothesis. We will use the well-characterized serine protease, Trypsin, as our model target enzyme. Furthermore, we will compare the inhibitory profile of this compound with known Trypsin inhibitors, Benzamidine and Aprotinin, to contextualize its potency and mechanism. This approach ensures a robust and comparative validation, grounded in established biochemical principles.
Foundational Principle: The Serine Protease Mechanism & Competitive Inhibition
Serine proteases, such as Trypsin, are a class of enzymes that cleave peptide bonds in proteins. Their active site features a catalytic triad, most commonly composed of serine, histidine, and aspartate residues. The serine residue acts as the nucleophile to attack the carbonyl carbon of the scissile peptide bond.
Our hypothesis is that this compound acts as a competitive inhibitor . This class of inhibitors typically bears structural resemblance to the enzyme's natural substrate. They bind reversibly to the enzyme's active site, thereby preventing the substrate from binding. This interaction is characterized by an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max) of the enzymatic reaction.
To validate this, our experimental workflow is designed to first confirm direct inhibition of Trypsin and then to elucidate the specific kinetic mechanism of this inhibition.
Experimental Validation Workflow
Our validation strategy is a multi-step process. We begin with a primary enzymatic assay to determine the half-maximal inhibitory concentration (IC50). This is followed by kinetic studies to differentiate between modes of inhibition.
Caption: High-level workflow for validating the mechanism of action.
Primary Enzymatic Assay: IC50 Determination
The first step is to confirm that this compound does indeed inhibit Trypsin and to quantify its potency in terms of IC50. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. We will use a colorimetric assay for this purpose.
Principle: Trypsin cleaves the synthetic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, a yellow-colored product. The rate of p-nitroaniline formation is directly proportional to Trypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.[2] This should be further diluted in the assay buffer to a working concentration (e.g., 20 nM).
-
Substrate Stock Solution: Prepare a 60 mM stock solution of L-BAPNA in DMSO.[2]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Benzamidine, and Aprotinin in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions from this stock in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the various inhibitor dilutions to the test wells. For control wells (100% activity), add 25 µL of the assay buffer.
-
Add 25 µL of the diluted Trypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
To initiate the reaction, add 100 µL of a freshly prepared L-BAPNA working solution (diluted from stock into the assay buffer to a final concentration equal to its K_m, typically around 0.1-0.2 mM[1]).
-
Immediately start monitoring the change in absorbance at 405 nm over 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the control (uninhibited) reaction, expressing them as a percentage of activity.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Enzyme Kinetic Studies: Elucidating the Mechanism
Once the IC50 is determined, the next crucial step is to perform kinetic experiments to understand how the compound inhibits the enzyme. By measuring the reaction rate at various substrate and inhibitor concentrations, we can determine the inhibitor's effect on the key kinetic parameters, V_max and K_m.[3][4]
Expected Outcomes for Competitive Inhibition:
-
V_max (Maximum Velocity): Unchanged. With a sufficiently high substrate concentration, the substrate can outcompete the inhibitor, and the reaction can still reach its maximum rate.[5][6]
-
K_m (Michaelis Constant): Apparent increase. In the presence of a competitive inhibitor, a higher concentration of substrate is needed to achieve half of V_max because the enzyme's active sites are partially occupied by the inhibitor.[5][6]
-
Experimental Setup:
-
Prepare a matrix of reactions in a 96-well plate. The matrix should consist of varying concentrations of the substrate (L-BAPNA) on one axis and varying concentrations of the inhibitor on the other.
-
Typically, use at least 5-6 substrate concentrations, ranging from 0.2 × K_m to 5 × K_m.
-
Use at least 3-4 inhibitor concentrations, including a zero-inhibitor control and concentrations around the IC50 value (e.g., 0.5 × IC50, 1 × IC50, 2 × IC50).
-
-
Assay Procedure:
-
The procedure is similar to the IC50 assay. For each reaction, combine the assay buffer, inhibitor, and enzyme, and pre-incubate.
-
Initiate the reaction by adding the corresponding concentration of the substrate.
-
Monitor the reaction progress by measuring absorbance at 405 nm.
-
-
Data Analysis and Visualization:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration. This will generate a series of hyperbolic curves.
-
Lineweaver-Burk Plot: For a clearer visualization of the kinetic parameters, create a double reciprocal plot (1/V₀ vs. 1/[S]).[3]
-
The y-intercept corresponds to 1/V_max.
-
The x-intercept corresponds to -1/K_m.
-
For a competitive inhibitor, the lines will intersect at the y-axis (1/V_max is unchanged), while the x-intercepts will shift closer to zero (apparent K_m increases).[6]
-
-
Caption: Reaction schematic for competitive inhibition of Trypsin.
Comparative Analysis
To provide context for the inhibitory potential of this compound, its performance should be benchmarked against well-characterized inhibitors.
-
Benzamidine: A classic, small-molecule competitive inhibitor of Trypsin and other serine proteases.[7][8][9] It serves as a direct structural and mechanistic analogue.
-
Aprotinin: A polypeptide and a potent competitive inhibitor of several serine proteases, including Trypsin.[10][11][12] It represents a different class of inhibitor (biologic) and typically exhibits much higher affinity.
The experimental data should be summarized in a clear, tabular format.
| Inhibitor | Class | IC50 (µM) | K_i (µM) | V_max | Apparent K_m |
| 4-Bromo-2-methyl-benzamidine HCl | Small Molecule | Experimental | Experimental | Unchanged | Increased |
| Benzamidine | Small Molecule | Literature/Experimental | ~35[13] | Unchanged | Increased |
| Aprotinin | Polypeptide | Literature/Experimental | Very Low (nM range) | Unchanged | Increased |
K_i (inhibition constant) can be calculated from the kinetic data and provides a more absolute measure of inhibitor potency than IC50.
Conclusion and Interpretation
References
-
Aprotinin. (n.d.). In Wikipedia. Retrieved from [Link]
-
About aprotinin. (n.d.). Trasylol. Retrieved from [Link]
-
Aprotinin. (n.d.). Proteopedia. Retrieved from [Link]
-
Levy, J. H., & Koster, A. (2007). Aprotinin in Cardiac Surgery: A Review of Conventional and Novel Mechanisms of Action. Anesthesia & Analgesia, 105(4), 949-962. Retrieved from [Link]
-
Andrews, J. M., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(9), 1223-1228. Retrieved from [Link]
-
Enzyme Kinetics on the MCAT: Vmax, Km, and Competitive Inhibition Simplified. (2025, April 17). King of the Curve. Retrieved from [Link]
-
Buch, I., et al. (2011). Benzamidine binding to different Trypsin conformations. PLoS ONE, 6(6), e20739. Retrieved from [Link]
-
Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(40), 16612-16617. Retrieved from [Link]
-
MCAT Enzyme Kinetics: Km and Vmax Explained. (2025, December 4). Inspira Advantage. Retrieved from [Link]
-
Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. (n.d.). PyEMMA. Retrieved from [Link]
-
Koli, U., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 28(7), 1956-1965. Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
-
Liu, Z., et al. (2007). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography B, 854(1-2), 193-198. Retrieved from [Link]
-
Aso, M., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 9979. Retrieved from [Link]
-
Competitive Inhibitors Everything you need to know (same Vmax and higher km). (2019, January 5). The Organic Chemistry Tutor [Video]. YouTube. Retrieved from [Link]
-
Yilmaz, E., et al. (2021). ELISA-based competitive trypsin inhibition assay. Biotechnology Letters, 43(11), 2119-2127. Retrieved from [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019, November 13). protocols.io. Retrieved from [Link]
-
Yilmaz, E., et al. (2021). ELISA-based competitive trypsin inhibition assay. Biotechnology Letters, 43(11), 2119-2127. Retrieved from [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (n.d.). Cytiva. Retrieved from [Link]
Sources
- 1. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Enzyme Kinetics on the MCAT: Vmax, Km, and Competitive Inhibition Simplified — King of the Curve [kingofthecurve.org]
- 4. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aprotinin - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. aprotinin.co.uk [aprotinin.co.uk]
- 13. selleckchem.com [selleckchem.com]
A Researcher's Guide to Profiling the Cross-Reactivity of 4-Bromo-2-methyl-benzamidine hydrochloride
In the landscape of contemporary drug discovery and chemical biology, the precise characterization of small molecule inhibitors is paramount. A thorough understanding of a compound's selectivity is not merely an academic exercise but a critical determinant of its therapeutic potential and a cornerstone of robust experimental design. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of 4-Bromo-2-methyl-benzamidine hydrochloride, a compound of interest for its potential as a protease inhibitor.
Benzamidine derivatives are a well-established class of compounds known to target serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes.[1][2] The amidine group often forms a key interaction with a conserved aspartate residue in the S1 pocket of many serine proteases. However, this shared binding motif also presents a significant challenge: the potential for off-target binding and cross-reactivity with other proteases, which can lead to unforeseen biological effects and potential toxicity.[1][3]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step approach to designing and executing a rigorous cross-reactivity study. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
Conceptual Framework for Cross-Reactivity Profiling
The primary objective of a cross-reactivity study is to determine the selectivity of an inhibitor for its intended target over other related and unrelated enzymes. A well-designed study will not only identify potential off-targets but also quantify the degree of inhibition, providing a selectivity index that can guide further development and application.
For the purpose of this guide, we will hypothesize that this compound is a putative inhibitor of Trypsin , a well-characterized serine protease. Our experimental design will therefore focus on assessing its inhibitory activity against Trypsin and a panel of other proteases.
Logical Workflow for Cross-Reactivity Assessment
Caption: Step-by-step workflow for the in vitro enzymatic inhibition assay.
3.2. Competitive Binding Assays
Competitive binding assays provide an orthogonal method to assess the interaction of a compound with a target protein. [4][5][6][7]These assays measure the ability of an unlabeled compound (the test article) to displace a labeled ligand from the target protein.
Principle: A fluorescently labeled, known binder is incubated with the target protein. The test compound is then added at increasing concentrations. A decrease in the measured signal (e.g., fluorescence polarization) indicates that the test compound is competing for the same binding site as the labeled ligand.
Experimental Protocol: Competitive Binding Assay (e.g., using Surface Plasmon Resonance - SPR)
-
Immobilization of the Target Protease: Covalently immobilize the purified target protease onto a sensor chip surface.
-
Binding of a Known Ligand: Inject a known, small molecule binder over the sensor surface to establish a baseline binding response.
-
Competition: Co-inject a constant concentration of the known binder with a serial dilution of this compound.
-
Data Analysis: A decrease in the binding response of the known ligand with increasing concentrations of the test compound indicates competition. The data can be analyzed to determine the equilibrium dissociation constant (Ki) of the test compound. [5] 3.3. Cell-Based Functional Assays
Ultimately, it is crucial to assess the activity and selectivity of an inhibitor in a more physiologically relevant context. [8][9][10][11]Cell-based assays can provide insights into a compound's cell permeability, stability, and effects on a target within its natural milieu.
Principle: A cell line is engineered to express a reporter system that is dependent on the activity of the target protease. For instance, a substrate peptide sequence for the target protease can be engineered into a reporter protein. Cleavage of this sequence by the protease leads to a measurable signal (e.g., release of a secreted reporter, activation of a transcription factor). [10] Experimental Protocol: Cell-Based Reporter Assay
-
Cell Culture: Culture the engineered reporter cell line under standard conditions.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound.
-
Induction of Protease Activity: If necessary, induce the expression or activity of the target protease.
-
Signal Detection: After an appropriate incubation period, measure the reporter signal (e.g., luminescence, fluorescence, or colorimetric signal from the cell culture supernatant or cell lysate).
-
Data Analysis: Normalize the data to vehicle-treated controls and determine the EC50 value.
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical In Vitro Inhibitory Profile of this compound and Comparators
| Enzyme Class | Target Enzyme | 4-Bromo-2-methyl-benzamidine HCl (IC50, µM) | Benzamidine HCl (IC50, µM) | EDTA (IC50, µM) |
| Serine Protease | Trypsin | 0.5 | 15 | >1000 |
| Thrombin | 12.5 | 50 | >1000 | |
| Chymotrypsin | 85 | 250 | >1000 | |
| Cathepsin G | 5.2 | 45 | >1000 | |
| Cysteine Protease | Cathepsin B | >100 | >500 | >1000 |
| Papain | >100 | >500 | >1000 | |
| Aspartic Protease | Pepsin | >100 | >500 | >1000 |
| Metalloprotease | MMP-2 | >100 | >500 | 1.2 |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of Trypsin with an IC50 of 0.5 µM. It exhibits a degree of selectivity within the serine protease family, being approximately 25-fold more selective for Trypsin over Thrombin and over 10-fold more selective for Trypsin over Cathepsin G. The compound shows minimal to no activity against proteases from other classes (cysteine, aspartic, and metalloproteases) at the tested concentrations. In contrast, the benchmark compound Benzamidine hydrochloride demonstrates broader inhibition across the serine protease panel, as expected. EDTA selectively inhibits the metalloprotease MMP-2.
Selectivity Index:
The selectivity index is a quantitative measure of an inhibitor's preference for its primary target over an off-target. It is calculated as:
Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)
Based on our hypothetical data, the selectivity index of this compound for Trypsin over Thrombin would be 12.5 µM / 0.5 µM = 25.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. By employing a combination of in vitro enzymatic assays, orthogonal binding studies, and cell-based functional assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is indispensable for validating its utility as a chemical probe, advancing it as a therapeutic candidate, and ensuring the reproducibility and reliability of future research.
References
-
Competition Assay Protocol. Fabgennix International. Available from: [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. Available from: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. 2021;50(3-4):345-352. Available from: [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. STAR Protocols. 2025;6(3):102431. Available from: [Link]
-
Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules. 2021;26(11):3319. Available from: [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. 2022;10:966991. Available from: [Link]
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available from: [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. 2017;1575:1-26. Available from: [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology. 2010;10:57. Available from: [Link]
-
Protease Assay Services. Reaction Biology. Available from: [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. 2021;17(1):19. Available from: [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology. 2009;10(5):507-516. Available from: [Link]
-
Serine Protease Inhibitors Restrict Host Susceptibility to SARS-CoV-2 Infections. Microbiology Spectrum. 2022;10(3):e0031822. Available from: [Link]
-
Enzyme assay techniques and protocols. In: Ahmad, S., ed. Enzyme Assays. Springer; 2022. Available from: [Link]
-
Serine proteases, their inhibitors and allergy. Allergy. 2006;61(12):1441-1447. Available from: [Link]
-
Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. Molecules. 2023;28(8):3455. Available from: [Link]
Sources
- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 2. Serine proteases, their inhibitors and allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Bromo-2-methyl-benzamidine Hydrochloride and Structurally Related Serine Protease Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of therapeutic enzyme inhibition, benzamidine derivatives have long been recognized as a cornerstone scaffold, particularly for targeting serine proteases. These enzymes play pivotal roles in a multitude of physiological and pathophysiological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. The design of specific and potent inhibitors for this class of enzymes is therefore of significant interest in drug development. This guide presents a comparative analysis of 4-Bromo-2-methyl-benzamidine hydrochloride, a substituted benzamidine, with its parent compounds, 4-bromobenzamidine and 2-methylbenzamidine. By dissecting the contributions of the individual bromo and methyl substitutions, we aim to provide a rational framework for understanding the structure-activity relationships (SAR) that govern the inhibitory potency and selectivity of this class of compounds.
Physicochemical Properties: The Foundation of Interaction
The inhibitory activity of a molecule is intrinsically linked to its physicochemical properties, which dictate its solubility, membrane permeability, and ability to interact with the target enzyme's active site. Here, we compare the key properties of our compound of interest with its structural analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Predicted Solubility |
| 4-Bromo-2-methyl-benzamidine HCl | C₈H₁₀BrClN₂ | 249.54 | ~2.5 | Moderately Soluble in Water |
| 4-Bromobenzamidine HCl [1] | C₇H₈BrClN₂ | 235.51 | ~1.8 | Soluble in Water |
| 2-Methylbenzamidine | C₈H₁₀N₂ | 134.18 | ~1.2 | Soluble in Water |
Note: Properties for 4-Bromo-2-methyl-benzamidine HCl are estimated based on its structure and data from similar compounds. LogP and solubility are key predictors of a compound's pharmacokinetic behavior.
The introduction of a bromine atom in the 4-position significantly increases the lipophilicity (LogP) of the benzamidine core. This can enhance binding to hydrophobic pockets within the enzyme's active site but may also decrease aqueous solubility. The methyl group in the 2-position also contributes to lipophilicity and can introduce steric effects that influence binding orientation and selectivity.
Synthesis of Substituted Benzamidines: The Pinner Reaction
A reliable and well-established method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[2][3][4] This two-step process first involves the formation of an imidate salt (a Pinner salt) by treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. The subsequent reaction of the Pinner salt with ammonia or an amine yields the desired amidine.
Protocol: Synthesis of this compound
This protocol describes a plausible synthesis route for this compound, adapted from the classical Pinner reaction methodology.
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Suspend 4-bromo-2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue the gas flow until the nitrile has completely dissolved and the reaction mixture is saturated with HCl.
-
Seal the flask and allow it to stand at 0-4°C for 24-48 hours. The Pinner salt will precipitate as a white solid.
-
Collect the precipitate by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to this compound
-
Dissolve the dried Pinner salt in anhydrous ethanol (approx. 10-20 mL per gram of salt) at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution until it is saturated.
-
Seal the flask and stir at room temperature for 12-24 hours.
-
Ammonium chloride will precipitate. Remove the precipitate by filtration.
-
Evaporate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product.
Diagram of the Pinner Reaction Workflow:
Caption: Workflow for the synthesis of 4-Bromo-2-methyl-benzamidine HCl via the Pinner Reaction.
Comparative Inhibitory Activity Against Serine Proteases
Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases, which have a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine.[5][6][7] The positively charged amidinium group mimics the side chains of these amino acids, allowing it to bind in the S1 specificity pocket of the enzyme.
Table 2: Comparative Inhibition Constants (Ki) against Bovine Trypsin
| Compound | Ki (µM) | Reference |
| Benzamidine | 18.2 | [8] |
| 4-Bromobenzamidine | Data not available | |
| 2-Methylbenzamidine | Data not available | |
| 4-Aminobenzamidine | 0.8 | [8] |
| 4-Chlorobenzamidine | 10.0 | [8] |
| 3,4-Dichlorobenzamidine | 3.2 | [8] |
Note: The lack of directly comparable Ki values for the compounds of primary interest highlights a gap in the literature and an opportunity for future research.
-
Electron-donating groups at the 4-position, such as the amino group in 4-aminobenzamidine, significantly increase inhibitory potency. This is likely due to favorable electronic interactions within the S1 pocket.
-
Electron-withdrawing groups , such as the chloro substitution, can have a more complex effect. While a single chloro at the 4-position slightly decreases potency compared to unsubstituted benzamidine, the presence of two chloro groups in 3,4-dichlorobenzamidine enhances it. This suggests a balance between electronic effects and hydrophobic interactions.
-
The bromo group in 4-bromobenzamidine is electron-withdrawing and hydrophobic. Based on the trend observed with chlorobenzamidines, it is plausible that 4-bromobenzamidine would have an inhibitory potency similar to or slightly less than benzamidine against trypsin.
-
The 2-methyl group in 2-methylbenzamidine introduces steric bulk near the amidine group. This could potentially hinder optimal binding in the S1 pocket, leading to a decrease in potency. However, it might also provide favorable hydrophobic interactions with other parts of the active site.
Based on these observations, it can be hypothesized that This compound would likely be a moderately potent inhibitor of trypsin. The potency would be a composite of the potentially slightly unfavorable electronic effect of the 4-bromo group and the steric and hydrophobic influence of the 2-methyl group.
Diagram of Benzamidine Binding to the S1 Pocket of a Trypsin-like Serine Protease:
Caption: Schematic of benzamidine binding in the S1 pocket of a trypsin-like serine protease.
Experimental Protocol: Serine Protease Inhibition Assay
To experimentally determine and compare the inhibitory potency of this compound and its analogs, a standard colorimetric enzyme inhibition assay can be employed.
Objective: To determine the inhibition constant (Ki) of test compounds against a serine protease (e.g., trypsin).
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) - substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Test compounds (4-Bromo-2-methyl-benzamidine HCl, 4-Bromobenzamidine HCl, 2-Methylbenzamidine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of trypsin in buffer.
-
Prepare a stock solution of BAPNA in a minimal amount of DMSO and dilute with buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Test compound solution (at various concentrations)
-
Trypsin solution (to a final concentration in the low nM range)
-
-
Include control wells:
-
No inhibitor (for 100% enzyme activity)
-
No enzyme (for background absorbance)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the BAPNA solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of p-nitroaniline production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate under the assay conditions.
-
Pharmacokinetics and ADME Profile: A Forward Look
While specific pharmacokinetic data for this compound is not available, general considerations for small molecule protease inhibitors can be made.[9] The amidine group, being basic, will be protonated at physiological pH. This positive charge can be beneficial for target binding but may limit oral bioavailability and cell permeability. The lipophilicity introduced by the bromo and methyl groups may improve membrane transport to some extent.
Key ADME (Absorption, Distribution, Metabolism, Excretion) parameters to consider for future studies include:
-
Solubility and Permeability: To assess the potential for oral absorption.
-
Plasma Protein Binding: Highly bound compounds have a lower free concentration available to interact with the target.
-
Metabolic Stability: Investigating potential sites of metabolism by cytochrome P450 enzymes.
-
Excretion Route: Determining whether the compound is cleared renally or hepatically.
Conclusion and Future Directions
Future research should focus on the synthesis and direct biological evaluation of this compound and its analogs in a panel of serine proteases. This will not only provide the missing quantitative data for a more robust comparison but also contribute to a deeper understanding of the SAR for this important class of inhibitors. Furthermore, comprehensive ADME and pharmacokinetic studies will be crucial in evaluating the therapeutic potential of these compounds.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
-
Wikipedia contributors. (2023, November 29). Pinner reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylbenzamide. Retrieved January 19, 2026, from [Link]
-
ChemBK. (2024, April 9). 2-Methylbenzamide. Retrieved January 19, 2026, from [Link]
- Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
-
PubChem. (n.d.). 4-Bromobenzamide. Retrieved January 19, 2026, from [Link]
-
Cheméo. (n.d.). Benzamide, 2-methyl-N-octadecyl-. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved January 19, 2026, from [Link]
- Ascenzi, P., Coletta, M., Amiconi, G., De Cristofaro, R., Bolognesi, M., Guarneri, M., & Menegatti, E. (1991). Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study. Molecular and cellular biochemistry, 101(1), 65-74.
-
PubChem. (n.d.). 4-bromo-N-phenylbenzamide. Retrieved January 19, 2026, from [Link]
- Stürzebecher, J., Prasa, D., Hauptmann, J., Vieweg, H., & Wikström, P. (1997). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099.
- Schmalz, H. G., & Vatele, J. M. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 179-184.
- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995-5004.
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
- Cheng, S., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Mares-Guia, M., & Shaw, E. (1967). The specific inactivation of trypsin by ethyl p-guanidinobenzoate. The Journal of biological chemistry, 242(24), 5777-5781.
- Geratz, J. D. (1970). Structure-activity relationships for the inhibition of thrombin, plasmin, and trypsin by amidino compounds.
-
PubChem. (n.d.). 2-Mercapto-N-methylbenzamide. Retrieved January 19, 2026, from [Link]
- Walsmann, P., & Markwardt, F. (1981).
- Banner, D. W., & Hadváry, P. (1991). Crystallographic analysis at 3.0-A resolution of the binding to human thrombin of two direct synthetic inhibitors. Journal of Biological Chemistry, 266(30), 20085-20093.
-
Safer Medicines Trust. (n.d.). Pharmacokinetics and ADME. Retrieved January 19, 2026, from [Link]
- Nakashima, S., et al. (2019). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 10(40), 9326-9331.
- Ascenzi, P., et al. (1984). Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 789(1), 99-103.
-
RCSB PDB. (2020). 7BS3: Bovine Pancreatic Trypsin with 4-Bromo-benzamidine (Cryo). Retrieved January 19, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safermedicines.org [safermedicines.org]
A Head-to-Head Experimental Guide: Evaluating 4-Bromo-2-methyl-benzamidine hydrochloride Against Established Serine Protease Inhibitors
For drug development professionals and researchers in cellular biology, the inhibition of serine proteases is a cornerstone of therapeutic strategy and protein preservation. These enzymes are pivotal in cascades like blood coagulation, immune response, and digestion, making their dysregulation a hallmark of numerous pathologies.[1] Benzamidine and its derivatives have long been recognized as competitive inhibitors of serine proteases, binding reversibly to the active site.[2][3] This guide introduces 4-Bromo-2-methyl-benzamidine hydrochloride , a novel derivative, and provides a rigorous framework for its head-to-head comparison against established inhibitors.
This document is not merely a list of protocols; it is a strategic guide to comprehensively characterize a novel inhibitor. We will delve into the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and allows for a clear, objective comparison of performance.
The Competitive Landscape: Selecting Benchmark Inhibitors
To understand the potential of this compound, it must be benchmarked against well-characterized inhibitors. Our choice of comparators is designed to provide a broad context for its performance:
-
Benzamidine Hydrochloride: The parent compound, serving as a fundamental baseline for competitive inhibition of trypsin-like serine proteases.[1][3]
-
Nafamostat Mesylate: A potent, broad-spectrum synthetic serine protease inhibitor used clinically, providing a benchmark for high-potency inhibition.[4]
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible covalent inhibitor, included to highlight differences in mechanism of action and stability.[5]
The core hypothesis is that the addition of the bromo- and methyl- groups to the benzamidine scaffold will modulate its potency and selectivity profile. This guide provides the experimental framework to test this hypothesis.
Foundational Analysis: Enzyme Inhibition Kinetics
The first step is to determine the inhibitory potency (IC50) and the inhibition constant (Ki) of this compound against a primary target, such as Trypsin. This provides a quantitative measure of its effectiveness.
Mechanism of Competitive Inhibition
Competitive inhibitors, like benzamidine derivatives, bind to the active site of the enzyme, preventing the substrate from binding. This interaction is reversible.
Caption: Workflow for inhibitor selectivity profiling.
Protocol: Protease Selectivity Panel
This protocol uses the same principles as the IC50 determination but is applied to a broader range of enzymes.
Materials:
-
Proteases: Thrombin, Plasmin, Chymotrypsin (in addition to Trypsin).
-
Corresponding chromogenic substrates for each enzyme (e.g., S-2238 for Thrombin, S-2251 for Plasmin, SUPHEPA for Chymotrypsin).
-
Appropriate assay buffers for each enzyme.
Procedure:
-
For each enzyme in the panel, optimize the assay conditions (enzyme and substrate concentrations).
-
Perform the IC50 determination protocol as described in Section 2 for this compound against each of the selected proteases.
-
Run the known inhibitors against the same panel for a direct comparison.
Data Summary: Selectivity Profile
The results should be compiled into a table to visualize the selectivity of each compound.
| Inhibitor | IC50 Trypsin (µM) | IC50 Thrombin (µM) | IC50 Plasmin (µM) | IC50 Chymotrypsin (µM) |
| 4-Bromo-2-methyl-benzamidine HCl | Experimental | Experimental | Experimental | Experimental |
| Benzamidine HCl | ||||
| Nafamostat Mesylate | ||||
| AEBSF |
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial characterization and comparative analysis of this compound. By systematically determining its potency (IC50, Ki) and selectivity against a panel of relevant serine proteases, researchers can objectively assess its potential relative to established inhibitors.
The experimental data generated through these protocols will form a solid foundation for further studies, including cell-based assays to determine efficacy in a biological context, and structural studies (e.g., co-crystallization) to elucidate the specific molecular interactions responsible for its inhibitory activity. The structure-activity relationships derived from comparing this novel compound to the parent benzamidine molecule will be invaluable for the rational design of next-generation serine protease inhibitors.
References
- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983).
- Khatri, A., Gunda, V., Sharma, G., & Ganti, S. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Chembiochem : a European journal of chemical biology, 19(17), 1813–1817.
- Markwardt, F., Richter, P., Stürzebecher, J., Wagner, G., & Walsmann, P. (1974). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Acta biologica et medica Germanica, 32(5), 457-464.
-
Wikipedia contributors. (2023, December 26). Benzamidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. Retrieved from [Link]
- Li, S., Zhang, Y., Liu, M., & Wang, L. (2024). Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. Parasites & Vectors, 17(1), 123.
-
ResearchGate. (2024). (PDF) Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis. Retrieved from [Link]
-
MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]
Sources
Validating the Specificity of 4-Bromo-2-methyl-benzamidine hydrochloride: A Comparative Guide
In the landscape of drug discovery and chemical biology, the unequivocal demonstration of a small molecule's specificity for its intended target is paramount. A compound's utility as a research tool or its potential as a therapeutic agent is fundamentally dependent on its ability to engage its target selectively, thereby minimizing off-target effects that can confound experimental results and lead to adverse clinical outcomes. This guide provides a comprehensive framework for validating the specificity of 4-Bromo-2-methyl-benzamidine hydrochloride , a synthetic small molecule, for its hypothetical target, Serine Protease X (SPX) .
Benzamidine and its derivatives are a well-established class of serine protease inhibitors, making a member of this enzyme family a plausible target. For the purpose of this illustrative guide, we will define SPX as a trypsin-like serine protease, which preferentially cleaves peptide bonds C-terminal to positively charged amino acid residues such as lysine and arginine[1][2][3].
To rigorously assess specificity, we will employ a multi-pronged approach, comparing the inhibitory activity and binding profile of this compound against SPX with a closely related but functionally distinct enzyme, Serine Protease Y (SPY) , a chymotrypsin-like protease with a preference for large hydrophobic residues like phenylalanine, tryptophan, and tyrosine at the P1 position[1][4][5]. Furthermore, we will benchmark its performance against 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) , a well-characterized, broad-spectrum, and irreversible serine protease inhibitor[6][7][8][9].
This guide is structured to provide not just protocols, but the strategic reasoning behind each experimental choice, empowering researchers to design robust validation workflows.
The Validation Funnel: A Multi-Tiered Approach
A robust validation strategy does not rely on a single experiment but rather a funnel of orthogonal assays that build upon one another. We will progress from initial biochemical characterization to direct binding measurements, and finally to assessing target engagement in a more physiologically relevant cellular context.
Caption: A multi-tiered workflow for validating inhibitor specificity.
Tier 1: Enzymatic Inhibition Assays for Potency and Selectivity
The foundational step in characterizing any inhibitor is to determine its potency (how much of the compound is needed to inhibit the target) and its selectivity (how well it distinguishes between the intended target and other proteins).
Rationale
We will employ a fluorogenic substrate-based enzymatic assay to quantify the inhibitory activity of this compound and AEBSF against both SPX and SPY.[10] The use of a fluorogenic substrate, where cleavage by the protease liberates a fluorescent molecule, provides a sensitive and continuous readout of enzyme activity.[11] By comparing the concentration of inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value) for SPX versus SPY, we can establish an initial selectivity index.
Experimental Protocol: Fluorogenic Enzymatic Assay
-
Reagents and Setup :
-
Recombinant human Serine Protease X (SPX) and Serine Protease Y (SPY).
-
Fluorogenic Substrate for SPX (e.g., Boc-Val-Pro-Arg-AMC).
-
Fluorogenic Substrate for SPY (e.g., Suc-Ala-Ala-Pro-Phe-AMC)[12][13].
-
This compound, dissolved in an appropriate solvent (e.g., DMSO).
-
AEBSF, dissolved in water[9].
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
384-well black, flat-bottom microplate.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare a serial dilution of this compound and AEBSF in the assay buffer.
-
In the microplate, add 5 µL of each inhibitor dilution to wells designated for SPX and SPY. Include wells with solvent only as a no-inhibitor control.
-
Add 20 µL of SPX or SPY solution (at a final concentration optimized for linear substrate turnover) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the respective fluorogenic substrate (at a concentration near its Kₘ value).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC substrates) every minute for 30 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index = IC₅₀ (SPY) / IC₅₀ (SPX).
-
Expected Results
| Compound | Target | IC₅₀ (nM) [Hypothetical] | Selectivity Index (SPY/SPX) |
| 4-Bromo-2-methyl-benzamidine HCl | SPX | 50 | >2000 |
| SPY | >100,000 | ||
| AEBSF | SPX | 1,000 | ~5 |
| SPY | 5,000 |
A high selectivity index for this compound would provide the first piece of evidence for its specificity towards the intended trypsin-like protease, SPX. In contrast, the broad-spectrum inhibitor AEBSF is expected to show a much lower selectivity index.[7]
Tier 2: Quantifying Direct Binding Kinetics with SPR and ITC
While IC₅₀ values are invaluable, they can be influenced by assay conditions such as substrate concentration. To confirm a direct interaction between the inhibitor and its target and to obtain a more fundamental measure of binding affinity, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.
Rationale
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time.[14][15][16] This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon binding of an inhibitor to a target protein in solution.[17][18][19][20][21] It directly determines the binding affinity (Kₔ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Caption: A typical workflow for an SPR binding experiment.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization : Covalently immobilize recombinant SPX and SPY on separate flow cells of a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis :
-
Flow a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) over the SPX and SPY surfaces.
-
Monitor the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Data Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kₐ, kₔ, and calculate Kₔ (kₔ/kₐ).
Expected Results
| Compound | Target | Kₔ (nM) [Hypothetical] |
| 4-Bromo-2-methyl-benzamidine HCl | SPX | 75 |
| SPY | No Binding Detected |
The SPR data should corroborate the enzymatic assay results, showing a high affinity for SPX and negligible binding to SPY.
Tier 3: Cellular Target Engagement with CETSA
A critical step in validation is to confirm that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.[22][23][24]
Rationale
CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[25][26] By treating cells with the compound, heating them across a range of temperatures, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates that the compound has bound to and stabilized its target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Culture cells that endogenously express both SPX and SPY. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation : Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Detection : Analyze the amount of soluble SPX and SPY in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tₘ) in the presence of the compound indicates target engagement.
Expected Results
A significant thermal shift should be observed for SPX in cells treated with this compound, while the thermal stability of SPY should remain unchanged. This provides strong evidence of specific target engagement in a physiological context.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Tier 4: Unbiased Off-Target Profiling with Chemoproteomics
The ultimate test of specificity is to assess the interaction of a compound with the entire proteome in an unbiased manner. Chemoproteomic approaches are ideal for this purpose.[27][28]
Rationale
Affinity-based chemoproteomics involves immobilizing a derivatized version of the small molecule on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate.[29] These captured proteins are then identified and quantified by mass spectrometry. By comparing the proteins pulled down by the active compound to those pulled down by a structurally similar but inactive control, specific binding partners can be identified.
Experimental Protocol: Affinity-Based Chemoproteomics
-
Probe Synthesis : Synthesize an analog of this compound that incorporates a linker and a reactive group (e.g., an alkyne) for conjugation to affinity beads.
-
Affinity Pulldown :
-
Incubate cell lysates with the derivatized compound conjugated to beads.
-
In a parallel experiment, compete for binding by pre-incubating the lysate with an excess of the free, underivatized this compound.
-
Wash the beads extensively to remove non-specific binders.
-
-
Mass Spectrometry : Elute the bound proteins, digest them into peptides, and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify proteins that are significantly enriched in the pulldown sample compared to the competed sample.
Expected Results
The primary protein identified with high confidence and significant enrichment should be SPX. The absence or significantly lower abundance of other proteins, particularly other serine proteases like SPY, would provide the most compelling evidence for the high specificity of this compound.
Conclusion
Validating the specificity of a small molecule inhibitor is a rigorous, multi-step process that is essential for its credible use in research and development. By systematically progressing through biochemical assays, biophysical characterization, cellular target engagement studies, and unbiased proteome-wide profiling, a comprehensive and reliable picture of an inhibitor's specificity can be built. The comparative approach outlined in this guide, using both a closely related off-target and a well-characterized reference compound, provides a robust framework for objectively evaluating the performance of this compound and establishing its credentials as a specific probe for Serine Protease X.
References
-
Title: Serine protease - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ultrasensitive fluorogenic substrates for serine proteases Source: PubMed URL: [Link]
-
Title: AEBSF - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model Source: National Institutes of Health URL: [Link]
-
Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Source: National Institutes of Health URL: [Link]
-
Title: Protease Inhibitors 101: Best Practices for Use in the Lab Source: Bitesize Bio URL: [Link]
-
Title: Protease Assays - Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]
-
Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Source: National Institutes of Health URL: [Link]
-
Title: Surface loops of trypsin-like serine proteases as determinants of function Source: National Institutes of Health URL: [Link]
-
Title: ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS Source: Biocompare URL: [Link]
-
Title: Coevolved Positions Represent Key Functional Properties in the Trypsin-Like Serine Proteases Protein Family Source: ACS Publications URL: [Link]
-
Title: Human airway trypsin-like protease, a serine protease involved in respiratory diseases Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]
-
Title: Revisiting Catalysis by Chymotrypsin Family Serine Proteases Using Peptide Substrates and Inhibitors With Unnatural Main Chains Source: PubMed URL: [Link]
-
Title: Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases Source: Frontiers URL: [Link]
-
Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PubMed Central URL: [Link]
-
Title: Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases Source: National Institutes of Health URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: Isothermal Titration Calorimetry To Characterize Enzymatic Reactions Source: YouTube URL: [Link]
-
Title: What protease inhibitors should I use if I want to IP a serine protease and test its activity? Source: ResearchGate URL: [Link]
-
Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: Frontiers URL: [Link]
-
Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications Source: MDPI URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
-
Title: Chemoproteomic strategies for drug target identification Source: ResearchGate URL: [Link]
-
Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics Source: National Institutes of Health URL: [Link]
-
Title: Characterizing Enzyme Kinetics by iTC Source: TA Instruments URL: [Link]
-
Title: Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions Source: Longdom Publishing URL: [Link]
-
Title: Chemoproteomic methods for covalent drug discovery Source: National Institutes of Health URL: [Link]
-
Title: CHEM 440 - Serine proteases Source: University of Massachusetts URL: [Link]
-
Title: 7.2: Chymotrypsin Source: Chemistry LibreTexts URL: [Link]
-
Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]
-
Title: Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance Source: MDPI URL: [Link]
-
Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL: [Link]
-
Title: CETSA Source: CETSA URL: [Link]
-
Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL: [Link]
-
Title: Novel inhibitors and activity-based probes targeting serine proteases Source: Frontiers URL: [Link]
-
Title: The Complete Guide for Protease Inhibition Source: Roche URL: [Link]
-
Title: Novel inhibitors and activity-based probes targeting serine proteases Source: National Institutes of Health URL: [Link]
Sources
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. AEBSF - Wikipedia [en.wikipedia.org]
- 7. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AEBSF | Other Proteases | Tocris Bioscience [tocris.com]
- 9. goldbio.com [goldbio.com]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 13. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosensingusa.com [biosensingusa.com]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. biocompare.com [biocompare.com]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 20. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tainstruments.com [tainstruments.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CETSA [cetsa.org]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. longdom.org [longdom.org]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Intermediates: Unveiling the Advantages of 4-Bromo-2-methyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical assessment of 4-Bromo-2-methyl-benzamidine hydrochloride, a versatile building block, and objectively compares its performance against alternative intermediates, supported by scientific principles and experimental insights. Our analysis will focus on its strategic advantages in the synthesis of complex heterocyclic scaffolds, particularly those found in targeted therapies such as PARP inhibitors.
The Strategic Importance of the Benzamidine Moiety
Benzamidine derivatives are privileged structures in medicinal chemistry, primarily due to their ability to act as bioisosteres for arginine and lysine residues, enabling them to form key interactions with biological targets such as serine proteases.[1] Furthermore, the amidine functional group serves as a valuable precursor for the construction of various nitrogen-containing heterocycles, including imidazoles, pyrimidines, and quinazolines, which are core motifs in numerous pharmaceuticals.[2]
This compound: A Profile
This compound (CAS: 1171517-69-3) is a substituted benzamidine derivative that offers a unique combination of reactive sites. The amidine group provides a nucleophilic handle for cyclization reactions, while the bromo substituent offers a site for further functionalization through cross-coupling reactions. The methyl group can influence the electronic properties and steric environment of the molecule, potentially impacting reaction kinetics and selectivity.
| Property | Value |
| CAS Number | 1171517-69-3 |
| Molecular Formula | C₈H₁₀BrClN₂ |
| Molecular Weight | 249.54 g/mol |
Comparative Analysis: The Amidine vs. The Nitrile
A primary alternative to using a pre-formed benzamidine hydrochloride salt is to start with the corresponding benzonitrile, in this case, 4-bromo-2-methylbenzonitrile. The conversion of the nitrile to the amidine is typically achieved through the Pinner reaction, which involves treatment with an alcohol and a strong acid to form an imidate salt, followed by reaction with ammonia.[3][4][5] While this is a classic and reliable method, it introduces additional steps into a synthetic sequence. The direct use of this compound can offer several distinct advantages.
Advantage 1: Streamlined Synthesis and Improved Process Efficiency
The most apparent advantage of using the pre-formed amidine hydrochloride is the reduction in the number of synthetic steps. By eliminating the need for an in-situ Pinner reaction, a process can be significantly shortened, leading to a reduction in processing time, solvent usage, and waste generation. This is particularly crucial in large-scale manufacturing where process mass intensity (PMI) is a key metric for sustainability and cost-effectiveness.
Hypothetical Experimental Comparison:
Consider the synthesis of a 2-substituted benzimidazole, a common scaffold in pharmaceuticals.
Route A: From Nitrile
-
Pinner Reaction: 4-bromo-2-methylbenzonitrile is treated with anhydrous ethanol and HCl gas to form the corresponding ethyl imidate hydrochloride. This is then reacted with ammonia to generate the amidine in situ.
-
Cyclocondensation: The in situ generated amidine is then reacted with a substituted o-phenylenediamine to form the target benzimidazole.
Route B: From Amidine Hydrochloride
-
Cyclocondensation: this compound is directly reacted with a substituted o-phenylenediamine, often with mild heating, to afford the target benzimidazole.
Advantage 2: Enhanced Reactivity and Milder Reaction Conditions
Amidine hydrochlorides are often more reactive in cyclocondensation reactions compared to the in-situ generation from nitriles. The pre-formed salt can be directly utilized under conditions that might not be favorable for the Pinner reaction, which requires strictly anhydrous conditions and strong acids. The use of the hydrochloride salt can sometimes even be advantageous in the subsequent cyclization step, as the reaction may proceed with the release of ammonium chloride, driving the equilibrium towards the product. This can allow for the use of milder bases and lower reaction temperatures, which can be beneficial for sensitive substrates.
Advantage 3: Improved Handling and Stability
Nitriles can be volatile and toxic. While benzonitriles are generally less volatile than their aliphatic counterparts, they still require careful handling. Amidine hydrochlorides are crystalline solids that are generally less volatile and easier to handle, particularly on a larger scale. The salt form also often confers greater stability, reducing the potential for degradation during storage.
Experimental Protocols
Protocol 1: Synthesis of a 2-Substituted Benzimidazole using this compound
This protocol describes a general procedure for the cyclocondensation of this compound with an o-phenylenediamine derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted o-phenylenediamine (1.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine (optional, 1.1 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound and the substituted o-phenylenediamine.
-
Add the solvent (ethanol or DMF) to the flask.
-
If desired, add triethylamine to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrates used (typically ranging from 80 °C to 120 °C for several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Protocol 2: Pinner Reaction for the Synthesis of a Benzamidine from a Benzonitrile
This protocol outlines a general procedure for the conversion of a benzonitrile to a benzamidine hydrochloride.
Materials:
-
4-Bromo-2-methylbenzonitrile (1.0 eq)
-
Anhydrous Ethanol (excess)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-bromo-2-methylbenzonitrile in anhydrous ethanol in a round-bottom flask cooled in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is typically continued until saturation.
-
Stopper the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for an extended period (several hours to overnight) to allow for the formation of the imidate hydrochloride (Pinner salt), which may precipitate.
-
Isolate the Pinner salt by filtration under anhydrous conditions.
-
Suspend the Pinner salt in a fresh portion of anhydrous ethanol.
-
Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Stir the reaction mixture until the conversion to the amidine hydrochloride is complete (monitor by TLC or LC-MS).
-
The product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
Conclusion
While both this compound and its corresponding nitrile are viable starting materials for the synthesis of complex heterocyclic molecules, the pre-formed amidine salt offers significant advantages in terms of process efficiency and potentially milder reaction conditions. By circumventing the need for an additional Pinner reaction, researchers and process chemists can streamline synthetic routes, reduce waste, and potentially improve overall yields. The improved handling characteristics and stability of the hydrochloride salt further contribute to its utility as a preferred synthetic intermediate in many applications. The choice between these intermediates will ultimately depend on the specific synthetic strategy, scale of the reaction, and the overall cost-benefit analysis. However, for rapid and efficient access to complex benzamidine-derived heterocycles, this compound presents a compelling and advantageous option.
References
-
J&K Scientific. Pinner Reaction. J&K Scientific Website. Accessed January 19, 2026.[3]
-
SynArchive. Pinner Reaction. SynArchive Website. Accessed January 19, 2026.[4]
-
MDPI. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules. 2023.[1]
-
ResearchGate. Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan J. Chem. 2023.[6]
-
MDPI. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. 2021.[7]
-
Bentham Science. Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry. 2024.[8]
-
PubMed Central. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. Scientific Reports. 2018.[9]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. 2022.[2]
-
Wikipedia. Pinner reaction. Wikipedia Website. Accessed January 19, 2026.[5]
Sources
- 1. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. synarchive.com [synarchive.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-methyl-benzamidine Hydrochloride and its Analogs as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for benzamidine-based compounds, with a specific focus on understanding the inhibitory potential of 4-Bromo-2-methyl-benzamidine hydrochloride and its analogs against serine proteases. Drawing upon established principles of medicinal chemistry and enzymology, this document synthesizes data to offer insights into designing potent and selective inhibitors for therapeutic development.
Introduction: The Benzamidine Scaffold as a Privileged Motif for Serine Protease Inhibition
Benzamidine and its derivatives are a well-established class of competitive, reversible inhibitors of serine proteases, a large family of enzymes crucial in physiological processes ranging from blood coagulation and fibrinolysis to digestion and immune responses.[1][2][3] The positively charged amidinium group of the benzamidine core mimics the side chain of arginine or lysine, allowing it to anchor within the S1 specificity pocket of many serine proteases, where it forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin numbering). This fundamental interaction is the cornerstone of their inhibitory activity.
The true versatility of the benzamidine scaffold, however, lies in the extensive SAR that can be developed through substitutions on the benzene ring. These modifications modulate the compound's affinity and selectivity by interacting with secondary binding sites of the target enzyme, influencing properties like hydrophobicity, electronic distribution, and steric fit.[2] This guide will deconstruct these relationships to build a predictive framework for designing novel analogs of 4-Bromo-2-methyl-benzamidine.
Core SAR Principles of Benzamidine Analogs
The inhibitory potency (often expressed as Ki or IC50) and selectivity of benzamidine derivatives are primarily dictated by the nature and position of substituents on the phenyl ring.
For several serine proteases, including thrombin, increased hydrophobicity of the substituent generally leads to enhanced binding affinity.[2] This is attributed to favorable interactions with hydrophobic pockets adjacent to the primary binding site.
Electron-donating or electron-withdrawing groups can influence the pKa of the amidine group and the electronic landscape of the entire molecule. For enzymes like plasmin and complement C1s, electron-donating substituents have been shown to improve inhibitory activity, suggesting that these enzymes favor a more electron-rich aromatic system for binding.[2]
The size and shape of substituents are critical for achieving a snug fit within the enzyme's active site cleft. For trypsin, a complex relationship involving molar refractivity and molecular weight has been observed, indicating that both the bulk and polarizability of the substituent play a role in binding.[2]
Recent studies have demonstrated that linking multiple benzamidine moieties can dramatically increase inhibitory potency.[4] This "multivalent effect" is driven by an increased local concentration of the inhibitor near the enzyme and statistical rebinding phenomena.[4] The length and flexibility of the linker connecting the benzamidine units are critical parameters that can be tuned to optimize inhibition for a specific protease.[3][4]
Deconstructing 4-Bromo-2-methyl-benzamidine: A Hypothetical SAR Analysis
While direct comparative data for a series of 4-Bromo-2-methyl-benzamidine analogs is not extensively available in the public domain, we can infer the likely impact of its constituent parts based on the general principles outlined above.
-
4-Bromo Substituent : The bromine atom at the para position is a large, hydrophobic, and electron-withdrawing group. Its hydrophobicity would be expected to enhance binding to enzymes with a corresponding hydrophobic pocket, such as thrombin.[2]
-
2-Methyl Substituent : The methyl group at the ortho position introduces steric bulk near the amidine moiety. This could either enhance binding by promoting a favorable conformation or hinder it by clashing with the enzyme surface. Its effect is highly dependent on the topology of the target protease's active site.
The combination of these substituents presents a unique electronic and steric profile that could confer selectivity for certain serine proteases over others.
Comparative Data: SAR of Substituted Benzamidines Against Key Serine Proteases
The following table summarizes hypothetical and literature-derived SAR trends for various substitutions on the benzamidine scaffold, providing a comparative framework for designing analogs of 4-Bromo-2-methyl-benzamidine.
| Substituent at Position 4 | Substituent at Position 2 | Predicted Effect on Thrombin Inhibition | Predicted Effect on Plasmin Inhibition | Rationale |
| H (Benzamidine) | H | Baseline | Baseline | Unsubstituted parent compound. |
| 4-CH3 | H | Increase | Moderate Increase | Increased hydrophobicity benefits thrombin binding.[5] |
| 4-Br | H | Significant Increase | Increase | High hydrophobicity and electron-withdrawing nature.[6] |
| 4-NH2 | H | Decrease | Increase | Electron-donating group favors plasmin binding.[2] |
| H | 2-CH3 | Variable | Variable | Steric effects are highly target-dependent. |
| 4-Br | 2-CH 3 | Potentially High | Potentially High | Combines hydrophobicity of bromine with steric influence of the methyl group. |
Experimental Protocols for Evaluating Inhibitor Potency
To empirically determine the SAR of novel 4-Bromo-2-methyl-benzamidine analogs, a robust experimental workflow is essential.
The following is a generalized protocol for assessing the inhibitory potency of compounds against a serine protease using a chromogenic substrate.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer (e.g., Tris-HCl with CaCl2).
-
Prepare a stock solution of the target serine protease in assay buffer.
-
Prepare a stock solution of a suitable chromogenic substrate in assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the chromogen.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 value.
-
If determining the inhibition constant (Ki), repeat the experiment at multiple substrate concentrations and perform a global fit to a competitive inhibition model.
-
Diagram 1: Experimental Workflow for Serine Protease Inhibition Assay
Caption: Workflow for determining inhibitor potency.
Key Signaling Pathways Involving Serine Proteases
The design of selective inhibitors requires an understanding of the physiological roles of the target enzymes.
This pathway involves a series of serine proteases (e.g., thrombin, Factor Xa) that are activated sequentially, culminating in the formation of a fibrin clot. Inhibitors of these proteases are potent anticoagulants.
Diagram 2: Simplified Blood Coagulation Cascade
Caption: Key serine proteases in coagulation.
This system counterbalances coagulation by dissolving fibrin clots. The key serine protease is plasmin, which is activated from its zymogen, plasminogen. Inhibitors of plasmin can prevent excessive bleeding.
Diagram 3: Simplified Fibrinolytic Pathway
Sources
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methyl-benzamidine hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-methyl-benzamidine hydrochloride, a compound frequently used in drug discovery and biochemical research. As a halogenated aromatic amidine, this substance presents specific hazards that necessitate a rigorous and informed disposal process. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical's lifecycle with confidence and integrity.
Part 1: Core Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with multiple hazard categories. The primary risks are associated with its acute toxicity if ingested, inhaled, or in contact with skin, as well as its potential to cause serious skin and eye irritation.[1][2] The presence of the bromine atom places it in the category of halogenated organic compounds, which are subject to specific environmental regulations.[3][4]
Table 1: GHS Hazard Classification for Benzamidine Derivatives | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statement (Disposal) | | :--- | :--- | :---: | :--- | | Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1][5] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] |
| P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][2][5][6] | | Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | | P362+P364: Take off contaminated clothing and wash it before reuse.[1][6] | | Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] | | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] | | Specific target organ toxicity | H335: May cause respiratory irritation.[1][2] | | P261: Avoid breathing dust/fumes.[1][6] |The causality behind these classifications is rooted in the molecule's structure. The benzamidine moiety can interact with biological targets, leading to toxicity, while the hydrochloride salt form can contribute to its irritant properties. The carbon-bromine bond is the defining feature for its waste stream classification.
Part 2: Pre-Disposal Operations and Spill Management
Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) and spill control protocols is non-negotiable.
Required Personal Protective Equipment (PPE)
When handling this compound in any capacity—from weighing to disposal—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[1][2]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2]
-
Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[2][7]
Spill Cleanup Protocol
Immediate and correct cleanup of spills is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.[1]
-
Secure the Area: Restrict access to the spill zone. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Cleanup:
-
For Dry Spills: Do NOT use a dry brush and pan, as this can generate dust. Gently cover the spill with an absorbent material. Use dry cleanup procedures that avoid creating dust.[1] Carefully scoop the material into a suitable, labeled container for waste disposal.[1]
-
For Wet Spills (Solutions): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed, labeled container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[1] All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.
Part 3: The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a hazardous, halogenated organic chemical. The following workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).
Step 1: Waste Characterization
The first and most critical step is to correctly classify the waste.
-
Identity: this compound.
-
Classification: Hazardous Halogenated Organic Solid Waste .[3]
-
Rationale: The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), regulates halogenated organic compounds (HOCs) due to their potential for environmental persistence and the formation of toxic byproducts like dioxins if not incinerated properly.[8][9] Any organic compound containing a bromine, chlorine, fluorine, or iodine atom falls into this category.[3]
-
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions and to ensure the waste is routed to the correct treatment facility.[10]
-
DO: Collect this waste in a dedicated container for Halogenated Organic Solids .
-
DO NOT: Mix this waste with:
Step 3: Containerization
Waste must be collected at or near the point of generation in a designated satellite accumulation area.[7]
-
Container Type: Use a chemically compatible container in good condition, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tightly-fitting screw cap.[7][10]
-
Container Integrity: The container must remain closed at all times except when waste is being added.[11] Using a funnel and then failing to cap the container is a common and serious violation.[11]
Step 4: Labeling
Accurate labeling is a legal requirement under OSHA's Hazard Communication Standard and is critical for safety.[12]
-
Label Content: Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags.[7][13] The tag must be filled out completely and legibly, including:
-
The words "Hazardous Waste ".[11]
-
The full, unabbreviated chemical name: "This compound ".
-
All constituents and their approximate percentages if it is a mixture.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).[13]
-
The accumulation start date (the date the first drop of waste enters the container).[7]
-
Step 5: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated, secondary containment bin within a well-ventilated satellite accumulation area.[7]
-
This area should be clearly marked and away from incompatible materials.[7]
Step 6: Final Disposal
-
Once the waste container is full or you have finished the project, arrange for pickup through your institution's EHS department.[13]
-
Trained EHS professionals will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Ultimate Fate: The standard and required disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator.[8][9] This process is designed to destroy the organic molecule completely and scrub the resulting acid gases (such as hydrogen bromide) from the exhaust.
Part 4: Visualization of the Disposal Decision Pathway
This diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
Caption: Disposal Workflow for 4-Bromo-2-methyl-benzamidine HCl
Part 5: Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden and illegal:
-
DO NOT Pour Down the Drain: Sewer disposal is prohibited.[10][11] Halogenated organics can persist in the environment, disrupt wastewater treatment processes, and are toxic to aquatic life.
-
DO NOT Dispose of in Regular Trash: This compound is a hazardous chemical. Disposing of it in the solid waste stream can endanger sanitation workers and lead to environmental contamination.[11]
-
DO NOT Evaporate in the Fume Hood: Allowing hazardous chemical waste to evaporate is an unacceptable and illegal form of disposal.[10]
-
DO NOT Attempt Chemical Neutralization without a Vetted Protocol: While some chemicals can be deactivated in the lab, this is not recommended for halogenated aromatics without a specific, EHS-approved procedure. Improper reactions can create more hazardous byproducts.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. [Link]
-
Chemistry For Everyone. (2025). How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]
-
Agency for Toxic Substances and Disease Registry. (1999). Production, Import/Export, Use, and Disposal of Benzidine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 4-Bromobenzoic acid. [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation Guidelines. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Arizona State University Environmental Health and Safety. (2023). Lab safety: Hazardous waste management. YouTube. [Link]
-
U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Occupational Safety and Health Administration. OSHA Hazard Communication Standard 1910.1200. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. bucknell.edu [bucknell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 13. m.youtube.com [m.youtube.com]
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-methyl-benzamidine hydrochloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-methyl-benzamidine hydrochloride. More than a checklist, this document, grounded in the principles of chemical causality and risk mitigation, aims to be your trusted resource for laboratory safety and chemical handling.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in ensuring a safe working environment. Based on data from related compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled[1]. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation[1][2][3].
Table 1: Hazard Identification and Protective Measures
| Potential Hazard | Route of Exposure | Preventative Measures |
| Acute Toxicity | Ingestion, Inhalation, Skin Contact | Do not eat, drink, or smoke when using this product. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[1] |
| Skin Irritation | Skin Contact | Wear protective gloves and clothing. Wash thoroughly after handling.[1][4] |
| Serious Eye Irritation | Eye Contact | Wear safety glasses with side-shields or chemical splash goggles.[1][3] |
| Respiratory Irritation | Inhalation | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1][5] |
The causality behind these recommendations lies in preventing the compound from coming into contact with biological tissues. The benzamidine group can interact with proteins, while the halogenated aromatic ring can have various toxicological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection : Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or punctures before use and change them frequently.[7]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection : If engineering controls like a fume hood are not available or insufficient to control airborne dust, a NIOSH-approved respirator is necessary.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
3.1. Preparation
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control for potential dust and vapors.
-
Gather Materials : Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before starting work.
-
Review SDS : Although a specific SDS is unavailable, review the SDS for a closely related compound like 4-Bromobenzamidine hydrochloride to refamiliarize yourself with the potential hazards.[1]
3.2. Handling
-
Avoid Dust Formation : Handle the solid compound carefully to avoid generating dust. Use techniques such as gentle scooping rather than pouring.
-
Portioning : If weighing is required, do so in a fume hood or a ventilated balance enclosure.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Container Labeling : All containers holding this compound or its solutions must be clearly labeled with the chemical name and hazard warnings.[8]
3.3. Storage
-
Container Integrity : Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8][9]
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is crucial.
4.1. Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10]
4.2. Spills
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material to contain the spill.[12]
-
Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[9][13]
-
Decontaminate : Clean the spill area with a suitable detergent and water.[13]
-
Large Spills : For large spills, evacuate the area and contact your institution's emergency response team.[12]
The following flowchart outlines the immediate actions to take in case of a chemical spill.
Caption: Immediate action plan for a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment. As a halogenated organic compound, this compound requires specific disposal procedures.
-
Waste Segregation : All waste containing this compound, including contaminated lab supplies, must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[14][15] Do not mix with non-halogenated waste.[16][17]
-
Container Management : Waste containers must be kept closed except when adding waste, and they should be stored in a secondary containment area.[15][18]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain.[16]
By adhering to these protocols, you contribute to a culture of safety and scientific excellence. This guide is a living document and should be reviewed and updated as more specific information about this compound becomes available.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
-
Chemical Spill Response Procedure. (n.d.). University of Manitoba Environmental Health and Safety. Retrieved from [Link]
-
Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Benzamidine Hydrochloride Hydrate - Safety Data Sheet. (2014, July 7). Fisher Scientific. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. guidechem.com [guidechem.com]
- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
